2-Chloro-4-(4-chlorophenyl)benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSZSIKLQYTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742685 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237137-24-4 | |
| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Senior Application Scientist Insight: This document provides an in-depth technical overview of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a bi-aryl nitrile compound of increasing interest to the medicinal chemistry community. The strategic placement of chloro- and nitrile- functionalities on a biphenyl scaffold makes this molecule a versatile intermediate for the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of facts to provide a practical framework for its synthesis, analytical validation, and strategic application in drug development programs, grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
2-Chloro-4-(4-chlorophenyl)benzonitrile is a substituted aromatic nitrile. Its identity is definitively established by its Chemical Abstracts Service (CAS) number.[1][2][3] The core structure features a benzonitrile ring chlorinated at the 2-position, which is linked via a C-C bond at the 4-position to a 4-chlorophenyl ring. This arrangement presents several key features for medicinal chemists: the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions.[4][5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1237137-24-4 | [1][2][3] |
| IUPAC Name | 3,4'-dichloro-[1,1'-biphenyl]-4-carbonitrile | [1] |
| Molecular Formula | C₁₃H₇Cl₂N | [1][6] |
| Molecular Weight | 248.11 g/mol | [1][6] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)C#N)Cl | [6] |
| InChI Key | ZLMSZSIKLQYTMI-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white powder (predicted) | Inferred |
| Purity | Typically ≥96% (commercial sources) | [1] |
Synthesis and Purification: A Practical Workflow
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is not extensively detailed in publicly available literature, but a robust synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for constructing the bi-aryl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.
The proposed synthesis involves the coupling of a boronic acid (or its ester equivalent) with an aryl halide. In this case, coupling 4-chlorophenylboronic acid with a di-halogenated benzonitrile, such as 2,4-dichlorobenzonitrile or 2-chloro-4-bromobenzonitrile, provides a direct route to the target molecule. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and minimizing side reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative lab-scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-bromobenzonitrile (1.0 eq).
-
Add 4-chlorophenylboronic acid (1.2 eq).
-
Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is necessary for the solubility of both the organic substrates and the inorganic base.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine. This removes residual inorganic salts and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Spectroscopic and Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Complex aromatic multiplets between 7.0-8.0 ppm. | The spectrum will show distinct signals for the protons on both aromatic rings. The coupling patterns will be indicative of their substitution. |
| ¹³C NMR | Aromatic signals between 110-150 ppm. A key signal for the nitrile carbon (C≡N) is expected around 115-120 ppm. | Confirms the carbon skeleton and the presence of the nitrile functional group. |
| FTIR | Sharp, strong C≡N stretching vibration around 2220-2230 cm⁻¹. C-Cl stretching vibrations in the 1000-1100 cm⁻¹ and 700-800 cm⁻¹ regions.[7] | Provides definitive evidence for the key nitrile and chloro functional groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 247, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. | Confirms the molecular weight and elemental composition (presence of two chlorines). |
| HPLC | A single major peak with purity >96%. | Assesses the purity of the final compound. |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Chloro-4-(4-chlorophenyl)benzonitrile lies in its potential as a molecular scaffold or intermediate in drug discovery.[4][8] The nitrile group is a particularly valuable functional group in modern medicinal chemistry.[8] It can serve as a bioisostere for other functional groups, participate in crucial binding interactions, and improve pharmacokinetic properties.[8]
Key Strategic Advantages:
-
Scaffold for Library Synthesis: The biphenyl core is a privileged structure found in numerous approved drugs. This compound can serve as a starting point for creating a library of analogs by modifying the nitrile or by further substitution on the aromatic rings.
-
Intermediate for API Synthesis: It is a key building block for more complex molecules. For instance, it can be an intermediate in the synthesis of compounds targeting androgen receptors, which are relevant in the treatment of prostate cancer.[9]
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. However, they also present sites for potential metabolism, a factor that must be considered in drug design.[4]
Visualization of Role in Drug Discovery
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An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(4-chlorophenyl)benzonitrile is a biaryl nitrile compound with a molecular structure that presents significant interest in the fields of medicinal chemistry and materials science. Its rigid backbone, conferred by the two directly connected phenyl rings, combined with the electronic properties of the chloro and cyano substituents, makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile, offering insights for its application in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 1237137-24-4 | [1] |
| Molecular Formula | C₁₃H₇Cl₂N | [1] |
| Molecular Weight | 248.11 g/mol | [1] |
| Canonical SMILES | N#CC1=CC=C(C2=CC=C(Cl)C=C2)C=C1Cl | [1] |
Molecular Structure and Visualization
The molecular structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile consists of a benzonitrile ring substituted with a chlorine atom at the 2-position and a 4-chlorophenyl group at the 4-position. The direct bond between the two phenyl rings creates a biaryl system, which imparts a degree of conformational restriction. The cyano group and the two chlorine atoms are electron-withdrawing, influencing the electronic distribution across the molecule and its potential for intermolecular interactions.
Synthesis Methodology
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[2]
Rationale for Synthetic Approach
The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials. The reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[3] For the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, the logical disconnection points to 2,4-dichlorobenzonitrile and (4-chlorophenyl)boronic acid as the key precursors.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile based on established Suzuki-Miyaura coupling procedures for similar biaryl nitriles.
Materials:
-
2,4-Dichlorobenzonitrile
-
(4-Chlorophenyl)boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzonitrile (1.0 eq.), (4-chlorophenyl)boronic acid (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.).
-
Addition of Base and Solvents: Add a base, such as potassium carbonate or sodium carbonate (2.0-3.0 eq.). The solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water, is then added. The mixture should be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: The reaction mixture is heated to reflux (typically 80-110 °C) and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Structural Characterization
The structural elucidation of the synthesized 2-Chloro-4-(4-chlorophenyl)benzonitrile would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the chloro and cyano substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom of the cyano group is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atoms directly attached to the chlorine atoms will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[4] Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C-Cl stretching vibrations will appear in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 248.11 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Potential Applications in Drug Discovery
Biaryl structures are prevalent in many biologically active compounds and approved drugs. The rigid nature of the biaryl scaffold can provide a well-defined orientation of substituents for optimal interaction with biological targets. The presence of the nitrile group and chlorine atoms in 2-Chloro-4-(4-chlorophenyl)benzonitrile makes it an interesting candidate for further functionalization in drug discovery programs.
-
Scaffold for Lead Generation: This molecule can serve as a starting point for the synthesis of a library of derivatives to be screened for various biological activities. The chloro and cyano groups can be chemically modified to introduce a diverse range of functional groups.
-
Intermediate for Bioactive Molecules: Chlorinated aromatic compounds are known to play a role in the biological activity of many pharmaceuticals.[5] This compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs. For instance, related benzonitrile derivatives have been investigated as intermediates for androgen receptor modulators.[5]
Conclusion
2-Chloro-4-(4-chlorophenyl)benzonitrile is a molecule with significant potential in synthetic and medicinal chemistry. Its synthesis via the robust and versatile Suzuki-Miyaura coupling makes it readily accessible for research purposes. The structural features, including the biaryl core and the electron-withdrawing substituents, provide a unique platform for the design and synthesis of novel compounds. Further investigation into the biological activities of this molecule and its derivatives is warranted to explore its full potential in drug discovery and development.
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Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes - The Royal Society of Chemistry. (2018, May 18). Retrieved January 22, 2026, from [Link]
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synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents - ResearchGate. (2015, September 9). Retrieved January 22, 2026, from [Link]
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Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. (1984, June 13). Retrieved January 22, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 22, 2026, from [Link]
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Spectroscopic Profile of 2-Chloro-4-(4-chlorophenyl)benzonitrile: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS 1237137-24-4). In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to forecast its spectral behavior across Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific literature and are intended to serve as a robust reference for researchers engaged in the synthesis, identification, and characterization of this and related biphenyl nitrile derivatives.
Introduction and Rationale for Predictive Analysis
2-Chloro-4-(4-chlorophenyl)benzonitrile is a substituted biphenyl nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation during research and development.
Molecular Structure and Atom Labeling
For clarity in the subsequent spectroscopic analysis, the atoms of 2-Chloro-4-(4-chlorophenyl)benzonitrile are systematically labeled as shown in the diagram below.
Caption: Labeled structure of the target molecule.
Infrared (IR) Spectroscopy
Predicted IR Absorption Data
The IR spectrum of 2-Chloro-4-(4-chlorophenyl)benzonitrile is predicted to exhibit several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |
| ~2230 - 2220 | C≡N (Nitrile) stretch | Strong, sharp |
| ~3100 - 3000 | Aromatic C-H stretch | Medium to weak |
| ~1600 - 1585, ~1500 - 1400 | Aromatic C=C ring stretch | Medium to strong |
| ~1100 - 1000 | C-Cl stretch | Medium to strong |
| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Experimental Protocol for IR Spectroscopy
A standard protocol for acquiring the IR spectrum of a solid sample like 2-Chloro-4-(4-chlorophenyl)benzonitrile would be as follows:
-
Sample Preparation: A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The typical sample-to-KBr ratio is 1:100.
-
Pellet Formation: The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Interpretation of Predicted IR Spectrum
The most diagnostic feature in the predicted IR spectrum is the strong, sharp absorption band for the nitrile (C≡N) stretching vibration , expected around 2230-2220 cm⁻¹. This is a highly characteristic and reliable peak for identifying the nitrile functional group. For comparison, the nitrile stretch in benzonitrile is observed around 2230 cm⁻¹, and in 2-amino-4-chlorobenzonitrile, it is reported at 2211 cm⁻¹[1].
The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The presence of two distinct aromatic rings may lead to a complex pattern of weak to medium intensity peaks in this region.
Aromatic C=C ring stretching vibrations will give rise to several bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are influenced by the substitution pattern on the rings.
The C-Cl stretching vibrations for the two chlorine atoms are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹. These bands can be useful for confirming the presence of the chloro substituents.
Finally, strong absorptions due to aromatic C-H out-of-plane bending are predicted in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show signals corresponding to the seven aromatic protons. The chemical shifts are estimated based on the electronic effects of the substituents (chloro and nitrile groups).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.7 | d | 1H | H-6 |
| ~7.6 - 7.5 | dd | 1H | H-5 |
| ~7.5 - 7.4 | d | 1H | H-3 |
| ~7.5 - 7.4 | d | 2H | H-2', H-6' |
| ~7.4 - 7.3 | d | 2H | H-3', H-5' |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145 - 140 | C-4 |
| ~138 - 133 | C-2, C-4' |
| ~133 - 128 | C-6, C-5, C-3, C-2', C-6', C-3', C-5' |
| ~120 - 115 | C≡N |
| ~115 - 110 | C-1 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum.
-
Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Interpretation of Predicted NMR Spectra
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of seven protons on two coupled ring systems. The protons on the 2-chlorobenzonitrile ring (H-3, H-5, and H-6) will likely appear as distinct signals due to the different electronic environments created by the chloro and nitrile groups. The protons on the 4-chlorophenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as two sets of doublets, characteristic of a para-substituted benzene ring. For instance, in 4-chlorobenzonitrile, the two sets of protons appear as doublets around 7.59 and 7.48 ppm[2].
¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms. The nitrile carbon (C≡N) is expected to appear in the range of 115-120 ppm. The ipso-carbon of the nitrile group (C-1) will likely be downfield due to the deshielding effect of the nitrile. The carbons attached to the chlorine atoms (C-2 and C-4') will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm). The carbon atom at the junction of the two rings (C-4) is expected to be significantly downfield.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| ~249/251/253 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| ~214/216 | [M-Cl]⁺ | Loss of a chlorine atom. |
| ~187/189 | [M-Cl-HCN]⁺ | Subsequent loss of HCN. |
| ~152 | [C₁₂H₈]⁺ | Biphenyl radical cation. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is a common technique for this type of molecule, which will generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Interpretation of Predicted Mass Spectrum
The mass spectrum of 2-Chloro-4-(4-chlorophenyl)benzonitrile will be characterized by a molecular ion peak ([M]⁺) with a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected m/z for the molecular ion will be around 249 (for two ³⁵Cl isotopes), with M+2 and M+4 peaks at approximately 65% and 10% of the M peak intensity, respectively.
Fragmentation Pathways:
The fragmentation of the molecular ion is likely to proceed through several key pathways:
-
Loss of a Chlorine Atom: A prominent fragment will likely arise from the loss of a chlorine radical, leading to an ion at m/z ~214/216.
-
Loss of HCN: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), particularly after the initial loss of a chlorine atom.
-
Cleavage of the Biphenyl Bond: Fragmentation at the bond connecting the two phenyl rings can lead to ions corresponding to the individual substituted phenyl moieties.
-
Formation of a Biphenyl Cation: Loss of both chlorine atoms and the nitrile group could lead to the formation of a biphenyl radical cation at m/z 152.
Caption: Simplified predicted fragmentation of the molecule.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile. While based on theoretical principles and comparative data, the information presented offers a solid foundation for researchers working with this compound. The predicted IR, ¹H NMR, ¹³C NMR, and MS data, along with the outlined experimental protocols and interpretations, should prove invaluable for the identification, characterization, and quality control of this and structurally related molecules. Experimental verification of these predictions is encouraged as soon as the compound becomes available for analysis.
References
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NIST Chemistry WebBook. (n.d.). Benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Intermediates of 2-Chloro-4-(4-chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4-(4-chlorophenyl)benzonitrile in Medicinal Chemistry
2-Chloro-4-(4-chlorophenyl)benzonitrile is a highly functionalized biphenylbenzonitrile derivative that serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural arrangement, featuring a chlorinated biphenyl core and a nitrile group, provides a versatile scaffold for the development of novel therapeutics. The presence of chlorine atoms and the nitrile moiety offers multiple reaction sites for further chemical modifications, making it a valuable building block in drug discovery.[1][2]
The biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to mimic protein-protein interactions and its metabolic stability.[1] The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, which are prevalent in many drug molecules. This guide provides a comprehensive overview of the key chemical intermediates and synthetic pathways leading to 2-Chloro-4-(4-chlorophenyl)benzonitrile, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The most prevalent and efficient method for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide.[3][4] In this specific synthesis, the key intermediates are 4-bromo-2-chlorobenzonitrile and 4-chlorophenylboronic acid .
The Suzuki-Miyaura coupling is favored in pharmaceutical manufacturing due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[5]
The Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (4-bromo-2-chlorobenzonitrile), inserting into the carbon-bromine bond to form a palladium(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex.[4] The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biphenyl product, 2-Chloro-4-(4-chlorophenyl)benzonitrile, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4]
Key Chemical Intermediates and Their Synthesis
4-Bromo-2-chlorobenzonitrile: The Aryl Halide Coupling Partner
4-Bromo-2-chlorobenzonitrile is a crucial starting material for the Suzuki coupling. Its synthesis typically involves a Sandmeyer-type reaction starting from 4-amino-2-chlorobenzonitrile.
Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzonitrile
-
Diazotization: 4-Amino-2-chlorobenzonitrile is dissolved in a mixture of a strong acid, such as hydrochloric acid, and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred and allowed to warm to room temperature. The diazonium group is replaced by a bromine atom, yielding 4-bromo-2-chlorobenzonitrile.
-
Workup and Purification: The reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[6][7]
4-Chlorophenylboronic Acid: The Organoboron Reagent
4-Chlorophenylboronic acid is the second key component in the Suzuki coupling. It can be synthesized from 4-chloroaniline via a diazotization reaction followed by a reaction with a boronic acid precursor.
Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid
-
Diazotization: 4-Chloroaniline is reacted with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Borylation: The diazonium salt is then reacted with a boronic acid source, such as triisopropyl borate, in the presence of a suitable solvent.
-
Hydrolysis and Purification: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 4-chlorophenylboronic acid. The product is then typically isolated by filtration and can be purified by recrystallization from water.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile
This protocol outlines a typical laboratory-scale synthesis of the target compound.
Materials:
-
4-Bromo-2-chlorobenzonitrile
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos)
-
A base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
A solvent system (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
Reaction Setup: To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorobenzonitrile (1.0 equivalent), 4-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 2-10 mol%).
-
Solvent Addition and Degassing: Add the solvent system. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the product. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.[6][7][8]
Characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile
The identity and purity of the synthesized 2-Chloro-4-(4-chlorophenyl)benzonitrile are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the specific substitution pattern. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 120-150 ppm region. The nitrile carbon will appear around δ 115-120 ppm. The carbon atoms attached to chlorine will show characteristic chemical shifts. |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration will be observed around 2220-2240 cm⁻¹.[9][10] Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₇Cl₂N). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature. |
Applications in Drug Development
2-Chloro-4-(4-chlorophenyl)benzonitrile is a valuable intermediate for the synthesis of various biologically active compounds. The biphenylbenzonitrile core is present in molecules being investigated for a range of therapeutic areas, including:
-
Oncology: The biphenyl scaffold can be elaborated to create inhibitors of protein-protein interactions that are crucial for cancer cell growth and survival.
-
Anti-inflammatory Agents: Derivatives of this intermediate have shown potential as anti-inflammatory agents by targeting key enzymes and receptors in inflammatory pathways.
-
Antiviral and Antibacterial Agents: The versatile nature of the benzonitrile moiety allows for its incorporation into heterocyclic systems with known antimicrobial properties.
The chlorine substituents on the biphenyl rings can influence the pharmacokinetic properties of the final drug molecule, such as its metabolic stability and binding affinity to the target protein.[1][2]
Conclusion
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides a gateway to a diverse range of complex molecules with significant potential in pharmaceutical research and development. A thorough understanding of the synthesis of its key intermediates, 4-bromo-2-chlorobenzonitrile and 4-chlorophenylboronic acid, along with the optimization of the coupling reaction, is essential for medicinal chemists. The strategic use of this intermediate allows for the efficient construction of novel drug candidates with the potential to address a wide array of diseases.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved January 22, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved January 22, 2026, from [Link]
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SpectraBase. (n.d.). 2-[[2-[(4-Chlorophenyl)ethynyl]benzyl]oxy]benzonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 22, 2026, from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved January 22, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved January 22, 2026, from [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 22, 2026, from [Link]
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European Patent Office. (n.d.). Process for preparing aromatic nitriles. Retrieved January 22, 2026, from [Link]
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NIST WebBook. (n.d.). 2-Chloro-4-fluorobenzonitrile. Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 22, 2026, from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 22, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 22, 2026, from [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 22, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 22, 2026, from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
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Reactivity of dichlorinated biphenyl carbonitriles
An In-Depth Technical Guide to the Reactivity of Dichlorinated Biphenyl Carbonitriles
Abstract
Dichlorinated biphenyl carbonitriles (DCBCNs) represent a class of chemical intermediates whose structural complexity and functional group arrangement offer a versatile platform for synthetic chemistry. As derivatives of polychlorinated biphenyls (PCBs), their handling requires careful consideration of potential toxicological profiles; however, their reactivity provides access to a diverse range of novel molecular architectures.[1][2] This guide offers a comprehensive exploration of the synthesis and reactivity of DCBCNs, focusing on transformations at the biphenyl core, the chlorine substituents, and the carbonitrile moiety. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and discuss applications relevant to researchers in drug development and materials science.
Introduction: The Dichotomy of Dichlorinated Biphenyl Carbonitriles
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of chlorine atoms and a carbonitrile group onto this scaffold creates a molecule with distinct regions of reactivity. The two chlorine atoms serve as versatile handles for cross-coupling and nucleophilic substitution reactions, while the electron-withdrawing carbonitrile group not only influences the reactivity of the aromatic rings but also serves as a precursor to other critical functional groups like amines and carboxylic acids.
The structural similarity of DCBCNs to polychlorinated biphenyls (PCBs) necessitates a discussion of their potential environmental and toxicological impact. PCBs are known persistent organic pollutants with a range of documented adverse health effects.[3][4][5] While the specific toxicology of every DCBCN isomer is not exhaustively studied, it is imperative that researchers treat these compounds with appropriate caution, utilizing robust safety protocols to minimize exposure.[1] Despite these concerns, the synthetic utility of DCBCNs as building blocks for complex molecules, such as enzyme inhibitors, makes them valuable tools for chemical research.[6]
This guide is structured to provide a logical progression from the synthesis of DCBCNs to the systematic exploration of their chemical behavior, empowering researchers to harness their synthetic potential safely and effectively.
Caption: Overview of the reactive sites on a dichlorinated biphenyl carbonitrile molecule.
Synthesis of Dichlorinated Biphenyl Carbonitriles
The construction of the DCBCN skeleton is most efficiently achieved through modern cross-coupling methodologies, which offer high selectivity and yield.[7] The Suzuki-Miyaura coupling reaction is a particularly powerful tool for this purpose.[8][9]
A common strategy involves the palladium-catalyzed coupling of a chloro-substituted arylboronic acid with a bromo- or iodo-substituted chlorobenzonitrile. The differential reactivity of C-Br/C-I bonds versus C-Cl bonds in the oxidative addition step of the catalytic cycle allows for selective coupling. While aryl chlorides can be used, they are generally less reactive.[10]
Key Synthetic Approach: Suzuki-Miyaura Coupling
The synthesis of a DCBCN, for example, 3,3'-dichloro-[1,1'-biphenyl]-4-carbonitrile, can be envisioned by coupling 3-chlorophenylboronic acid with 5-bromo-2-chlorobenzonitrile. The choice of catalyst and ligand is critical, especially for sterically hindered or electronically deactivated substrates. Catalyst systems like Pd(dba)₂ with bulky, electron-rich phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are often effective for coupling chlorinated arenes.[11][12][13]
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on a DCBCN.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation. For DCBCNs, these reactions allow for the selective replacement of chlorine atoms.
-
Suzuki-Miyaura Coupling: As used in the synthesis of the core, this reaction can also be used to further functionalize it by coupling the C-Cl bonds with various organoboron reagents. This allows for the introduction of new aryl, heteroaryl, or alkyl groups. [8][14]Achieving this selectively in the presence of the nitrile can require careful optimization of the catalyst system.
-
Buchwald-Hartwig Amination: This reaction is of paramount importance in drug discovery for the synthesis of arylamines. [15][16]It involves the palladium-catalyzed coupling of an aryl halide (the DCBCN) with a primary or secondary amine in the presence of a base. [17][18]The choice of ligand is crucial, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) showing broad utility. [13]
-
Stille Coupling: The Stille reaction couples the DCBCN with an organotin reagent. [19]It is highly versatile and tolerant of many functional groups. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts often make other cross-coupling methods preferable, especially in a pharmaceutical context. [19][20]
Reaction Coupling Partner Bond Formed Typical Catalyst System Key Advantage Suzuki-Miyaura [8] R-B(OH)₂ C-C Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand Low toxicity of boron reagents Buchwald-Hartwig [15] R₂NH C-N Pd(OAc)₂ or Pd₂(dba)₃ + Biaryl Ligand Direct access to arylamines | Stille [19]| R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | High functional group tolerance |
Core Reactivity II: Transformations of the Carbonitrile Group
The carbonitrile (nitrile) group is a versatile functional handle that can be converted into several other important groups.
Reduction to Primary Amines
The reduction of the nitrile to a primary aminomethyl group (-CH₂NH₂) is a highly valuable transformation, providing a flexible linker and a basic center for drug candidates. [21]* Catalytic Hydrogenation: This is often the most economical method, using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) under hydrogen pressure. [22]Care must be taken to avoid over-reduction or dechlorination of the biphenyl core.
-
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are highly effective for reducing nitriles to amines. [21]
Reduction to Aldehydes
Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that deliver a single hydride equivalent and form a stable intermediate that can be hydrolyzed. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the most common reagent for this transformation. [23]The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup.
Hydrolysis to Carboxylic Acids
Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. This provides a route to dichlorinated biphenyl carboxylic acids, which are also valuable synthetic intermediates. [6]
Experimental Protocols
The following protocols are illustrative examples based on established methodologies. All reactions involving palladium catalysts and air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Buchwald-Hartwig Amination of a Dichlorobiphenyl Carbonitrile
This protocol is adapted from standard procedures for the amination of aryl chlorides. [13]
-
Objective: To synthesize 4-(morpholino)-3,3'-dichloro-[1,1'-biphenyl]-x-carbonitrile from a corresponding trichlorobiphenyl carbonitrile.
-
Materials:
-
Trichlorobiphenyl carbonitrile (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add the trichlorobiphenyl carbonitrile substrate followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the incorporation of the morpholine moiety and the loss of one chlorine atom. [24][25]
Protocol 2: Reduction of the Nitrile Group with LiAlH₄
-
Objective: To reduce a dichlorobiphenyl carbonitrile to the corresponding primary amine.
-
Materials:
-
Dichlorobiphenyl carbonitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add a solution of the dichlorobiphenyl carbonitrile in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and quench sequentially and carefully by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude amine, which can be purified by chromatography or crystallization.
-
-
Self-Validation: The product will show a significant shift in polarity on TLC. IR spectroscopy will show the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹). Mass spectrometry will confirm the expected mass for the amine product.
Analytical Methods and Safety Considerations
Analysis: Characterization of DCBCNs and their products relies on standard analytical techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is ideal for separating isomers and confirming molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation. [26][27][28] Safety and Toxicology: As PCB analogs, all DCBCNs should be handled as potentially toxic. [2]Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Waste containing these compounds must be disposed of according to institutional and environmental regulations for halogenated organic waste. Chronic exposure to PCBs is associated with a range of toxic effects, and while data on specific DCBCN congeners is limited, a cautious approach is mandatory. [3][4]
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A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Properties, and Potential Applications in Research and Development
Introduction
2-Chloro-4-(4-chlorophenyl)benzonitrile is a biphenyl compound characterized by a chlorinated benzonitrile scaffold. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their rigid structure, which can provide a basis for the development of compounds with a wide range of biological activities and material properties.[1] This technical guide provides an in-depth overview of 2-Chloro-4-(4-chlorophenyl)benzonitrile, including its physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications as a chemical intermediate in the synthesis of novel compounds for drug discovery and agrochemical research.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile is essential for its handling, characterization, and application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1237137-24-4 | [2][3] |
| Molecular Formula | C₁₃H₇Cl₂N | [2][3] |
| Molecular Weight | 248.11 g/mol | [2][3] |
| Canonical SMILES | ClC1=CC=C(C=C1)C1=CC=C(C#N)C(Cl)=C1 | [3] |
| InChIKey | ZLMSZSIKLQYTMI-UHFFFAOYSA-N | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthetic route involves the coupling of 2-chloro-4-bromobenzonitrile with 4-chlorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the steps for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Materials:
-
2-Chloro-4-bromobenzonitrile
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.
-
Potential Applications
While specific applications for 2-Chloro-4-(4-chlorophenyl)benzonitrile are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules with valuable biological activities. The presence of the nitrile group and the chlorinated biphenyl core provides multiple avenues for further chemical modification.
Intermediate in Pharmaceutical Synthesis
The biphenyl scaffold is a common motif in many biologically active compounds. The nitrile group in 2-Chloro-4-(4-chlorophenyl)benzonitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, all of which are important functional groups in medicinal chemistry.
-
Potential as an Androgen Receptor (AR) Antagonist Precursor: Related structures, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, have been patented as intermediates in the synthesis of compounds for treating androgen receptor-dependent conditions like prostate cancer.[8] This suggests that 2-Chloro-4-(4-chlorophenyl)benzonitrile could serve as a starting material for novel AR antagonists.
-
Scaffold for Kinase Inhibitors: The biphenyl structure is present in numerous kinase inhibitors. The chlorine and nitrile functionalities on the benzonitrile ring allow for diverse substitutions to explore structure-activity relationships (SAR) for various kinase targets.
Building Block for Agrochemicals
Chlorinated aromatic compounds are widely used in the agrochemical industry.[9] The structural features of 2-Chloro-4-(4-chlorophenyl)benzonitrile make it a candidate for the synthesis of novel herbicides, fungicides, or insecticides. The biphenyl moiety can enhance the lipophilicity of a molecule, which can be advantageous for its uptake and transport in plants or insects.
-
Herbicides: Benzonitrile derivatives are known to exhibit herbicidal activity.[10] Further functionalization of 2-Chloro-4-(4-chlorophenyl)benzonitrile could lead to the discovery of new herbicidal compounds.
-
Fungicides and Insecticides: The chlorinated biphenyl core could be a starting point for developing new fungicides or insecticides by introducing other pharmacophores.
Intermediate in Materials Science
Biphenyl derivatives are also utilized in the development of liquid crystals and other advanced materials. The rigid biphenyl core of 2-Chloro-4-(4-chlorophenyl)benzonitrile could be incorporated into larger molecular structures to create materials with specific optical or electronic properties.
Conclusion
2-Chloro-4-(4-chlorophenyl)benzonitrile is a versatile chemical intermediate with significant potential for applications in drug discovery, agrochemical research, and materials science. While its direct applications are not yet well-documented, its synthesis via robust methods like the Suzuki-Miyaura coupling and the reactivity of its functional groups make it a valuable building block for the creation of novel and complex molecules. Further research into the derivatization of this compound is warranted to fully explore its potential in various scientific and industrial fields.
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A Comprehensive Technical Guide on the Biological Activity of Substituted Biphenyl Carbonitriles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Carbonitrile Scaffold in Modern Drug Discovery
The biphenyl carbonitrile motif represents a privileged scaffold in medicinal chemistry, a structural framework that appears recurrently in molecules exhibiting a wide array of biological activities.[1] Its prevalence stems from a unique combination of physicochemical properties: the biphenyl core provides a semi-rigid, three-dimensional structure capable of engaging with diverse biological targets through hydrophobic and π-stacking interactions, while the nitrile group offers a potent hydrogen bond acceptor and a metabolically stable polar feature.[2] This combination has enabled the development of compounds targeting enzymes, receptors, and protein-protein interactions across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[1]
This guide provides a comprehensive technical overview of substituted biphenyl carbonitriles, designed for professionals in the field of drug discovery. It delves into the synthetic strategies used to generate these compounds, decodes the critical structure-activity relationships that govern their potency and selectivity, explores their key biological targets and mechanisms of action, and provides validated experimental protocols for their evaluation.
Chapter 1: The Chemistry of Biphenyl Carbonitriles: Synthesis and Scaffolding
The generation of diverse chemical libraries is the cornerstone of identifying novel therapeutic agents. For biphenyl carbonitriles, the Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile synthetic method.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester, offering high functional group tolerance and excellent yields.[5][6]
Core Causality in Synthesis: Why Suzuki-Miyaura Coupling Dominates
The preference for the Suzuki-Miyaura reaction is rooted in its reliability and broad applicability. The commercial availability of a vast array of substituted aryl halides and arylboronic acids allows for the rapid and systematic exploration of the chemical space around the biphenyl core.[3] This is crucial for establishing comprehensive structure-activity relationships (SAR). Furthermore, the reaction conditions are generally mild and compatible with sensitive functional groups, including the essential carbonitrile moiety, minimizing the need for extensive protecting group chemistry and thus shortening synthetic routes.[7]
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a substituted biphenyl carbonitrile.
-
Reagent Preparation: In a reaction vessel inerted with nitrogen or argon, combine the aryl halide (e.g., a bromobenzonitrile derivative) (1.0 eq), the arylboronic acid or pinacol ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq).
-
Solvent and Base Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water or dioxane/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The base is critical for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biphenyl carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Workflow of the Suzuki-Miyaura reaction for biphenyl carbonitrile synthesis.
Chapter 2: Structure-Activity Relationships (SAR): Decoding the Pharmacophore
SAR analysis is the process of correlating specific structural features of a molecule with its biological activity.[8] For biphenyl carbonitriles, SAR studies reveal how modifications to different parts of the scaffold impact target binding, selectivity, and pharmacokinetic properties.
-
The Biphenyl Core: The torsional angle between the two phenyl rings is a critical determinant of biological activity. Bulky substituents at the ortho positions can restrict rotation, locking the molecule into a specific conformation that may be more favorable for binding to a target protein.[9]
-
The Carbonitrile Group: This group is a key pharmacophore. Its linear geometry and strong dipole moment make it an excellent hydrogen bond acceptor, often mimicking interactions made by other functional groups in endogenous ligands.[2] In kinase inhibitors, for instance, the nitrile nitrogen frequently forms a crucial hydrogen bond with the "hinge" region of the ATP-binding pocket.[8]
-
Substitution Patterns: The nature and position of substituents on either phenyl ring dictate potency and selectivity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the rings, influencing binding affinity.[10] Larger, more complex substituents can be used to probe deeper pockets within a target's binding site to enhance potency or achieve isoform selectivity.[11]
Visualization: Conceptual SAR for a Kinase Inhibitor
Caption: Step-by-step experimental workflow for the MTT cell viability assay.
Chapter 5: Future Directions and Conclusion
The substituted biphenyl carbonitrile scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with the favorable physicochemical properties of the core structure and the nitrile pharmacophore, ensures its continued relevance in drug discovery.
Future research will likely focus on several key areas:
-
Expansion to New Targets: High-throughput screening of biphenyl carbonitrile libraries against novel and challenging targets, such as transcription factors and other protein-protein interactions, could yield first-in-class inhibitors.
-
Improving Drug-like Properties: A major focus will be the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties. This involves fine-tuning substituents to enhance oral bioavailability, metabolic stability, and tissue penetration, particularly for targets within the central nervous system.
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- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
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2-Chloro-4-(4-chlorophenyl)benzonitrile literature review
An In-depth Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications
Executive Summary: 2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS No. 1237137-24-4) is a biaryl nitrile compound featuring a distinct substitution pattern that makes it a valuable intermediate for organic synthesis.[1][2] Its structure, containing two chlorinated phenyl rings linked together, presents a scaffold of interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization techniques, and a discussion of its potential applications based on analogous structures.
Introduction: Chemical Identity and Significance
2-Chloro-4-(4-chlorophenyl)benzonitrile is a dichlorinated biphenyl derivative. The biphenyl motif is a privileged structure in drug discovery, and the presence of the nitrile group (–C≡N) offers versatile chemical reactivity, serving as a precursor for amines, carboxylic acids, and various heterocyclic systems. The chloro-substituents can influence the molecule's electronic properties and metabolic stability, making it a desirable building block for creating complex molecular architectures.
Key Chemical Properties
The fundamental properties of this compound are summarized below. These are critical for designing synthetic routes, purification strategies, and for understanding its potential reactivity.
| Property | Data | Source(s) |
| CAS Number | 1237137-24-4 | [1][2][3] |
| Molecular Formula | C₁₃H₇Cl₂N | [3][4] |
| IUPAC Name | 2-chloro-4-(4-chlorophenyl)benzonitrile | [3] |
| Molecular Weight | 248.11 g/mol | [4] |
| Structure |
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the two aromatic rings is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method for this transformation due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the required boronic acid reagents.[5][6]
The core of the reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[7] For the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a logical approach involves the reaction between (4-chlorophenyl)boronic acid and a di-halogenated benzonitrile, such as 2-chloro-4-iodobenzonitrile . The higher reactivity of the iodine atom compared to the chlorine atom allows for a selective oxidative addition to the palladium catalyst, preserving the chlorine atom at the 2-position.
Proposed Synthetic Workflow
The following diagram outlines the key steps in the proposed Suzuki-Miyaura synthesis, from reactants to the purified final product.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. It includes setup, execution, and workup steps based on established Suzuki-Miyaura coupling methodologies.[6]
Materials:
-
2-Chloro-4-iodobenzonitrile (1.0 eq)
-
(4-Chlorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the three-neck flask, add 2-chloro-4-iodobenzonitrile, (4-chlorophenyl)boronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous toluene and deionized water to the flask via syringe in a 4:1 ratio.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Characterization and Validation
Post-synthesis, a rigorous characterization workflow is essential to confirm the identity, structure, and purity of the final compound.
Caption: Logical workflow for the analytical characterization of the final product.
The following techniques are standard for validating the synthesis of a novel small molecule.
| Technique | Purpose | Expected Observations for 2-Chloro-4-(4-chlorophenyl)benzonitrile |
| ¹H NMR | Confirms the proton framework and substitution pattern of the aromatic rings. | A complex aromatic region showing distinct signals for each proton. |
| ¹³C NMR | Confirms the carbon skeleton, including the quaternary carbon of the nitrile group. | 13 distinct carbon signals, including one for the nitrile carbon. |
| Mass Spectrometry (MS) | Determines the molecular weight and isotopic pattern, confirming elemental composition. | A molecular ion peak corresponding to the mass of C₁₃H₇Cl₂N. |
| FT-IR Spectroscopy | Identifies key functional groups. | A sharp, characteristic absorption band around 2220-2240 cm⁻¹ for the C≡N stretch. |
| Melting Point | A sharp and narrow melting point range indicates high purity. | A distinct and reproducible melting point. |
Potential Applications and Future Outlook
While specific biological activity for 2-Chloro-4-(4-chlorophenyl)benzonitrile is not yet documented in peer-reviewed literature, its structural motifs are prevalent in several fields:
-
Pharmaceutical Intermediates: Benzonitrile-containing compounds are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs), including antiviral and anti-inflammatory drugs.[8] The specific dichlorinated biphenyl structure could be explored for developing novel kinase inhibitors or other targeted therapies.
-
Agrochemicals: The stability and reactivity of chlorophenyl nitriles make them useful in creating new herbicides and fungicides.[8][9]
-
Material Science: The rigid, aromatic structure could be used as a building block for high-performance polymers or organic electronic materials.[9]
Future research should focus on screening this compound against various biological targets to uncover potential therapeutic applications. Furthermore, the reactivity of the nitrile and chloro- groups can be exploited to generate a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. 2-Chloro-4-(4-chlorophenyl)benzonitrile should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for detailed toxicological information.
References
- Smolecule. (2024, April 15). 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile. Available at: https://www.smolecule.com/cas-91822-05-8-2-chloro-6-4-chlorophenyl-sulfanyl-benzonitrile.html
- Guidechem. (n.d.). 2-Chloro-4-(4-chlorophenyl)benzonitrile 1237137-24-4 wiki. Available at: https://www.guidechem.com/wiki/2-chloro-4-(4-chlorophenyl)benzonitrile-1237137-24-4.html
- Guidechem. (n.d.). 2-(4-Chlorophenyl)benzonitrile 89346-58-7 wiki. Available at: https://www.guidechem.com/wiki/2-(4-chlorophenyl)benzonitrile-89346-58-7.html
- PubChem. (n.d.). 5-Chloro-2-(4-chlorophenyl)benzonitrile. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/154123091
- BLD Pharm. (n.d.). 1237137-24-4|2-Chloro-4-(4-chlorophenyl)benzonitrile. Available at: https://www.bldpharm.com/products/1237137-24-4.html
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Available at: https://www.anshulindia.com/product/4-chlorobenzonitrile/
- ResearchGate. (2009, August). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl4_285741399
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. Available at: https://www.inno-pharmchem.
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Available at: https://www.youtube.com/watch?
- AiFChem. (n.d.). 1237137-24-4 | 2-Chloro-4-(4-chlorophenyl)benzonitrile. Available at: https://www.aifchem.com/product/1237137-24-4.html
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- 4. 5-Chloro-2-(4-chlorophenyl)benzonitrile | C13H7Cl2N | CID 154123091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. 4-Chlorobenzonitrile [anshulchemicals.com]
- 9. Buy 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile | 91822-05-8 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. Among these, the Nobel Prize-winning Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, exceptional functional group tolerance, and the use of readily available and less toxic organoboron reagents.[2][3]
This application note provides a comprehensive guide to the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a key intermediate for various research and development applications. The protocol leverages the Suzuki-Miyaura coupling of 2-chloro-4-bromobenzonitrile with 4-chlorophenylboronic acid. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings, strategic selection of the palladium catalyst and ligands can overcome this challenge, enabling efficient synthesis.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 2-chloro-4-bromobenzonitrile is more reactive than the C-Cl bond), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (4-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile
This protocol is a representative method and may require optimization based on the specific laboratory conditions and reagent purity.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-bromobenzonitrile | ≥98% | Commercially Available | Starting aryl halide. |
| 4-Chlorophenylboronic acid | ≥97% | Commercially Available | Coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | Bulky phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Deionized Water | In-house | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Celite® | Commercially Available | For filtration. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask.
-
Catalyst Introduction: Add the pre-weighed catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 2-Chloro-4-(4-chlorophenyl)benzonitrile as a solid.
Data Presentation and Expected Outcomes
| Parameter | Value/Range |
| Reactant Ratio | 1.0 : 1.2 (Aryl Halide : Boronic Acid) |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 4 mol% PCy₃ |
| Base | 2.0 eq K₃PO₄ |
| Solvent System | 1,4-Dioxane / Water (e.g., 5:1) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% (after purification) |
| Appearance of Product | White to off-white solid |
Causality Behind Experimental Choices
-
Choice of Aryl Halide: 2-chloro-4-bromobenzonitrile is selected as the starting material due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the Suzuki-Miyaura coupling. This allows for selective coupling at the 4-position.
-
Catalyst and Ligand System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is effective for the coupling of less reactive aryl chlorides.[8] The bulky ligand promotes the formation of the active monoligated palladium species and facilitates reductive elimination.
-
Base Selection: Potassium phosphate (K₃PO₄) is a commonly used base in Suzuki couplings. It is effective in activating the boronic acid to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Self-Validating System and Troubleshooting
A successful Suzuki-Miyaura coupling is validated by the formation of the desired product with good yield and purity, confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Potential Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation.
-
Insufficient Base: The base is crucial for activating the boronic acid. Ensure it is anhydrous and used in sufficient excess.
-
Low Reaction Temperature: For less reactive aryl chlorides, a higher reaction temperature may be necessary to promote oxidative addition.
-
-
Formation of Homocoupling Byproducts:
-
Oxygen Contamination: Rigorous exclusion of oxygen is necessary to prevent the homocoupling of the boronic acid. Degassing the solvents and maintaining an inert atmosphere are critical.
-
-
Protodeboronation:
-
Excess Water or Prolonged Reaction Times: The boronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom). Minimizing the amount of water and optimizing the reaction time can mitigate this side reaction.
-
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile. By carefully selecting the catalyst system, base, and reaction conditions, the challenges associated with the coupling of an aryl chloride can be successfully overcome. This protocol provides a robust starting point for researchers in drug development and materials science to access this valuable biaryl intermediate.
Caption: Experimental workflow for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
References
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A RATIONAL APPROACH TO THE DEVELOPMENT OF CATALYSTS FOR SUZUKI−MIYAURA COUPLING PROCESSES: SCOPE AND STUDIES OF THE EFFECT OF LIGAND STRUCTURE. Journal of the American Chemical Society, 126(43), 14154–14165. [Link]
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513–519. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Ghaffar, T., & Parkins, A. W. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 36-38. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction. Angewandte Chemie International Edition, 53(10), 2550-2550. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417-1492. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with 4-Chlorophenylboronic Acid. [Link]
-
The Nobel Committee for Chemistry. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
-
Uddin, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 75-84. [Link]
Sources
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- 3. home.sandiego.edu [home.sandiego.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases / Synthetic Communications, 1981 [sci-hub.jp]
- 7. scispace.com [scispace.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Ullmann Reaction Conditions for the Synthesis and Cyclization of Dichlorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, represents a foundational method for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] This guide offers an in-depth analysis of the Ullmann reaction as applied to dichlorinated biphenyls, a crucial structural motif in environmental science, materials chemistry, and as precursors for complex heterocyclic systems. We move beyond classical protocols, which are often plagued by harsh conditions and erratic yields, to focus on modern, ligand-accelerated methods that offer milder conditions, broader substrate scope, and improved efficiency.[1][3] This document provides a detailed exploration of the reaction mechanism, a critical examination of key experimental parameters, and validated, step-by-step protocols for both intermolecular homocoupling to synthesize symmetrical dichlorobiphenyls and intramolecular cyclization to form chlorinated dibenzofurans.
Core Mechanism: From Classical Stoichiometry to Modern Catalysis
The mechanism of the Ullmann reaction has been the subject of extensive study, evolving from early proposals of radical intermediates to a more widely accepted pathway involving organocopper species.[1] The modern, ligand-assisted catalytic cycle is believed to proceed through a sequence of oxidative addition and reductive elimination steps, centered on a Cu(I) active species.[4][5]
While several mechanistic pathways have been proposed, including σ-bond metathesis, a commonly accepted cycle for C-C coupling involves the formation of a Cu(III) intermediate.[4][6] The presence of a bidentate ligand is critical; it stabilizes the copper center, increases the solubility of the catalytic species, and facilitates the key bond-forming steps, allowing the reaction to proceed at significantly lower temperatures than classical methods.[7][8]
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann C-C coupling reaction.
Critical Parameters for Dichlorobiphenyl Synthesis
The success of an Ullmann coupling, particularly with less reactive substrates like dichloroarenes, is highly dependent on the careful selection of several key parameters. The transition from classical (>200°C, stoichiometric copper) to modern conditions has been enabled by understanding the interplay of these components.[9][10]
| Parameter | Classical Approach | Modern Ligand-Assisted Approach | Causality and Rationale |
| Substrate | Activated Aryl Halides (I > Br >> Cl) with electron-withdrawing groups. | Broader scope, including less reactive aryl chlorides.[11] | The C-Cl bond is the strongest and requires a more active catalytic system to break. Modern ligands enhance the catalyst's oxidative addition capability. |
| Copper Source | Activated Copper powder, Copper-bronze alloy (stoichiometric).[1] | Catalytic amounts (1-10 mol%) of Cu(I) salts (e.g., CuI, CuCl, Cu₂O).[9][12] | Cu(I) is widely considered the active catalytic species.[9] Using Cu(I) salts directly avoids an inconsistent in situ activation step and allows for true catalytic turnover. |
| Ligand | None. | Bidentate N,N or N,O donors (e.g., 1,10-Phenanthroline, L-Proline, Oxalic Diamides).[3][11] | Ligands stabilize the copper center, prevent aggregation, increase solubility, and lower the activation energy for oxidative addition and reductive elimination.[7][8] |
| Base | Often not explicitly used, or a weak base. | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | The base is crucial in Ullmann-type C-O or C-N couplings to deprotonate the nucleophile. In C-C homocoupling, it can act as a halide scavenger or help regenerate the active catalyst. |
| Solvent | High-boiling, non-coordinating (e.g., Nitrobenzene) or neat (no solvent).[13] | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO).[14] | Polar aprotic solvents help to solubilize the inorganic base and the copper catalyst complexes, facilitating the reaction. |
| Temperature | Very high temperatures, often >200°C.[15] | Milder temperatures, typically in the range of 80-140°C.[9][10] | The enhanced reactivity of the ligated copper catalyst significantly lowers the overall activation energy of the reaction, permitting lower temperatures. |
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and subsequent reaction of dichlorinated biphenyls.
Protocol 1: Intermolecular Homocoupling for Symmetrical 2,2',6,6'-Tetrachlorobiphenyl Synthesis
This protocol is adapted from modified Ullmann conditions developed for the synthesis of sterically hindered polychlorinated biphenyls (PCBs).[12][16] It is particularly useful for creating symmetrical PCBs with multiple ortho-chlorine substituents, which can be challenging to synthesize via other methods like Suzuki coupling.[12]
Materials:
-
1-Iodo-2,6-dichlorobenzene (Substrate)
-
Copper-bronze alloy
-
Copper(I) chloride (CuCl)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Silica Gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Argon), heating mantle, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-iodo-2,6-dichlorobenzene (e.g., 1.0 g, 3.28 mmol).
-
Catalyst Addition: Add copper-bronze (e.g., 1.5 eq) and CuCl (e.g., 0.2 eq).
-
Solvent Addition: Add anhydrous NMP (e.g., 5-10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with toluene and filter through a pad of Celite to remove the copper residues. Wash the filter cake with additional toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 2,2',6,6'-tetrachlorobiphenyl.
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Stille Coupling of 2-Chloro-4-(4-chlorophenyl)benzonitrile: A Detailed Protocol for the Synthesis of Complex Biaryls
Introduction: Navigating the Challenges of Aryl Chloride Coupling
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2] Its broad functional group tolerance and the stability of organotin reagents make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[3] However, the application of Stille coupling to readily available and cost-effective aryl chlorides has historically been a significant challenge due to the inert nature of the C-Cl bond towards oxidative addition to palladium(0) catalysts.[4]
This application note provides a comprehensive and detailed protocol for the successful Stille coupling of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a challenging substrate featuring an electron-withdrawing nitrile group and a sterically demanding biphenyl scaffold. We will delve into the mechanistic intricacies of activating unreactive aryl chlorides and present a robust, field-proven protocol that addresses these challenges head-on. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of Stille coupling for the synthesis of complex molecular architectures.
The Mechanistic Hurdle: Activating the Aryl Chloride Bond
The catalytic cycle of the Stille reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial and often rate-limiting step for aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6] Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in this step. To overcome this hurdle, specialized catalytic systems are required.
The key to success lies in the use of highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition of aryl chlorides.[7] Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) have proven to be particularly effective, significantly accelerating the oxidative addition step.[8][9]
Furthermore, additives can play a crucial role. Cesium fluoride (CsF) is often employed to activate the organotin reagent, forming a more nucleophilic "ate" complex, which facilitates the subsequent transmetalation step.[8][10] The synergistic effect of a suitable ligand and an activating additive is paramount for achieving high yields and reaction efficiency.
Diagram of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of 2-Chloro-4-(4-chlorophenyl)benzonitrile
This protocol is designed to be a robust starting point for the Stille coupling of 2-Chloro-4-(4-chlorophenyl)benzonitrile with a variety of organotin reagents. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2-Chloro-4-(4-chlorophenyl)benzonitrile | >98% | Commercially available | |
| Organotin Reagent (e.g., Tributyl(aryl)tin) | >95% | Commercially available or synthesized | See below for synthesis protocols. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Commercially available | Store under inert atmosphere. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 99% | Commercially available | Handle as a 1.0 M solution in toluene due to air sensitivity. |
| Cesium Fluoride (CsF) | >99% | Commercially available | Dry in an oven at 120 °C for 4 hours before use. |
| Anhydrous Dioxane | >99.8% | Commercially available | Use from a freshly opened bottle or dried over molecular sieves. |
Reaction Setup
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-4-(4-chlorophenyl)benzonitrile (1.0 equiv), the organotin reagent (1.2 equiv), and cesium fluoride (2.0 equiv).
-
Add anhydrous dioxane to achieve a concentration of 0.1 M with respect to the aryl chloride.
-
In a separate, dry vial under argon, prepare the catalyst solution by adding Pd₂(dba)₃ (0.015 equiv) and P(t-Bu)₃ (1.0 M in toluene, 0.06 equiv).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts.[5] Stir vigorously for 1 hour.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Synthesis of Organotin Reagents
The versatility of the Stille coupling is greatly enhanced by the availability of a wide range of organotin reagents.[11] Below are general procedures for the synthesis of common classes of tributylstannanes.
Tributyl(aryl)stannanes
A common method involves the reaction of an aryl Grignard or aryllithium reagent with tributyltin chloride.[12]
-
Prepare the Grignard reagent from the corresponding aryl bromide or the aryllithium from the aryl bromide via lithium-halogen exchange.
-
To a solution of the organometallic reagent at 0 °C, add a solution of tributyltin chloride (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation or column chromatography.
(E)-Tributyl(vinyl)stannanes
Hydrostannylation of terminal alkynes with tributyltin hydride is a common method for the stereoselective synthesis of (E)-vinylstannanes.[13]
-
To a solution of the terminal alkyne (1.0 equiv) in THF, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add tributyltin hydride (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture until the alkyne is consumed (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Tributyl(alkynyl)stannanes
These can be prepared by the reaction of a terminal alkyne with a strong base followed by quenching with tributyltin chloride.[14]
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.05 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add tributyltin chloride (1.1 equiv) and allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by vacuum distillation.
Data Presentation: Expected Outcomes and Key Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, electron-rich ligand facilitates oxidative addition of the aryl chloride.[8] |
| Ligand to Pd Ratio | 4:1 | Ensures complete formation of the active monoligated Pd(0) species. |
| Solvent | Anhydrous Dioxane | Aprotic, polar solvent suitable for Stille couplings. |
| Additive | Cesium Fluoride (CsF) | Activates the organotin reagent for transmetalation.[8] |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Work-up Reagent | Saturated aqueous KF | Effectively removes tributyltin byproducts as insoluble tributyltin fluoride.[5] |
Workflow Diagram
Caption: Step-by-step experimental workflow for the Stille coupling.
Conclusion
The Stille coupling of challenging aryl chlorides like 2-Chloro-4-(4-chlorophenyl)benzonitrile is a highly achievable transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The protocol detailed in this application note, centered around the use of a bulky and electron-rich phosphine ligand, provides a reliable and effective method for the synthesis of complex biaryl structures. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can successfully employ this powerful reaction in their synthetic endeavors.
References
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- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1-652.
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NROChemistry. Stille Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
- Portnoy, M.; Milstein, D. Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics1993, 12, 1665–1673.
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Chemistry LibreTexts. Stille Coupling. [Link]
- Casanova, J.; Casares, J. A.; Espinet, P. Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). J. Am. Chem. Soc.1997, 119, 47, 11552–11563.
- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43, 1132-1136.
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Organic Chemistry Portal. Stille Coupling. [Link]
- Littke, A. F.; Fu, G. C. The First General Method for Stille Cross-Couplings of Aryl Chlorides. Angew. Chem. Int. Ed.1999, 38, 2411-2413.
- Newman-Stonebraker, S. H.; Smith, S. R.; Borowski, J. E.; Peters, E.; Gensch, T.; Johnson, H. C.; Sigman, M. S.; Doyle, A. G. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. J. Am. Chem. Soc.2021, 143, 42, 17565–17573.
- Kiyokawa, K.; Tachikake, N.; Yasuda, M.; Baba, A. Direct Synthesis of Alkynylstannanes: ZnBr2 Catalyst for the Reaction of Tributyltin Methoxide and Terminal Alkynes. Angew. Chem. Int. Ed.2011, 50, 10393-10396.
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Organic Reactions. The Stille Reaction. [Link]
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Chemical Communications. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
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Organic Chemistry Portal. Arylstannane synthesis by stannylation or C-Sn coupling reaction. [Link]
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ResearchGate. ChemInform Abstract: The First General Method for Stille Cross-Couplings of Aryl Chlorides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. [Link]
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-
Organic Chemistry Portal. Vinylstannane synthesis by stannylation or C-Sn coupling reaction. [Link]
-
Journal of the Chemical Society, Chemical Communications. Synthesis of allenyl- and alkynyl-stannanes by reduction of allenyl- and alkynyl-chlorostannanes. [Link]
- Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Synthetic Methods for Conjugated Polymers and Carbon Materials; Leclerc, M., Morin, J.-F., Eds.; Wiley-VCH: Weinheim, 2017; pp 1-34.
- Organic Syntheses. Allyltributyltin. Org. Synth.1990, 68, 1.
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ResearchGate. Tri-tert-butylphosphine [P(tBu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. [Link]
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ResearchGate. Download Table | Preparation of Aryl Stannane 2. [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]
- ACS Publications. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics2022, 41, 24, 3811–3824.
-
Wikipedia. Vinyl tributyltin. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
- Organic Syntheses. (E)-Tributyl(4-((4-methoxybenzyl)oxy)but-1-en-1-yl)stannane. Org. Synth.2023, 100, 327-346.
- Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011, 88, 197.
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ResearchGate. Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. [Link]
-
Scribd. 11-The Stille Reaction. [Link]
-
PubMed. Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. [Link]
- Synfacts. Stille Coupling via C–N Bond Cleavage. Synfacts2017, 13, 0225.
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Application Notes and Protocols: A Guide to Rh(III)-Catalyzed C-H Activation for Biphenyl Carbonitrile Synthesis
Introduction: A Modern Approach to a Privileged Scaffold
Biphenyl carbonitriles are a cornerstone in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditionally, their synthesis has relied on classic cross-coupling reactions like the Suzuki or Rosenmund-von Braun reactions, which, while effective, often require pre-functionalized starting materials, harsh reaction conditions, and can generate significant stoichiometric waste.
In recent years, transition-metal-catalyzed C–H activation has emerged as a more atom- and step-economical strategy for forging carbon-carbon bonds.[1] Among these, rhodium(III)-catalyzed reactions have garnered significant attention due to their characteristic mild reaction conditions, high efficiency, regioselectivity, and broad functional group tolerance.[2] This guide provides an in-depth exploration of Rh(III)-catalyzed C-H activation for the synthesis of biphenyl carbonitriles, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.
The Mechanistic Heart of the Reaction: The Rh(III) Catalytic Cycle
Understanding the reaction mechanism is paramount to successful application and troubleshooting. The Rh(III)-catalyzed C-H activation for biphenyl carbonitrile synthesis typically proceeds through a well-established catalytic cycle. The causality behind each step is crucial for comprehending the role of each reaction component.
The cycle is initiated by the formation of a catalytically active cationic Rh(III) species, often generated in situ from a precursor like [Cp*RhCl2]2 and a silver salt additive. This highly electrophilic species then coordinates to a directing group on the aromatic substrate. This chelation assistance is the key to the high regioselectivity of the reaction, positioning the catalyst in close proximity to the target C-H bond. The C-H activation step then occurs, typically via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered rhodacycle intermediate. This is often the rate-determining step of the reaction.[3]
The subsequent steps involve the coupling partner. In the case of a Hiyama-type cross-coupling, transmetalation with an organosilane introduces the second aryl group onto the rhodium center.[4][5] Finally, reductive elimination forges the desired C-C bond, releasing the biphenyl product and regenerating a Rh(I) species, which is then re-oxidized to the active Rh(III) catalyst to complete the cycle.
Figure 1: A simplified representation of the Rh(III)-catalyzed C-H arylation cycle.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of biphenyl carbonitriles via a Rh(III)-catalyzed C-H Hiyama cross-coupling reaction in an aqueous medium, a sustainable and efficient method.[4][5]
Materials and Reagents
-
Rhodium Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Substrate: Benzimidate derivative (e.g., Methyl benzimidate)
-
Coupling Partner: Arylsilane (e.g., Phenyltrimethoxysilane)
-
Additive: Silver hexafluoroantimonate (AgSbF6)
-
Base: Sodium hydroxide (NaOH)
-
Solvent: Deionized water
-
Standard laboratory glassware and equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block or oil bath, rotary evaporator, silica gel for column chromatography.
Experimental Workflow
Figure 2: General experimental workflow for biphenyl carbonitrile synthesis.
Detailed Protocol
-
Preparation: To a clean, dry Schlenk tube or a sealed vial equipped with a magnetic stir bar, add the benzimidate substrate (0.2 mmol, 1.0 equiv.), the arylsilane coupling partner (0.3 mmol, 1.5 equiv.), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), AgSbF6 (0.02 mmol, 10 mol%), and NaOH (0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add deionized water (1.0 mL) to the reaction vessel.
-
Reaction Execution: Seal the tube and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biphenyl carbonitrile.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Substrate Scope and Versatility
A key advantage of the Rh(III)-catalyzed C-H activation is its broad substrate scope and tolerance for various functional groups.[2] The following table summarizes the performance of this methodology with a range of substituted benzimidates and arylsilanes, demonstrating its versatility.
| Entry | Benzimidate Derivative | Arylsilane | Product | Yield (%) |
| 1 | Methyl benzimidate | Phenyltrimethoxysilane | 2-cyanobiphenyl | 85 |
| 2 | Methyl 4-methylbenzimidate | Phenyltrimethoxysilane | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile | 82 |
| 3 | Methyl 4-methoxybenzimidate | Phenyltrimethoxysilane | 4'-methoxy-[1,1'-biphenyl]-2-carbonitrile | 78 |
| 4 | Methyl 4-fluorobenzimidate | Phenyltrimethoxysilane | 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile | 88 |
| 5 | Methyl benzimidate | 4-tolyltrimethoxysilane | 4-methyl-[1,1'-biphenyl]-2-carbonitrile | 80 |
| 6 | Methyl benzimidate | 4-methoxyphenyltrimethoxysilane | 4-methoxy-[1,1'-biphenyl]-2-carbonitrile | 75 |
| 7 | Methyl benzimidate | 4-fluorophenyltrimethoxysilane | 4-fluoro-[1,1'-biphenyl]-2-carbonitrile | 86 |
Yields are isolated yields and are representative examples from the literature.[4][5]
Safety and Troubleshooting
Safety Precautions:
-
Rhodium catalysts and silver salts are heavy metal compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organosilanes can be moisture-sensitive and may have specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent.
-
While this protocol avoids highly toxic cyanide sources, good laboratory practice should always be followed. Work in a well-ventilated fume hood.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the Rh(III) precursor is of high purity and has been stored correctly. |
| Insufficient heating or stirring | Verify the reaction temperature and ensure vigorous stirring to overcome potential mass transfer limitations in the biphasic system. | |
| Deactivation of the catalyst | Ensure the starting materials and solvent are free from impurities that could poison the catalyst. Degassing the solvent may be beneficial in some cases. | |
| Formation of side products | Homocoupling of the arylsilane | Adjust the stoichiometry of the reactants. A slight excess of the C-H activation substrate may suppress homocoupling. |
| Protodesilylation of the arylsilane | Ensure the reaction is performed under the specified basic conditions. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Comparative Analysis with Other Synthetic Methods
The Rh(III)-catalyzed C-H activation offers distinct advantages over traditional and other modern synthetic methods for biphenyl carbonitrile synthesis.
| Method | Advantages | Disadvantages |
| Suzuki Coupling | Well-established, high yields, broad substrate scope. | Requires pre-functionalized starting materials (boronic acids and aryl halides), potential for catalyst poisoning. |
| Rosenmund-von Braun Reaction | Direct cyanation of aryl halides. | Often requires stoichiometric copper cyanide, harsh reaction conditions (high temperatures), and can have limited functional group tolerance. |
| Pd(II)-Catalyzed C-H Activation | Also a powerful C-H activation method.[6] | Can sometimes require stronger oxidants or higher catalyst loadings compared to Rh(III) systems. The choice between Pd and Rh can be substrate-dependent.[4] |
| Rh(III)-Catalyzed C-H Activation | High atom and step economy, mild reaction conditions, excellent functional group tolerance, high regioselectivity.[1][2] | The cost of rhodium can be a consideration for large-scale synthesis. The directing group needs to be installed and sometimes removed in subsequent steps.[7] |
Conclusion and Future Outlook
Rhodium(III)-catalyzed C-H activation represents a significant advancement in the synthesis of biphenyl carbonitriles. Its high efficiency, mild conditions, and broad functional group compatibility make it an attractive alternative to traditional cross-coupling methods. The use of water as a solvent further enhances its appeal from a green chemistry perspective. As research in this field continues to evolve, we can anticipate the development of even more active and versatile catalyst systems, further expanding the scope and applicability of this powerful synthetic tool in both academic and industrial settings.
References
-
MDPI. (2019, September 30). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. [Link]
-
ACS Publications. (2022, July 13). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters. [Link]
-
PMC. (2011, December 8). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2013, September 16). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters. [Link]
-
PubMed. (2022, July 22). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. National Center for Biotechnology Information. [Link]
-
ACS Publications. (n.d.). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters. [Link]
-
Globe Thesis. (2022, February 23). Study On The Rh(Ⅲ)-catalyzed C-H Bond Activation/Annulation To Construct Heterocyclic Compounds. [Link]
-
ACS Publications. (2024, September 6). Tunable Rh(III)-Catalyzed C(sp2)–H Bond Functionalization of Aryl Imidates with Cyclic 1,3-Diones: Strategic Use of Directing Groups. Organic Letters. [Link]
-
ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. [Link]
-
PubMed. (2022, July 22). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile
Introduction
2-Chloro-4-(4-chlorophenyl)benzonitrile is a biphenyl derivative with chlorinated substituents, a chemical structure that makes it a potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise analytical characterization is paramount for ensuring purity, confirming identity, and maintaining quality control throughout the research and development process. This document provides a comprehensive guide to the analytical methodologies for the characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust starting points for method development and validation.
Compound Identification and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1237137-24-4 | [1] |
| Molecular Formula | C₁₃H₇Cl₂N | [1] |
| Molecular Weight | 248.11 g/mol | [2] |
| IUPAC Name | 2-Chloro-4-(4-chlorophenyl)benzonitrile | [1] |
Chromatographic Analysis: A Two-Pronged Approach
Chromatography is an indispensable tool for separating 2-Chloro-4-(4-chlorophenyl)benzonitrile from potential impurities, starting materials, and byproducts. Given the compound's structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. For a halogenated aromatic compound like 2-Chloro-4-(4-chlorophenyl)benzonitrile, a reversed-phase method is the most logical starting point.[3][4]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and robust choice for initial method development due to its broad applicability for moderately non-polar compounds.[3] However, for enhanced separation of aromatic and halogenated isomers, a Biphenyl or Phenyl-Hexyl stationary phase can offer unique π-π interactions, potentially improving resolution between closely related species.[5][6][7]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can help to protonate any acidic functional groups in the sample or on the column, leading to improved peak shape.[3][6]
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound due to the presence of the aromatic rings which will absorb UV light. A DAD has the advantage of providing spectral information, which can aid in peak identification and purity assessment.[3][8]
Experimental Protocol: HPLC Method Development
Caption: Workflow for HPLC analysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-(4-chlorophenyl)benzonitrile sample.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions (Starting Point):
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or monitor a wider range with DAD).
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Chloro-4-(4-chlorophenyl)benzonitrile based on its retention time, which can be confirmed by spiking with a reference standard if available.
-
Calculate the area percentage of the main peak to determine the purity of the sample. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
-
Self-Validating System and Trustworthiness: The inclusion of a system suitability test before sample analysis is crucial. This involves injecting a standard solution to ensure the system is performing correctly. Key parameters to monitor include retention time repeatability, peak asymmetry (tailing factor), and theoretical plates. These metrics provide confidence in the data generated.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation and confirmation of identity. This technique is particularly useful for identifying any volatile impurities that may be present in the sample.[9][10]
Causality Behind Experimental Choices:
-
Injection Mode: A splitless injection is often used for trace analysis to ensure that the maximum amount of analyte is transferred to the column. For more concentrated samples, a split injection can be used to prevent column overload.
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is a good starting point for the analysis of polychlorinated biphenyl-type compounds.[10]
-
Oven Temperature Program: A temperature gradient is necessary to ensure the elution of compounds with a range of boiling points. The program should be optimized to achieve good separation of the target analyte from any impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions (Starting Point):
-
GC-MS System: A standard GC-MS system equipped with an autosampler.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Chloro-4-(4-chlorophenyl)benzonitrile in the total ion chromatogram (TIC).
-
Extract the mass spectrum of the peak of interest.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound. The fragmentation pattern should be consistent with the proposed structure.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts: The aromatic protons will appear in the region of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings. The protons on the benzonitrile ring will likely be more deshielded due to the electron-withdrawing nature of the nitrile group.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts: The carbon atoms of the aromatic rings will resonate in the region of 110-150 ppm. The nitrile carbon will appear further downfield, typically around 115-125 ppm. The carbon atoms attached to the chlorine atoms will also have characteristic chemical shifts.
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is generally required for ¹³C NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
C≡N (Nitrile): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹.[11][12]
-
C-Cl (Chloroalkane): Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibrations.
-
Aromatic C=C: Several bands of varying intensity are expected in the region of 1400-1600 cm⁻¹ due to the stretching vibrations of the aromatic rings.
-
Aromatic C-H: Stretching vibrations will appear above 3000 cm⁻¹, while out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[13]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Method Validation: A Critical Step
The protocols provided above are starting points for method development. For use in a regulated environment, these methods must be validated according to the guidelines of the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive analytical characterization of 2-Chloro-4-(4-chlorophenyl)benzonitrile requires a multi-faceted approach. The combination of chromatographic techniques (HPLC and GC-MS) for separation and purity assessment, along with spectroscopic methods (NMR and FTIR) for structural elucidation and identification, provides a robust framework for ensuring the quality and integrity of this important chemical intermediate. The provided protocols serve as a detailed guide for researchers to establish and validate the necessary analytical methods for their specific applications.
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
Acta Chemica Malaysia. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]
-
ResearchGate. (n.d.). The determination of chlorinated biphenyls, chlorinated dibenzodioxins, and chlorinated dibenzofurans by GC-MS. Retrieved from [Link]
-
Oxford Academic. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Retrieved from [Link]
-
RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Retrieved from [Link]
-
ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). An analytical method for environmental pollutants using GC×GC-MS/MS with ultra-fast MRM switching mode Dioxin. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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TESI. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]
-
ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]
-
ResearchGate. (2025). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]
-
PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Retrieved from [Link]
-
cromlab-instruments.es. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 2-Chloro-4-(4-chlorophenyl)benzonitrile
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities in 2-Chloro-4-(4-chlorophenyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The described reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, conforming to the standards outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
2-Chloro-4-(4-chlorophenyl)benzonitrile is a complex aromatic compound whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, synthetic by-products (e.g., positional isomers), or degradation products, can significantly impact reaction yields, introduce toxicological risks, and compromise the quality of the final drug product. Therefore, a precise and validated analytical method is essential for quality control.
The molecular structure, featuring two chlorinated phenyl rings and a nitrile group, imparts significant hydrophobicity (estimated XLogP3 ≈ 4.7 for a similar isomer)[4]. This characteristic makes reverse-phase HPLC the ideal analytical approach. This method utilizes a non-polar stationary phase (C18) and a polar mobile phase, ensuring strong retention of the main analyte and allowing for effective separation from potentially more polar or less polar impurities through a gradient elution strategy. This document provides a comprehensive, step-by-step protocol and a full validation summary based on ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][5]
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, suitable for aqueous-organic mixtures.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized (DI) water, filtered and purified to >18 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
2-Chloro-4-(4-chlorophenyl)benzonitrile Reference Standard: USP or equivalent, with a certificate of analysis indicating purity >99.5%.
Chromatographic Conditions
A gradient elution was selected to ensure optimal separation of early-eluting polar impurities and late-eluting hydrophobic impurities within a reasonable runtime.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile with 0.1% H₃PO₄ |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-18.1 min: 90-60% B; 18.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD, 254 nm |
| Run Time | 25 minutes |
Rationale for Parameter Selection:
-
C18 Column: Chosen for its excellent retention and selectivity for hydrophobic aromatic compounds.[6][7]
-
Acetonitrile/Water Mobile Phase: A standard mobile phase for reverse-phase HPLC, providing good solvating power and low viscosity.[8][9] The use of phosphoric acid helps to sharpen peaks by protonating free silanol groups on the silica support, reducing peak tailing.[8]
-
Gradient Elution: Necessary to resolve impurities with a wide range of polarities that may be present from the synthetic process.[10]
-
Detection at 254 nm: The conjugated aromatic system of the analyte exhibits strong UV absorbance at this wavelength, providing high sensitivity.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used for all dilutions.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-4-(4-chlorophenyl)benzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][11]
System Suitability
Before each validation run and sample analysis sequence, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately. The working standard solution (100 µg/mL) is injected five times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0%[5] |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix.
-
Protocol: A solution of the diluent (blank), a sample solution, and a spiked sample solution (spiked with likely impurities, if available) are injected. The chromatograms are compared to ensure that no interfering peaks are observed at the retention time of the main analyte. Peak purity analysis using the DAD is also performed to confirm the homogeneity of the analyte peak.[11]
Linearity
The linearity of the method demonstrates the proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: A series of at least five standard solutions were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution is injected in triplicate.
-
Acceptance Criteria: A calibration curve of mean peak area versus concentration is plotted. The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which a known amount of analyte has been added.
-
Protocol: The sample solution is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Repeatability:
-
Protocol: Six separate sample preparations are analyzed on the same day by the same analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: The repeatability protocol is repeated on a different day by a different analyst using a different HPLC system if possible.
-
Acceptance Criteria: The %RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the sensitivity of the method for impurities.
-
Protocol: These are determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of 10:1.[6]
-
Acceptance Criteria: The LOQ should be verified for precision and accuracy.
Data Presentation and Visualization
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample handling to the final purity report.
Caption: High-level workflow for HPLC purity analysis.
Method Validation Interdependencies
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Logical relationships in method validation.
Conclusion
The HPLC method detailed in this application note is a highly specific, linear, accurate, and precise procedure for determining the purity of 2-Chloro-4-(4-chlorophenyl)benzonitrile. The comprehensive validation protocol ensures that the method is reliable and conforms to international regulatory expectations, making it suitable for routine quality control in pharmaceutical development and manufacturing environments.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-(4-chlorophenyl)benzonitrile. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Available at: [Link]
-
Asian Publication Corporation. (n.d.). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Available at: [Link]
- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
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Application Note: High-Confidence Identification of 2-Chloro-4-(4-chlorophenyl)benzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a compound of interest in pharmaceutical synthesis and materials science. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework from sample preparation to data interpretation, grounded in established analytical principles to ensure data integrity and reproducibility.
Principle and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the identification of volatile and semi-volatile organic compounds.[1][2] The method's power lies in its combination of physical separation (GC) and mass-based detection (MS).[1] For 2-Chloro-4-(4-chlorophenyl)benzonitrile, the GC separates the analyte from the sample matrix based on its boiling point and affinity for the stationary phase. Subsequently, the MS ionizes the eluted compound, fragments it in a predictable manner, and generates a unique mass spectrum that serves as a chemical fingerprint for positive identification.
This protocol is applicable to the qualitative identification of 2-Chloro-4-(4-chlorophenyl)benzonitrile in relatively clean matrices, such as reaction mixtures or purified samples. For complex matrices (e.g., environmental or biological samples), additional sample cleanup steps may be required.
Experimental Workflow Overview
The entire analytical process, from sample acquisition to final data analysis, is outlined below. Adherence to this workflow ensures a systematic and logical progression, minimizing potential errors and maximizing the reliability of the results.
Caption: End-to-end workflow for GC-MS identification.
Sample Preparation Protocol
Proper sample preparation is critical for obtaining reliable and reproducible results.[3] The goal is to dissolve the analyte in a volatile solvent compatible with the GC system and to reduce matrix interference.
Reagents & Materials:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, pesticide residue grade or higher.
-
Analyte: 2-Chloro-4-(4-chlorophenyl)benzonitrile sample.
-
Equipment: Analytical balance, volumetric flasks, micropipettes, autosampler vials with caps, 0.2 µm PTFE syringe filters.
Step-by-Step Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the sample.[4] Dissolve it in 10 mL of dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.[4] Ensure complete dissolution.
-
Working Solution Preparation: Perform serial dilutions from the stock solution using dichloromethane to prepare a working solution with a final concentration between 1-10 µg/mL.[3]
-
Filtration: Filter the working solution through a 0.2 µm PTFE syringe filter directly into a 2 mL autosampler vial.[3] This step is crucial to remove any particulate matter that could block the instrument's injection system.[3]
-
Blank Preparation: Prepare a solvent blank using only dichloromethane and filtering it in the same manner. This is essential for identifying any background contamination.
GC-MS Instrumental Conditions
The selection of instrumental parameters is a balance between achieving optimal separation and ensuring sensitive detection. The following conditions have been optimized for the analysis of halogenated aromatic compounds.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Splitless Mode, 280°C | Ensures efficient transfer of the analyte onto the column, ideal for trace analysis. The high temperature facilitates volatilization of the semi-volatile analyte. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of aromatic and chlorinated compounds.[4] |
| Oven Program | 150°C (hold 1 min), then 20°C/min to 300°C (hold 5 min) | The initial temperature allows for solvent focusing. The temperature ramp is optimized to elute the target analyte as a sharp peak in a reasonable timeframe. |
| MS Transfer Line | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides high sensitivity and stable mass analysis. |
| Ion Source | Electron Ionization (EI), 230°C | EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns suitable for library matching.[4] |
| Quadrupole Temp | 150°C | Maintains mass accuracy. |
| Mass Scan Range | 50 - 450 m/z | Covers the molecular ion and all expected significant fragments of the target compound. |
Data Analysis and Identification Criteria
A multi-faceted approach is required for the confident identification of the target compound.
1. Retention Time (RT) Matching:
-
Analyze a certified reference standard of 2-Chloro-4-(4-chlorophenyl)benzonitrile using the same method.
-
The retention time of the peak of interest in the sample chromatogram must match that of the standard, typically within ±0.1 minutes.
2. Mass Spectrum Interpretation: The mass spectrum provides the most definitive evidence for identification. The molecular weight of 2-Chloro-4-(4-chlorophenyl)benzonitrile (C₁₃H₇Cl₂N) is approximately 247.11 g/mol .
-
Molecular Ion (M⁺): The primary evidence is the presence of the molecular ion cluster. Due to the two chlorine atoms, a characteristic isotopic pattern will be observed.[5]
-
Key Fragment Ions: Electron ionization will cause predictable fragmentation of the molecule. The presence of these fragments provides structural confirmation.
3. Spectral Library Matching:
-
The acquired mass spectrum for the peak of interest should be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[6]
-
A high match factor (typically >80%) provides strong supporting evidence for the compound's identity.
Criteria for Positive Identification: All three criteria (Retention Time Match, Correct Mass Spectrum, and High Library Match Factor) must be met for a high-confidence identification.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated, and quality control checks should be routinely performed.[8][9]
-
Specificity: The method's ability to differentiate the analyte from other components. This is demonstrated by the unique retention time and mass spectrum.
-
Linearity and Range: While not required for qualitative identification, if quantification is needed, a calibration curve should be established with a correlation coefficient (R²) > 0.99.[8]
-
Precision: Replicate injections of a standard should show low relative standard deviation (RSD) for retention time (<1%) and peak area (<15%).
-
Quality Control: Regularly analyze a solvent blank to check for system contamination and a mid-range standard to verify instrument performance and retention time stability.[10]
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the identification of 2-Chloro-4-(4-chlorophenyl)benzonitrile using GC-MS. By explaining the causality behind experimental choices and grounding the methodology in established validation principles, this guide equips researchers with a self-validating system for generating authoritative and reliable analytical data. Adherence to the detailed steps in sample preparation, instrument setup, and data analysis will ensure high-confidence identification crucial for research and development applications.
References
-
ChromSolutions. (n.d.). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST WebBook. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]
-
American Chemical Society. (2010). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]
-
University of Colorado. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile Mass Spectrum. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile Infrared Spectrum. NIST WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1990). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved from [Link]
-
St. Francis Xavier University. (2018). Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Hong Kong University of Science and Technology. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
-
ResearchGate. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
The ALKOLEHEMIST. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1979). Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. Retrieved from [Link]
-
University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-(4-Chlorophenyl)-1-cyanovinyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. Retrieved from [Link]
-
ResearchGate. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
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The Strategic Utility of 2-Chloro-4-(4-chlorophenyl)benzonitrile in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-(4-chlorophenyl)benzonitrile, a biaryl compound featuring three distinct reactive sites, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic and poly-functionalized aromatic compounds. Its unique electronic and steric properties make it an ideal substrate for a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the synthetic potential of 2-Chloro-4-(4-chlorophenyl)benzonitrile, complete with detailed application notes and robust protocols designed for researchers, medicinal chemists, and professionals in drug development.
The strategic positioning of the chloro, cyano, and biphenyl functionalities within the molecule allows for selective and sequential reactions, providing a powerful platform for the generation of molecular diversity. The electron-withdrawing nature of the nitrile group activates the ortho-positioned chlorine atom for nucleophilic displacement, while the chlorine itself serves as a handle for various cross-coupling methodologies. Furthermore, the biphenyl moiety provides a rigid scaffold that is often sought after in the design of bioactive molecules and advanced materials.
Core Reactivity and Strategic Applications
The synthetic utility of 2-Chloro-4-(4-chlorophenyl)benzonitrile is primarily centered around three key transformations:
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom at the 2-position can be readily substituted with a variety of aryl, heteroaryl, or vinyl groups, enabling the construction of extended π-conjugated systems.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines, amides, and carbamates at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group significantly activates the ortho-chlorine for displacement by various nucleophiles, such as alkoxides, thiolates, and amines.
These transformations are not mutually exclusive and can be employed in a sequential manner to achieve complex molecular designs. The following sections will delve into the mechanistic underpinnings and practical execution of these key reactions.
Application Note I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Tri-aryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2] In the context of 2-Chloro-4-(4-chlorophenyl)benzonitrile, this reaction provides a direct route to complex tri-aryl systems, which are prevalent in medicinal chemistry and materials science.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The oxidative addition of the aryl chloride to a Pd(0) catalyst is often the rate-limiting step, particularly for less reactive aryl chlorides.[1][2] To overcome this, the use of electron-rich and bulky phosphine ligands is crucial. These ligands stabilize the palladium center and promote the oxidative addition step. The choice of base is also critical, as it facilitates the transmetalation step by activating the boronic acid partner.[2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-(Naphthalen-2-yl)-4-(4-chlorophenyl)benzonitrile
This protocol describes a representative Suzuki-Miyaura coupling of 2-Chloro-4-(4-chlorophenyl)benzonitrile with 2-naphthaleneboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 2-Chloro-4-(4-chlorophenyl)benzonitrile | 1237137-24-4 | 248.11 | 1.0 | 1.0 |
| 2-Naphthaleneboronic acid | 32316-92-0 | 171.99 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Sphos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 5 mL | - |
| Water | 7732-18-5 | - | 0.5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-4-(4-chlorophenyl)benzonitrile (248 mg, 1.0 mmol), 2-naphthaleneboronic acid (206 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Sphos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly valuable for introducing nitrogen-containing functional groups onto the 2-position of the benzonitrile core, opening avenues for the synthesis of novel pharmaceutical scaffolds.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[4][5] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is critical for the deprotonation of the coordinated amine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 2-(Morpholino)-4-(4-chlorophenyl)benzonitrile
This protocol provides a representative example of the Buchwald-Hartwig amination using morpholine as the nucleophile.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 2-Chloro-4-(4-chlorophenyl)benzonitrile | 1237137-24-4 | 248.11 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | - | 5 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add 2-Chloro-4-(4-chlorophenyl)benzonitrile (248 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol) to the Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired product.
Application Note III: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitrile group at the C1 position activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr).[6][7] This reaction pathway provides a complementary and often more economical route to functionalize the 2-position, especially with heteroatom nucleophiles.
Mechanistic Rationale
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride).[6][7] The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the site of substitution, which can delocalize the negative charge.[6]
Sources
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Application Notes and Protocols for Testing the Herbicidal Activity of Substituted Biphenyls
Introduction: The Significance of Substituted Biphenyls in Weed Management
Substituted biphenyls, particularly biphenyl ethers, represent a critical class of herbicides extensively used in modern agriculture for the control of a broad spectrum of weeds.[1][2] Their efficacy, rapid action, and relatively low toxicity to mammals have made them a cornerstone of many weed management programs.[3] The core chemical structure of these compounds allows for a wide range of substitutions, leading to a diverse array of herbicidal activities and selectivities. Understanding the precise mechanism of action and employing robust, standardized testing protocols are paramount for the discovery of novel, more effective substituted biphenyl herbicides and for ensuring their safe and judicious use in the environment.
This comprehensive guide provides detailed application notes and step-by-step protocols for the evaluation of the herbicidal activity of substituted biphenyls. It is designed for researchers, scientists, and professionals in the field of agrochemical discovery and development, offering both the theoretical underpinnings and the practical methodologies required for rigorous scientific investigation.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary mode of action for most herbicidally active substituted biphenyls is the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO).[4][5] PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll and heme in plants.
PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6][7] In the presence of a substituted biphenyl inhibitor, this catalytic step is blocked. This inhibition leads to the accumulation of Protogen IX in the chloroplast. The excess Protogen IX then leaks into the cytoplasm where it is rapidly oxidized by non-enzymatic processes to Proto IX. This misplaced accumulation of Proto IX, a potent photosensitizer, in the presence of light and oxygen, leads to the generation of highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins within the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death. This manifests as visible symptoms of wilting, necrosis, and bleaching of the plant tissues.[8]
Caption: Mechanism of action of substituted biphenyl herbicides via PPO inhibition.
PART 1: In Vitro Herbicidal Activity Testing
In vitro assays are essential for the initial screening of large numbers of compounds to identify potential herbicide candidates and to elucidate their specific mechanism of action.
Protocol 1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of substituted biphenyls on PPO. The assay measures the formation of the fluorescent product, Protoporphyrin IX, from the non-fluorescent substrate, Protoporphyrinogen IX.[6][9][10]
Materials:
-
PPO Enzyme Source: Isolated chloroplasts or mitochondria from a suitable plant species (e.g., spinach, maize).
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 0.5% (v/v) Triton X-100.
-
Substrate (Protogen IX): Protoporphyrinogen IX, freshly prepared by reduction of Protoporphyrin IX with sodium amalgam. This should be done under anaerobic conditions to prevent auto-oxidation.
-
Test Compounds: Substituted biphenyls dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known PPO inhibitor (e.g., Acifluorfen, Oxyfluorfen).
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm).
Procedure:
-
Enzyme Preparation: Prepare a crude extract of PPO from the chosen plant source. Determine the protein concentration of the enzyme preparation.
-
Assay Setup: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
Test compound at various concentrations (typically a serial dilution). Include a solvent control (DMSO) and a positive control.
-
PPO enzyme preparation.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the freshly prepared Protogen IX substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to the PPO activity.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| Compound ID | Structure | IC₅₀ (nM) |
| Biphenyl-A | [Chemical Structure] | 15.2 |
| Biphenyl-B | [Chemical Structure] | 89.7 |
| Biphenyl-C | [Chemical Structure] | 5.6 |
| Oxyfluorfen | [Reference Structure] | 10.5 |
PART 2: In Vivo Herbicidal Activity Testing (Whole-Plant Bioassays)
Whole-plant bioassays are crucial for evaluating the herbicidal efficacy of compounds under more realistic conditions, taking into account factors such as uptake, translocation, and metabolism. These assays are typically conducted in a greenhouse or controlled environment.
Caption: General workflow for whole-plant herbicidal bioassays.
Protocol 2: Pre-emergence Herbicidal Activity Assay
This protocol assesses the effect of substituted biphenyls on weed emergence and early growth when applied to the soil before the weeds emerge. This method is guided by principles outlined in OECD Guideline 208 and EPA OCSPP 850.4100.[3][11][12][13][14][15][16][17]
Materials:
-
Test Plant Species: A selection of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)).
-
Pots and Soil: Standard greenhouse pots filled with a uniform soil mix (e.g., sandy loam).
-
Test Compounds: Formulated or technical grade substituted biphenyls.
-
Spray Chamber: A calibrated laboratory spray chamber to ensure uniform application.
-
Controlled Environment: Greenhouse or growth chamber with controlled temperature, humidity, and light.[3][14][16]
Procedure:
-
Sowing: Sow a predetermined number of seeds of each test species at a consistent depth in the pots.
-
Herbicide Application:
-
Prepare a series of dilutions of the test compound in a suitable carrier (e.g., water with a surfactant).
-
Apply the herbicide solutions uniformly to the soil surface of the pots using the calibrated spray chamber. Include an untreated control and a positive control (a commercial pre-emergence herbicide).
-
-
Growth Conditions: Place the treated pots in the greenhouse or growth chamber under optimal conditions for plant growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[3][16]
-
Watering: Water the pots as needed, typically by subirrigation, to avoid disturbing the treated soil surface.
-
Assessment: After a specified period (e.g., 14-21 days), assess the following parameters:[3][11][13]
-
Emergence Count: Number of emerged seedlings in each pot.
-
Phytotoxicity Rating: Visually assess the injury to the emerged seedlings on a scale of 0 (no effect) to 100 (complete kill). Symptoms include stunting, chlorosis, and necrosis.
-
Biomass Measurement: Harvest the above-ground plant material, and measure the fresh and/or dry weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of emergence and biomass reduction compared to the untreated control.
-
Determine the GR₅₀ (the application rate causing a 50% reduction in plant growth/biomass) or ED₅₀ (the effective dose causing a 50% response) for each test species.
-
Protocol 3: Post-emergence Herbicidal Activity Assay
This protocol evaluates the efficacy of substituted biphenyls when applied directly to the foliage of emerged weeds.
Materials:
-
Same as for the pre-emergence assay.
Procedure:
-
Plant Growth: Sow seeds and grow the test plants in a greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application:
-
Prepare dilutions of the test compound.
-
Apply the herbicide solutions to the foliage of the test plants using a calibrated spray chamber, ensuring complete and uniform coverage.
-
-
Growth Conditions: Return the treated plants to the controlled environment.
-
Assessment: After a specified period (e.g., 14-21 days), assess the plants for:
-
Phytotoxicity Rating: Visual assessment of injury (0-100 scale).
-
Biomass Measurement: Harvest and weigh the above-ground plant material.
-
-
Data Analysis:
-
Calculate the percent injury and biomass reduction.
-
Determine the GR₅₀ or ED₅₀ values.
-
Data Presentation:
| Compound | Application | Test Species | GR₅₀ (g a.i./ha) |
| Biphenyl-C | Pre-emergence | Abutilon theophrasti | 75 |
| Biphenyl-C | Pre-emergence | Echinochloa crus-galli | 150 |
| Biphenyl-C | Post-emergence | Abutilon theophrasti | 50 |
| Biphenyl-C | Post-emergence | Echinochloa crus-galli | 120 |
| Oxyfluorfen | Pre-emergence | Abutilon theophrasti | 90 |
| Oxyfluorfen | Post-emergence | Abutilon theophrasti | 65 |
Structure-Activity Relationships (SAR): Field-Proven Insights
The extensive research into substituted biphenyl herbicides has revealed key structure-activity relationships that govern their efficacy. For diphenyl ether herbicides, the presence of specific substituents on the two phenyl rings is crucial for potent PPO inhibition.
-
Nitro Group: A nitro group at the para-position of one of the phenyl rings is often essential for high herbicidal activity.
-
Ortho-Substitution: Substituents at the ortho-position relative to the ether linkage can influence the conformation of the molecule, which is critical for binding to the PPO enzyme.[18]
-
Substituents on the Second Phenyl Ring: The type and position of substituents on the second phenyl ring can significantly impact the spectrum of weed control and crop selectivity. For example, the introduction of a trifluoromethyl group can enhance activity.[19]
By systematically modifying the substituents on the biphenyl scaffold and evaluating the herbicidal activity using the protocols described above, researchers can develop a comprehensive understanding of the SAR and design more potent and selective herbicides.[1][2][4][20]
Conclusion
The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of the herbicidal activity of substituted biphenyls. By combining in vitro mechanistic studies with whole-plant bioassays, researchers can effectively screen and characterize novel herbicide candidates. A thorough understanding of the mechanism of action and structure-activity relationships is fundamental to the development of the next generation of safe and effective weed management solutions.
References
-
OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. Organisation for Economic Co-operation and Development, Paris. [Link]
-
OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. [Link]
-
Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD. [Link]
-
Zhao, L., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741. [Link]
-
Seedling Emergence & Seedling Growth Test OECD-208. JRF Global. [Link]
-
OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. Aropha. [Link]
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Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth. U.S. Environmental Protection Agency. [Link]
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Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. [Link]
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Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207. [Link]
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OCSPP 850.4100: Seedling Emergence and Seedling Growth. ibacon GmbH. [Link]
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Final Test Guidelines; OCSPP 850 Series; Notice of Availability. (2012). Federal Register. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
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Protoporphyrinogen Oxidase Activity Assay. HSC Cores. [Link]
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Conducting a Bioassay for Herbicide Residues. University of Massachusetts Amherst. [Link]
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Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry. [Link]
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Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
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A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]
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Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Semantic Scholar. [Link]
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Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). Pest Management Science. [Link]
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How to Test Herbicides at Forest Tree Nurseries. USDA. [Link]
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How to Test for the Presence of Herbicides. (2013). Tending My Garden. [Link]
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Search Results for "germination shoot emergence seedling treatments". US EPA. [Link]
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Herbicidal Activity and Molecular Docking Study of Novel Ppo Inhibitors. Semantic Scholar. [Link]
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Spring Guide: Best Way to Apply Pre-Emergent Herbicides. (2019). Smith's Pest Management. [Link]
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Synthesis and herbicidal activity of novel heterocyclic protoporphyrinogen oxidase inhibitors. (2004). Pest Management Science. [Link]
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How to Apply Pre-Emergent Herbicides. (2025). Lawn Love. [Link]
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OCSPP 850.4100: Seedling Emergence and Seedling Growth [EPA 712-C-012]. (2012). Regulations.gov. [Link]
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Measurement of Protoporphyrinogen Oxidase Activity. ResearchGate. [Link]
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Evaluate preemergence herbicide performance. (2020). Farm Progress. [Link]
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Reaction and inhibition of PPO. ResearchGate. [Link]
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Structure-Activity Relationships of Herbicidal Nitrodiphenyl Ethers. Kyushu University Library. [Link]
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Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. (2008). Bioorganic & Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this key biaryl intermediate. Our goal is to provide practical, in-depth solutions to common challenges encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
The most direct and widely adopted method for constructing the C-C bond in 2-Chloro-4-(4-chlorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting and optimizing this specific transformation.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The recommended synthetic pathway involves the palladium-catalyzed cross-coupling of 2-chloro-4-bromobenzonitrile with 4-chlorophenylboronic acid. The bromine atom is preferentially targeted for oxidative addition to the palladium catalyst due to the greater reactivity of the C-Br bond compared to the C-Cl bond.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Question 1: Why is my reaction showing low or no conversion to the desired product?
Low conversion is one of the most common hurdles in cross-coupling reactions. The issue typically stems from one of the core components of the catalytic system: the catalyst, ligand, base, or the purity of your reagents.
Possible Cause 1: Inactive Catalytic System The active catalyst in a Suzuki coupling is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, the C-Cl bond on the 2-chloro-4-bromobenzonitrile substrate is relatively unreactive, requiring a highly active catalyst for efficient coupling.[5][6]
Recommended Solution:
-
Catalyst and Ligand Selection: For coupling reactions involving less reactive aryl chlorides (or in this case, a substrate containing a deactivating chloro group), standard catalysts like Pd(PPh₃)₄ may be insufficient. It is highly recommended to use a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step.[2][7] Refer to the table below for recommended systems.
-
Use Modern Precatalysts: Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3). These complexes are often more stable and form the active LPd(0) catalyst more cleanly and efficiently than traditional sources.[8]
| Catalyst System | Ligand | Key Advantages |
| Pd(OAc)₂ / Buchwald Ligand | XPhos, SPhos, or RuPhos | Highly active for coupling aryl chlorides and bromides. The bulky, electron-rich nature accelerates oxidative addition.[7][8] |
| Pd₂(dba)₃ / Tri-tert-butylphosphine | P(t-Bu)₃ | A very effective system, often allowing for reactions at room temperature for a wide range of halides.[9] |
| Pd(PPh₃)₄ | (Integrated) | A classic catalyst, but may require higher temperatures and show lower efficiency for this specific substrate. |
Possible Cause 2: Impure Boronic Acid Commercially available arylboronic acids often contain significant amounts of boroximes, which are anhydride trimers formed by dehydration.[10] Boroximes are significantly less reactive in the transmetalation step of the Suzuki coupling, leading to lower yields.[10]
Recommended Solution:
-
Purify the Boronic Acid: Recrystallize the 4-chlorophenylboronic acid from hot water before use. This process hydrolyzes the boroxime back to the active boronic acid.[10] Ensure the recrystallized material is thoroughly dried, as excess water can also affect the reaction.
-
Check Purity: The purity can be checked by NMR. In DMSO-d₆, the boronic acid proton signal appears around 8.16 ppm, while the corresponding boroxime signals are shifted.[10]
Possible Cause 3: Incorrect Base or Solvent The base plays a crucial role in the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][11] An inappropriate base or solvent can halt the reaction entirely.
Recommended Solution:
-
Base Selection: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices. For more challenging couplings, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an organic solvent and water is often optimal. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[1][4]
Question 2: I'm observing significant byproduct formation. How can I improve selectivity?
The two most common byproducts in this synthesis are the homocoupling of the boronic acid (forming 4,4'-dichlorobiphenyl) and the dehalogenation of the starting material (forming 2-chlorobenzonitrile).
Possible Cause 1: Boronic Acid Homocoupling This side reaction is often promoted by the presence of molecular oxygen in the reaction vessel.[12] Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules.
Recommended Solution:
-
Thorough Degassing: It is critical to remove all dissolved oxygen from the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. This can be achieved by:
-
Assembling the reaction glassware and reagents (except for the catalyst and ligand).
-
Purging the solvent with an inert gas (e.g., bubbling argon through the solvent for 20-30 minutes).
-
Alternatively, use the "freeze-pump-thaw" method for more rigorous oxygen removal. Perform at least three cycles.
-
Add the catalyst and ligand under a positive pressure of inert gas just before heating.
-
Possible Cause 2: Dehalogenation (Protodebromination) The C-Br bond can be cleaved and replaced with a hydrogen atom, a process known as dehalogenation or protodebromination. This side reaction occurs when a hydride source is present, which can react with the palladium intermediate.[1] Potential hydride sources include certain bases (like alkoxides with β-hydrogens) or impurities in the solvent.
Recommended Solution:
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and of high purity.
-
Avoid Amine Bases: Avoid using amine bases if possible, as they can sometimes act as hydride donors.[1] Carbonate or phosphate bases are generally safer in this regard.
-
Control Reaction Temperature: Excessive heat can sometimes promote side reactions. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Visualization of Key Processes
To better understand the experimental choices, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-4-(4-chlorophenyl)benzonitrile
Welcome to the technical support guide for the purification of 2-Chloro-4-(4-chlorophenyl)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for chemistry professionals. Our goal is to equip you with the necessary information to overcome common challenges encountered during the purification of this important synthetic intermediate.
Section 1: Understanding the Reaction Mixture & Impurity Profile
Q1: What is the typical synthetic route for 2-Chloro-4-(4-chlorophenyl)benzonitrile, and what are the primary impurities I should expect?
A1: The most common and efficient method for synthesizing 2-Chloro-4-(4-chlorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction typically involves coupling an aryl halide with an arylboronic acid or its derivative.[1][4] For this specific target, the reaction would likely involve 2-chloro-4-bromobenzonitrile and (4-chlorophenyl)boronic acid .
Understanding this synthetic route is critical as it dictates the impurity profile of your crude product. The primary impurities you will likely encounter are:
-
Unreacted Starting Materials: 2-chloro-4-bromobenzonitrile and (4-chlorophenyl)boronic acid.
-
Homocoupling Byproduct: The self-coupling of the boronic acid results in 4,4'-dichlorobiphenyl. This is a very common byproduct, especially if molecular oxygen is not properly excluded from the reaction.[5]
-
Protodeboronation Byproduct: The boronic acid can react with protons in the mixture to form chlorobenzene.
-
Dehalogenation Byproduct: The starting aryl halide (2-chloro-4-bromobenzonitrile) can be reduced, leading to the formation of 2-chlorobenzonitrile.[1]
-
Catalyst Residues: Residual palladium from the catalyst.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates) and boric acid derivatives.[1][6]
Section 2: Purification Methodologies
Q2: What is the standard extractive work-up procedure to perform after the reaction is complete?
A2: A proper aqueous work-up is the first and most critical step to remove the bulk of inorganic salts and water-soluble impurities.
Step-by-Step Extractive Work-up Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or toluene.[7]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the bulk of the inorganic base and salts.
-
Bicarbonate Wash: Perform a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] This step is crucial as it reacts with and removes any unreacted acidic (4-chlorophenyl)boronic acid by converting it to its water-soluble sodium salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes residual water from the organic phase.[7]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[7]
Q3: My crude product is a solid. How can I purify it by recrystallization and what are some suitable solvent systems?
A3: Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle is to dissolve the crude product in a minimum amount of a hot solvent, in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. For benzonitrile derivatives, polar protic solvents or solvent mixtures are often effective.
Recommended Solvent Systems for 2-Chloro-4-(4-chlorophenyl)benzonitrile:
| Solvent System | Rationale & Comments | Reference |
| Ethanol or Methanol | These are excellent first choices. Benzonitrile derivatives often show good solubility in hot alcohols and crystallize well upon cooling. | [8][9][10] |
| Aqueous Methanol/Ethanol | If the product is too soluble in pure hot alcohol, adding water dropwise to the hot solution until it becomes slightly turbid (incipient crystallization) can induce crystallization upon cooling. | [11] |
| Toluene | A good option for less polar compounds. It can sometimes provide better crystals than alcohols. | [9] |
| Ethyl Acetate / Hexane | Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. This anti-solvent method is effective for inducing crystallization. | [7][12] |
Step-by-Step Recrystallization Protocol (using Ethanol):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
If the solution is colored due to impurities, you may add a small amount of activated carbon (charcoal) and boil for a few minutes. Caution: Do not add charcoal to a superheated solution.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.
Q4: Recrystallization was not sufficient. When and how should I use column chromatography?
A4: Column chromatography is necessary when recrystallization fails to separate impurities with similar solubility profiles to your target compound.[13] This is often the case for the 4,4'-dichlorobiphenyl homocoupling byproduct, which is non-polar and structurally similar to the product.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 2-Chloro-4-(4-chlorophenyl)benzonitrile
Welcome to the technical support guide for the purification of 2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS 1237137-24-4). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of benzonitrile derivatives.
Q1: What is the best starting point for selecting a recrystallization solvent for 2-Chloro-4-(4-chlorophenyl)benzonitrile?
A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] 2-Chloro-4-(4-chlorophenyl)benzonitrile has a biphenyl-like structure, making it largely non-polar, but the chlorine atoms and the nitrile group (C≡N) introduce significant polarity.[2] This dual character suggests that a single solvent of intermediate polarity or a mixed-solvent system will be most effective.
A logical starting point is to test alcohols like ethanol or isopropanol.[1][3] Alternatively, a mixed-solvent system, such as hexane/ethyl acetate or ethanol/water, often provides the fine-tuned solubility gradient needed for high-purity crystal growth.[1][4] Small-scale solubility tests are essential to determine the optimal choice for your specific batch.[5]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid, rather than truly dissolving.[1][6] This is common if the solvent's boiling point is higher than the compound's melting point or if the sample has a high concentration of impurities that depress the melting point.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. This can prevent the compound from coming out of solution as a liquid.[6][7]
-
Lower the Temperature: Switch to a lower-boiling point solvent or solvent mixture.
-
Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly on an insulated surface (like a cork ring or wood block) before transferring it to an ice bath.[7][8] Slow cooling is crucial for the formation of well-ordered crystals.[8]
Q3: I'm getting a very low yield after recrystallization. What are the most common causes and how can I improve recovery?
A3: Low yield is a frequent and frustrating issue. The most common culprit is using too much solvent during the initial dissolution step.[5][6]
Optimization Strategies:
-
Use the Minimum Solvent: When dissolving the crude solid, add the hot solvent in small portions until the solid just dissolves. Using a large excess will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[5]
-
Check the Mother Liquor: If you have already filtered your crystals, you can check for remaining product by taking a small sample of the filtrate (mother liquor) and evaporating the solvent. A significant solid residue indicates that substantial product was lost. You may be able to recover this by reducing the solvent volume (e.g., via rotary evaporation) and attempting a second crystallization.[6][7]
-
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.[9]
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your purified product.[5]
Q4: No crystals are forming even after the solution has cooled completely. What should I do?
A4: This is a classic case of supersaturation, where the compound remains dissolved in the solvent below its normal saturation point.[5][6] This can be resolved by inducing nucleation, the initial formation of crystal seeds.
Inducing Crystallization:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystals to begin growing.[5][8]
-
Add a Seed Crystal: If available, add a tiny crystal from a previous pure batch of the compound. This provides a perfect template for further crystal growth.[7]
-
Reduce Solvent Volume: It's possible too much solvent was added initially. Gently heat the solution to evaporate some of the solvent, increasing the concentration of your compound, and then attempt to cool it again.[6]
Q5: The final product is still colored. How can I remove colored impurities?
A5: Colored impurities are often large, polar molecules with extended conjugated systems. They can be effectively removed using activated charcoal.
Decolorization Protocol:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture and gently heat it again for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through fluted filter paper to remove the charcoal. The resulting filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.[1]
Note that using an excessive amount of charcoal can also adsorb your desired product, leading to a lower yield.[1]
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The following table provides a summary of common solvents and their suitability for a bi-aryl compound like 2-Chloro-4-(4-chlorophenyl)benzonitrile.
| Solvent System | Type | Polarity | Suitability & Rationale |
| Ethanol | Single | Polar Protic | Good Starting Point. Often effective for moderately polar compounds. The hydroxyl group can hydrogen bond with the nitrile, while the ethyl chain interacts with the aromatic rings.[3] |
| Isopropanol | Single | Polar Protic | Good Alternative. Similar to ethanol but slightly less polar. May offer a better solubility gradient if the compound is too soluble in hot ethanol. |
| Ethyl Acetate | Single | Polar Aprotic | Potentially Suitable. Good for compounds of intermediate polarity. Less polar than alcohols. |
| Hexane / Ethyl Acetate | Mixed | Non-polar / Polar Aprotic | Excellent Choice. This system allows for fine-tuning of polarity. Dissolve in the minimum hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a drop of ethyl acetate.[4] |
| Ethanol / Water | Mixed | Polar Protic | Good for Polar Compounds. If the compound is highly soluble in ethanol, water can be added as an anti-solvent to decrease solubility upon cooling.[4][9] |
| Toluene | Single | Non-polar | Possible, but Use Caution. May work if impurities are highly polar. Its high boiling point can increase the risk of oiling out. |
Experimental Protocols
Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol A: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude 2-Chloro-4-(4-chlorophenyl)benzonitrile in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for 5 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[5]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[5]
-
Drying: Allow the crystals to dry completely under vacuum to remove residual solvent. Weigh the final product and determine its melting point.[5]
Protocol B: Mixed-Solvent Recrystallization (Hexane/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is clear again.
-
Crystallization & Isolation: Follow steps 4 through 8 from Protocol A, using an ice-cold hexane/ethyl acetate mixture (in the same approximate ratio) for the final wash.
Visualizations: Workflows and Logic Diagrams
General Recrystallization Workflow
The following diagram outlines the standard procedure for purifying a solid compound.
Caption: A standard workflow for the purification of an organic solid by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
-
Wasson, D. (n.d.). Recrystallization. [Link]
-
Solubility of Things. (n.d.). 4-Chlorobenzonitrile. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stille Coupling for Sterically Hindered Biphenyls
Welcome to the technical support center for navigating the complexities of the Stille cross-coupling reaction, specifically tailored for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming sterically congested C(sp²)–C(sp²) bonds. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your reaction and rationally select a solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Stille coupling reaction is giving very low to no yield. What are the most common reasons for this when dealing with sterically hindered substrates?
Answer:
Low or no yield in the Stille coupling of sterically hindered substrates is a common issue that typically points to challenges in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Steric hindrance can significantly slow down each of these steps.
-
Slow Oxidative Addition: While less common for aryl iodides and bromides, highly hindered aryl halides might be reluctant to undergo oxidative addition to the palladium(0) center.[1]
-
Inefficient Transmetalation: This is often the rate-limiting step, especially with bulky organostannanes. The steric bulk on either the organostannane or the palladium complex (or both) can impede the approach and exchange of the aryl groups.
-
Difficult Reductive Elimination: The final step, where the new C-C bond is formed, can also be hindered. The two bulky aryl groups on the palladium(II) intermediate must be in a cis orientation to eliminate, and steric repulsion can make attaining this geometry difficult, slowing down the reaction.[2]
To address these issues, a systematic approach to optimizing your reaction conditions is necessary. This involves careful selection of the catalyst, ligands, additives, and solvent.
Question 2: How do I choose the right palladium catalyst and ligand for my sterically demanding Stille coupling?
Answer:
The choice of the palladium source and, more importantly, the ancillary ligand is critical for success. For sterically hindered couplings, the goal is to use a ligand that is bulky enough to promote the reductive elimination step but not so bulky that it completely shuts down the oxidative addition or transmetalation.
-
Palladium Precatalysts: Common choices like Pd(PPh₃)₄ or [Pd₂(dba)₃] are often effective starting points.[3] Pd(PPh₃)₄ is convenient as it already contains the phosphine ligand, while [Pd₂(dba)₃] requires the addition of a separate ligand, offering more flexibility.
-
Ligand Selection: The key is to use electron-rich, bulky phosphine ligands. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[4] Triphenylphosphine (PPh₃) is a standard ligand but may not be sufficient for challenging substrates. Consider more specialized ligands:
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): An excellent choice for many sterically hindered couplings. Its large cone angle and strong electron-donating ability can significantly accelerate the reaction.[3][4]
-
Tri(o-tolyl)phosphine (P(o-tol)₃): Another effective bulky phosphine ligand.
-
Buchwald-type biaryl phosphine ligands: Ligands like SPhos, XPhos, and RuPhos, while more commonly associated with Suzuki and Buchwald-Hartwig reactions, can also be highly effective in Stille couplings, particularly for hindered systems.
-
Below is a table comparing common ligands for Stille couplings of hindered substrates:
| Ligand | Key Features | Typical Applications |
| Triphenylphosphine (PPh₃) | Standard, widely available | Non-hindered or moderately hindered substrates |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Very bulky, electron-rich | Highly hindered substrates, aryl chlorides |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Bulky, electron-donating | General-purpose for hindered systems |
| SPhos, XPhos, RuPhos | Bulky biaryl phosphines | Very challenging couplings, can be effective at lower temperatures |
Question 3: My reaction is sluggish and incomplete. Can I use additives to improve the reaction rate and yield?
Answer:
Yes, additives can have a dramatic effect on the outcome of a Stille coupling, particularly for challenging substrates. The two most common and effective additives are copper(I) salts and lithium chloride.
-
Copper(I) Iodide (CuI): The use of stoichiometric or co-catalytic amounts of CuI is a widely adopted strategy to accelerate Stille couplings.[5] The exact mechanism of its action is debated, but it is believed to act as a scavenger for free phosphine ligands or to facilitate the transmetalation step via an organocuprate intermediate.[5] For sterically hindered substrates, CuI can be particularly beneficial in promoting the otherwise slow transmetalation.[6]
-
Lithium Chloride (LiCl): LiCl is another powerful additive that can enhance reaction rates.[1][5] It is thought to work by several mechanisms, including increasing the polarity of the solvent and facilitating the displacement of the halide from the palladium center, making it more susceptible to transmetalation.[5][6]
Experimental Protocol: Screening for Additive Effects
-
Set up three parallel reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
To each reaction vessel, add your aryl halide (1.0 equiv), organostannane (1.1-1.2 equiv), palladium catalyst (e.g., [Pd₂(dba)₃], 2 mol %), and ligand (e.g., P(t-Bu)₃, 8 mol %) in your chosen solvent (e.g., anhydrous dioxane or toluene).
-
Reaction 1 (Control): No additive.
-
Reaction 2 (CuI): Add CuI (1.0 equiv).
-
Reaction 3 (LiCl): Add anhydrous LiCl (2.0-3.0 equiv).
-
Heat all reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Compare the reaction progress to determine the most effective additive.
Question 4: I am observing significant homocoupling of my organostannane. How can I minimize this side reaction?
Answer:
Homocoupling of the organostannane (R-Sn + R-Sn → R-R) is a common side reaction that consumes your valuable starting material and complicates purification. It is often promoted by the presence of oxygen or high temperatures.
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling pathway.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. The use of more active catalyst systems (e.g., with bulky, electron-rich ligands) can often allow for lower reaction temperatures, which can suppress homocoupling.
-
Controlled Addition of the Stannane: In some cases, slow addition of the organostannane via a syringe pump to the reaction mixture at high temperature can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
Visualizing the Process: A Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting a problematic Stille coupling of sterically hindered substrates.
Caption: A step-by-step guide to troubleshooting Stille couplings.
Question 5: Are there alternatives to Stille coupling for synthesizing highly hindered biphenyls if optimization fails?
Answer:
Yes, while the Stille coupling is a powerful tool, for extremely hindered systems, other cross-coupling reactions might offer a more viable path.[7]
-
Suzuki-Miyaura Coupling: This is often the go-to alternative. The use of highly active catalyst systems (e.g., those employing Buchwald-type ligands) has made the Suzuki coupling very effective for constructing sterically hindered biaryl linkages.[8] The boronic acids or esters used are also generally less toxic than organostannanes.
-
Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another excellent alternative. Organozinc compounds are highly reactive, which can help to overcome the steric barriers at lower temperatures.
The choice of an alternative method will depend on the specific substrates and functional group compatibility of your system.
The Stille Catalytic Cycle Under Steric Strain
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance (represented by large, bulky groups on the aryl rings) can create bottlenecks at each stage.
Caption: The Stille catalytic cycle highlighting sterically challenging steps.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Cui, Z., & Zhang, H. (Eds.). (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Li, W., et al. (2013). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters, 54(23), 2968-2971. [Link]
-
Shaikh, A. A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(3), 1735-1755. [Link]
-
Chemistry in Tamil. (2023, October 26). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved [Video]. YouTube. [Link]
-
Alsultan, M. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction [Video]. YouTube. [Link]
-
Zhang, H., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200516. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
Sources
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- 2. uwindsor.ca [uwindsor.ca]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Ullmann Coupling of Aryl Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support center for the Ullmann coupling reaction. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with using aryl chlorides as coupling partners. While economically and environmentally attractive, aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[1] This resource provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you successfully employ these challenging substrates in your C-N, C-O, and C-S bond-forming reactions.
Section 1: Frequently Asked Questions (FAQs) — Understanding the Core Challenges
This section addresses the fundamental principles governing the reactivity of aryl chlorides in copper-catalyzed cross-coupling reactions.
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in Ullmann couplings?
A: The low reactivity of aryl chlorides stems directly from the strength and nature of the carbon-chlorine (C-Cl) bond compared to carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The critical, rate-determining step in many modern Ullmann catalytic cycles is the oxidative addition of the aryl halide to the copper(I) center.[2][3]
-
Bond Dissociation Energy: The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br (81 kcal/mol) and C-I (65 kcal/mol) bonds. This higher energy barrier makes the C-Cl bond much more difficult for the copper catalyst to break.
-
Electronegativity and Polarity: Chlorine's higher electronegativity makes the C-Cl bond more polarized but less susceptible to oxidative addition compared to the more covalent and polarizable C-Br and C-I bonds.
-
Historical Context: Classical Ullmann reactions required extremely harsh conditions, such as temperatures often exceeding 200 °C and stoichiometric amounts of copper, and were typically limited to activated, electron-deficient aryl halides.[4][5][6] Even then, aryl chlorides were largely unsuitable substrates.
Q2: How have modern catalytic systems been engineered to activate aryl chlorides?
A: The breakthrough in activating aryl chlorides came from extensive ligand development, a paradigm shift often referred to as the Ullmann-Ma coupling.[7] The key was to design ligands that modulate the electronic properties of the copper center.
-
First-Generation Ligands: In the early 2000s, researchers like Dawei Ma discovered that simple bidentate ligands, such as α-amino acids (e.g., L-proline, N,N-dimethylglycine), could accelerate the reaction, allowing for milder conditions (90-120 °C) than traditional protocols.[7][8][9] While a significant improvement, these systems still struggled with unactivated aryl chlorides.
-
Second-Generation Ligands: The true game-changer was the development of second-generation ligands, particularly oxalic diamides , pioneered by the Ma group.[7][10] These powerful bidentate ligands coordinate to the copper(I) center, creating a more electron-rich, and therefore more nucleophilic, catalyst. This enhanced electron density on the copper dramatically lowers the activation barrier for the oxidative addition of the C-Cl bond, enabling the coupling of a wide range of previously unreactive aryl and heteroaryl chlorides.[4][10]
Q3: What is the best copper source for my reaction? Is Cu(0), Cu(I), or Cu(II) preferred?
A: Multiple studies suggest that the true active catalytic species in these reactions is Cu(I) .[7] While various copper sources including Cu(0) metal, Cu(I) salts (CuI, CuBr, CuCl), and Cu(II) salts (Cu(OAc)₂, CuSO₄) have been successfully used, Cu(I) salts are the most common and reliable starting point for modern, ligand-accelerated protocols.
-
If using Cu(0): The active Cu(I) species is often generated in situ, sometimes from impurities or oxidation.[7]
-
If using Cu(II): It is believed that Cu(II) is reduced in situ to Cu(I) by the nucleophile (e.g., amines or phenoxides) present in the reaction mixture.[7]
-
Recommendation: For consistency and reproducibility, starting with a well-defined Cu(I) source like Copper(I) iodide (CuI) is highly recommended. It is relatively stable, inexpensive, and widely validated in the literature.
Q4: How do I select the appropriate base and solvent for coupling an aryl chloride?
A: The choice of base and solvent is critical and depends on the specific nucleophile and substrate.
-
Base Selection: The base serves to deprotonate the nucleophile (amine, alcohol, thiol) to generate the active nucleophilic species that coordinates to the copper center. A strong, non-nucleophilic base is typically required.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the most common and effective bases for Ullmann couplings of aryl chlorides. They offer a good balance of basicity and compatibility.[8][10]
-
For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) may be used, though this might require higher temperatures or longer reaction times.[11]
-
-
Solvent Selection: A high-boiling, polar aprotic solvent is necessary to ensure all reagents remain in solution at the required reaction temperatures (typically 100-130 °C for aryl chlorides).
-
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices and widely used.[6][10]
-
Dioxane and toluene are also frequently employed, particularly when DMSO or DMF might react with sensitive functional groups.[12]
-
Crucially, the solvent must be anhydrous. The presence of water can lead to unwanted side reactions, such as hydrodehalogenation (reduction) of the aryl chloride.[1]
-
Section 2: Troubleshooting Guide — From Failed Reactions to Success
This guide is structured to help you diagnose and solve common issues encountered when working with aryl chlorides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficient Catalyst Activity: The chosen ligand is not potent enough for the specific aryl chloride. 2. Reaction Temperature Too Low: The energy barrier for C-Cl oxidative addition has not been overcome. 3. Catalyst Poisoning/Deactivation: Oxygen or protic impurities are present. Your CuI source may be old or oxidized. 4. Poor Reagent Quality: Degradation of the nucleophile, base, or solvent. | 1. Switch to a more powerful ligand. If using an amino acid, switch to an oxalic diamide or a specialized diamine ligand.[4][10] 2. Incrementally increase the temperature. For aryl chlorides, a range of 110-130 °C is often necessary, even with modern ligands.[5][10] 3. Ensure rigorous inert atmosphere techniques. Degas the solvent and reaction mixture thoroughly (e.g., via 3x vacuum/backfill cycles with argon or nitrogen). Use a fresh, high-purity CuI source.[1][12] 4. Use anhydrous solvents and freshly opened reagents. Dry the base in an oven if necessary. |
| Formation of side products (e.g., hydrodehalogenation, homocoupling) | 1. Hydrodehalogenation (Ar-Cl → Ar-H): Presence of trace water or other protic impurities.[1] 2. Homocoupling of Nucleophile: The reaction temperature may be too high, causing nucleophile degradation or self-coupling. 3. Homocoupling of Aryl Chloride (Ar-Ar): This is a classic Ullmann side reaction, often more prevalent with insufficient ligand or high catalyst loading. | 1. Use high-purity anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried before use.[1] 2. Lower the reaction temperature. If conversion is still good at a lower temperature, this can minimize degradation. Use a milder base if possible. 3. Optimize the catalyst-to-ligand ratio. A 1:1 or 1:2 Cu:Ligand ratio is typical. Ensure the nucleophile is present in a slight excess relative to the aryl chloride. |
| Reaction is not reproducible | 1. Inconsistent Inert Atmosphere: Variable amounts of oxygen are present between runs, leading to catalyst deactivation. 2. Reagent Inconsistency: Using different batches or ages of CuI, ligand, or solvent. Water content in the base or solvent can vary. 3. Heating Inconsistency: Inaccurate temperature monitoring or uneven heating. | 1. Standardize your degassing procedure. A consistent number of vacuum/backfill cycles is crucial.[12] 2. Use reagents from the same batch for a series of experiments. If using a new bottle, run a control reaction to validate its quality. 3. Use a calibrated heating block or oil bath with a thermocouple to ensure accurate and stable temperature control. |
| Difficulty with sterically hindered or electron-poor nucleophiles | 1. Steric Hindrance: Bulky groups near the reacting atom (e.g., ortho-substituted anilines or phenols) can slow down coordination to the copper center. 2. Low Nucleophilicity: Electron-withdrawing groups on the nucleophile (e.g., 4-nitrophenol) make it less reactive. | 1. Increase catalyst and/or ligand loading. Moving from 5 mol% to 10 mol% CuI can sometimes be effective. 2. Increase the reaction temperature and/or time. These challenging substrates may simply require more forcing conditions. 3. Screen different ligands. Some ligand scaffolds may offer a better steric/electronic profile for accommodating challenging nucleophiles.[13] |
Section 3: Experimental Protocol — A Validated Method
This section provides a detailed, step-by-step protocol for a representative CuI/Oxalic Diamide-catalyzed amination of an aryl chloride.
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
Aryl Halide: 4-chlorotoluene (1.0 mmol, 126.6 mg)
-
Nucleophile: Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Copper Source: Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Ligand: N,N'-Bis(2,6-diisopropylphenyl)oxalamide (0.05 mmol, 22.4 mg)
-
Base: Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Solvent: Anhydrous DMSO (2.0 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 10 mL oven-dried reaction vial or Schlenk tube.
-
Addition of Solids: In the air, add CuI (9.5 mg), the oxalic diamide ligand (22.4 mg), K₃PO₄ (424.6 mg), and 4-chlorotoluene (126.6 mg) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum for 2 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Addition of Liquids: Using a syringe, add the anhydrous DMSO (2.0 mL), followed by the morpholine (105 µL).
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.
Section 4: Data Summary — Ligand Performance Comparison
The choice of ligand is the single most important factor for successfully coupling aryl chlorides. This table summarizes the evolution and performance of different ligand classes.
| Ligand Class | Representative Ligand | Typical Temp. (Aryl-Cl) | Typical CuI Loading | Scope & Remarks |
| None (Classical) | N/A | >200 °C | Stoichiometric | Limited to highly activated (electron-deficient) aryl halides. Yields are often low and erratic.[4][5] |
| First-Generation | L-Proline / N,N-Dimethylglycine | 90 - 120 °C | 5-10 mol% | Effective for some activated aryl chlorides and more reactive aryl bromides/iodides. Struggles with electron-rich or neutral aryl chlorides.[7][8] |
| Second-Generation | Oxalic Diamides | 110 - 130 °C | 1-5 mol% | Broadest scope. Highly effective for a wide range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl chlorides.[7][10][14] |
| Second-Generation | N,N'-Diaryl Diamines | RT - 100 °C | 2-10 mol% | Highly active systems, some enabling room-temperature coupling of aryl bromides. Effective for aryl chlorides at elevated temperatures.[2] |
Section 5: Visualizing the Process — Mechanism & Troubleshooting
Understanding the catalytic cycle and having a logical workflow are essential for efficient problem-solving.
Diagram 1: The Catalytic Cycle of Ligand-Accelerated Ullmann Coupling
Caption: Catalytic cycle for the Ullmann coupling of aryl chlorides.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting Ullmann coupling failures.
References
-
Modern Ullmann-Type Couplings. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved January 22, 2026, from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Lian, Z., et al. (2024). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Nanomaterials (Basel). Retrieved January 22, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Pravdono, C. F., et al. (2020). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Chemistry. Retrieved January 22, 2026, from [Link]
-
Ranjith, K., & Sangeetha, C. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Retrieved January 22, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International. Retrieved January 22, 2026, from [Link]
-
Gáspár, B., & Szilágyi, A. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]
-
Tye, J. W., et al. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Yang, B., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. Retrieved January 22, 2026, from [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Retrieved January 22, 2026, from [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). Organic-chemistry.org. Retrieved January 22, 2026, from [Link]
-
Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. (2015). Synfacts. Retrieved January 22, 2026, from [Link]
-
Worthington, R. J., et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. (2013). Books. Retrieved January 22, 2026, from [Link]
-
Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2018). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017, December 10). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. Retrieved January 22, 2026, from [Link]
-
The Mechanism of the Modified Ullmann Reaction. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros. (2023, February 20). Reddit. Retrieved January 22, 2026, from [Link]
-
Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. (n.d.). Organometallics. Retrieved January 22, 2026, from [Link]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Loading for Rh(III)-Catalyzed C-H Activation
Welcome to the technical support center for Rh(III)-catalyzed C-H activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing these powerful reactions. Here, we address common challenges encountered in the lab, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of Rh(III)-catalyzed C-H activation reactions.
Q1: What is a typical starting catalyst loading for a new Rh(III)-catalyzed C-H activation reaction?
For initial screenings, a catalyst loading of 1-5 mol % of the rhodium precursor, such as [Cp*RhCl₂]₂, is a common starting point.[1] The optimal loading is highly dependent on the specific substrates and reaction conditions. For highly reactive substrates, it may be possible to decrease the catalyst loading to as low as 0.5 mol %.[2] Conversely, for more challenging transformations, a higher loading may be necessary.
Q2: How do I choose the appropriate rhodium precursor?
The most commonly used precursor is [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer). However, the electronic and steric properties of the cyclopentadienyl (Cp) ligand can significantly influence reactivity and selectivity.[3] For instance, employing a more sterically hindered ligand like the 1,3-di-tert-butylcyclopentadienyl (Cpᵗ) ligand can improve regioselectivity in certain reactions.[3][4]
Q3: What are the most common oxidants used, and what is their role?
Copper(II) salts, such as Cu(OAc)₂, are frequently used as stoichiometric oxidants. Their primary role is to regenerate the active Rh(III) catalyst from the Rh(I) species formed after reductive elimination, thus closing the catalytic cycle.[1][4] In some cases, air can be used as the terminal oxidant, allowing for a lower loading of the copper salt.[4] Some reactions can also be designed to be redox-neutral by using an internal oxidant within the substrate molecule.[2][5]
Q4: Can the rhodium catalyst be recovered and reused?
Rhodium is a precious metal, making its recovery economically and environmentally important. Several methods exist for recovering rhodium from spent catalysts, including pyrometallurgical and hydrometallurgical processes.[6] For laboratory-scale reactions, recovery can be challenging. One approach involves the oxidative dissociation of rhodium-phosphine bonds (if applicable) and subsequent extraction into an aqueous phase.[7]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to resolving common experimental issues.
Low Yield or No Reaction
Q1: My reaction shows low conversion or no product formation. What are the first things I should check?
When faced with a low-yielding or stalled reaction, a systematic approach to troubleshooting is crucial. The following flowchart outlines a logical progression of checks.
Caption: Troubleshooting workflow for low conversion.
Begin by confirming the purity of all reagents and solvents. Trace impurities can act as catalyst poisons. Ensure accurate stoichiometry of all components. Next, meticulously verify your reaction setup. Confirm the reaction temperature is accurate and stable, and that an inert atmosphere (if required) is maintained. Adequate stirring is also essential for homogenous reactions.
Q2: I suspect my catalyst is inactive. How can I confirm this and what are the potential causes?
Catalyst inactivity can stem from several sources. The Rh(III) precatalyst may not have been properly activated, or the active catalyst may have decomposed.
-
Precatalyst Activation: The active catalytic species is typically generated in situ. For [Cp*RhCl₂]₂, this often involves abstraction of the chloride ligands by a silver salt (e.g., AgSbF₆, AgOAc) to generate a more electrophilic, cationic Rh(III) species. Ensure the silver salt is of good quality and used in the correct stoichiometry.
-
Catalyst Decomposition: Rh(III) catalysts can be sensitive to air and moisture, leading to the formation of inactive species. Ensure rigorous exclusion of air and moisture through proper inert atmosphere techniques. Additionally, prolonged reaction times at high temperatures can lead to thermal decomposition.
-
Catalyst Poisoning: Certain functional groups, particularly strongly coordinating heterocycles containing nitrogen or sulfur, can bind irreversibly to the rhodium center and inhibit catalysis.[8] If your substrate contains such moieties, a higher catalyst loading or the use of additives might be necessary to overcome this inhibition.
Q3: My conversion is still low after checking reagents and catalyst activity. What reaction parameters can I adjust?
If the fundamental components of your reaction are sound, the next step is to optimize the reaction conditions.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Increase in 5-10 °C increments | C-H activation is often the rate-determining step and is typically accelerated at higher temperatures.[4] |
| Solvent | Screen solvents of varying polarity | Solvent polarity can influence the C-H activation mechanism and product selectivity.[9] |
| Additives/Base | Vary the base (e.g., NaOAc, KOAc) or introduce additives (e.g., AgOAc) | The base assists in the deprotonation step of C-H activation. Silver salts can act as halide scavengers and co-oxidants.[4] |
| Concentration | Increase the concentration | Higher concentrations can sometimes lead to improved reaction rates and higher conversions.[4] |
Table 1: Key Parameters for Reaction Optimization.
Poor Regioselectivity
Q1: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Regioselectivity in Rh(III)-catalyzed C-H activation is often governed by a combination of steric and electronic factors.
-
Steric Control: The steric environment around the rhodium center can be modulated by changing the cyclopentadienyl (Cp) ligand. As mentioned, switching from the standard Cp* ligand to a bulkier Cpᵗ ligand can enhance selectivity by favoring C-H activation at the less sterically hindered position.[10]
-
Directing Group Modification: The nature of the directing group on your substrate plays a pivotal role in determining which C-H bond is activated. Modifying the directing group can alter its coordinating ability and steric profile, thereby influencing regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by increasing the energy difference between the transition states leading to the different regioisomers.
The following diagram illustrates the concept of ligand-controlled regioselectivity.
Caption: Ligand effect on regioselectivity.
Experimental Protocols
This section provides a representative experimental procedure for optimizing catalyst loading in a Rh(III)-catalyzed C-H activation reaction.
Protocol 1: Small-Scale Reaction for Catalyst Loading Optimization
This protocol is designed for the coupling of a generic benzamide derivative with an alkyne.
Materials:
-
[Cp*RhCl₂]₂ (Rhodium precatalyst)
-
AgSbF₆ (Silver salt additive)
-
Cu(OAc)₂ (Oxidant)
-
Benzamide derivative (Substrate)
-
Alkyne (Coupling partner)
-
DCE (1,2-dichloroethane, anhydrous)
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of [Cp*RhCl₂]₂ in anhydrous DCE (e.g., 0.01 M).
-
Prepare a stock solution of AgSbF₆ in anhydrous DCE (e.g., 0.04 M).
-
Prepare a stock solution of Cu(OAc)₂ in a suitable anhydrous solvent (e.g., 0.4 M in a co-solvent system if solubility is an issue).
-
-
Reaction Setup (for a 0.1 mmol scale reaction):
-
To a series of reaction vials, add the benzamide derivative (0.1 mmol).
-
Add the appropriate volume of the [Cp*RhCl₂]₂ stock solution to achieve the desired catalyst loading (e.g., for 1 mol%, add 100 µL of a 0.01 M solution).
-
Add the appropriate volume of the AgSbF₆ stock solution (e.g., for 4 mol%, add 100 µL of a 0.04 M solution).
-
Add the appropriate volume of the Cu(OAc)₂ stock solution (e.g., for 2 equivalents, add 500 µL of a 0.4 M solution).
-
Add the alkyne (e.g., 0.2 mmol).
-
Add a stir bar to each vial.
-
Add anhydrous DCE to bring the total reaction volume to 1 mL.
-
-
Reaction Execution and Monitoring:
-
Seal the vials under an inert atmosphere (e.g., argon or nitrogen).
-
Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80 °C).
-
Stir the reactions for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing by TLC, GC-MS, or LC-MS.
-
Table 2: Example Catalyst Loading Screening
| Entry | [Cp*RhCl₂]₂ (mol %) | AgSbF₆ (mol %) | Cu(OAc)₂ (equiv.) | Yield (%) |
| 1 | 5.0 | 20 | 2.0 | (To be determined) |
| 2 | 2.5 | 10 | 2.0 | (To be determined) |
| 3 | 1.0 | 4 | 2.0 | (To be determined) |
| 4 | 0.5 | 2 | 2.0 | (To be determined) |
References
-
White, M. C., et al. (2016). Aerobic Linear Allylic C–H Amination: Overcoming Benzoquinone Inhibition. Journal of the American Chemical Society, 138(4), 1265-1272. Available at: [Link]
-
Rovis, T., et al. (2011). An Improved Catalyst Architecture for Rhodium(III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. Chemical Science, 2(9), 1735-1739. Available at: [Link]
-
Fagnou, K., et al. (2010). Rhodium(III)-Catalyzed Heterocycle Synthesis Using an Internal Oxidant: Improved Reactivity and Mechanistic Studies. Journal of the American Chemical Society, 132(25), 8782-8795. Available at: [Link]
-
Rovis, T. (2016). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 49(5), 954-967. Available at: [Link]
-
Li, X., et al. (2018). Computational Elucidation of the Internal Oxidant-Controlled Reaction Pathways in Rh(III)-Catalyzed Aromatic C–H Functionalization. The Journal of Organic Chemistry, 83(15), 8199-8208. Available at: [Link]
-
Wang, J., et al. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Molecules, 27(22), 7856. Available at: [Link]
-
Song, L., et al. (2023). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Green Chemistry, 25(12), 4815-4822. Available at: [Link]
-
Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(8), 677-687. Available at: [Link]
-
Li, X., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2839-2849. Available at: [Link]
- U.S. Patent No. 6,923,922 B2. (2005). Recover and recycle rhodium from spent partial oxidation catalysts. Google Patents.
-
Song, L., et al. (2023). Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. RSC Publishing. Available at: [Link]
-
Zhang, Y., et al. (2022). A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. Industrial & Engineering Chemistry Research, 61(42), 15689-15698. Available at: [Link]
-
Rovis, T., et al. (2019). Rhodium(III)-Catalyzed C–H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. Organic Letters, 21(14), 5543-5547. Available at: [Link]
-
Machida, M., et al. (2015). Tuning the Electron Density of Rh Supported on Metal Phosphates for Three-Way Catalysis. The Journal of Physical Chemistry C, 119(31), 17655-17664. Available at: [Link]
-
Li, X., et al. (2017). Rhodium(III)-Catalyzed C-H Activation/Alkyne Annulation by Weak Coordination of Peresters with O-O Bond as an Internal Oxidant. Organic Letters, 19(11), 2893-2896. Available at: [Link]
-
Li, X., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts, 9(10), 823. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 915-951. Available at: [Link]
-
Jones, W. D., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464-2467. Available at: [Link]
-
Christopher, J. A., et al. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. Chemistry of Materials, 30(12), 3925-3928. Available at: [Link]
-
Li, X. (2015). Substrate Activation Strategies in Rhodium(III)-Catalyzed Selective Functionalization of Arenes. Accounts of Chemical Research, 48(4), 1007-1020. Available at: [Link]
-
Datye, A. K., et al. (2021). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. JACS Au, 1(9), 1435-1444. Available at: [Link]
-
Yu, J.-Q., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 524(7564), 225-229. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 915-951. Available at: [Link]
-
Li, X., et al. (2022). Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones. Molecules, 27(23), 8527. Available at: [Link]
-
Gandeepan, P., et al. (2021). Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds. Organic & Biomolecular Chemistry, 19(31), 6826-6831. Available at: [Link]
-
You, J., et al. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Chemical Society Reviews, 53(5), 2384-2405. Available at: [Link]
-
Hartwig, J. F., et al. (2021). Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp. Organometallics, 40(15), 2445-2455. Available at: [Link]
-
Maiti, D. (Ed.). (2023). Rhodium‐Catalyzed C H Functionalization to Construct Annulated Molecules. In Handbook of C-H Functionalization. Wiley-VCH. Available at: [Link]
-
Glorius, F., et al. (2019). Plausible Rh(V) Intermediates in Catalytic C–H Activation Reactions. Angewandte Chemie International Edition, 58(35), 11996-12000. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of 2-Chloro-4-(4-chlorophenyl)benzonitrile under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(4-chlorophenyl)benzonitrile. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound under acidic experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate, identify, and address challenges related to the acid-catalyzed hydrolysis of this molecule.
Introduction: Understanding the Chemistry of Degradation
2-Chloro-4-(4-chlorophenyl)benzonitrile, like other benzonitrile derivatives, is susceptible to hydrolysis under acidic conditions. This process involves the conversion of the nitrile functional group (-C≡N) into a carboxylic acid (-COOH) through an amide intermediate (-CONH₂). The reaction is catalyzed by the presence of hydronium ions (H₃O⁺), which protonate the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1] The presence of electron-withdrawing groups, such as the chlorine atoms on the phenyl rings, is expected to influence the rate of this hydrolysis.
This guide will walk you through the expected degradation pathway, provide troubleshooting for common experimental issues, and offer protocols for monitoring the degradation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 2-Chloro-4-(4-chlorophenyl)benzonitrile in acidic media?
A1: The primary degradation pathway is acid-catalyzed hydrolysis. This is a two-step process:
-
Formation of the Amide Intermediate: The nitrile group is first hydrolyzed to form 2-Chloro-4-(4-chlorophenyl)benzamide.
-
Formation of the Carboxylic Acid: The amide intermediate is then further hydrolyzed to the final product, 2-Chloro-4-(4-chlorophenyl)benzoic acid, and an ammonium ion.[2]
This sequential reaction is a well-established mechanism for the acid-catalyzed hydrolysis of nitriles.
Q2: What are the expected degradation products of 2-Chloro-4-(4-chlorophenyl)benzonitrile under acidic conditions?
A2: The primary and expected degradation products are:
-
Intermediate: 2-Chloro-4-(4-chlorophenyl)benzamide
-
Final Product: 2-Chloro-4-(4-chlorophenyl)benzoic acid
It is crucial to monitor for the presence of both the intermediate and the final product in your reaction mixture to understand the progression of the degradation.
Q3: How do acidic conditions affect the rate of degradation?
A3: The rate of degradation is dependent on the concentration of the acid, the temperature, and the specific acid used. Generally, stronger acids and higher temperatures will accelerate the hydrolysis. A study on para-substituted benzonitriles in sulfuric acid demonstrated that electron-withdrawing groups, such as the chloro group in your compound, can increase the rate of hydrolysis in concentrated acid solutions.[3]
Q4: Are there any potential side products I should be aware of?
A4: While the primary pathway leads to the carboxylic acid, under harsh acidic conditions (e.g., very high temperatures or extremely concentrated acid), further degradation or side reactions could occur. However, for typical experimental conditions, the formation of the amide and carboxylic acid are the predominant reactions. It is always good practice to use analytical techniques that can separate and identify a range of potential impurities.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 2-Chloro-4-(4-chlorophenyl)benzonitrile in acidic environments.
Issue 1: Unexpectedly fast degradation of the starting material.
-
Possible Cause: The acidic conditions are too harsh (acid concentration is too high, or the temperature is elevated).
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If possible, lower the molarity of the acid used in your experiment.
-
Lower the Temperature: Perform the experiment at a lower temperature to slow down the hydrolysis rate.
-
Buffer the System: If your experimental design allows, use a buffer system to maintain a less acidic pH.
-
Issue 2: Incomplete conversion to the final carboxylic acid product, with the presence of the amide intermediate.
-
Possible Cause: The reaction time is insufficient for the complete hydrolysis of the amide intermediate, which is generally slower than the initial hydrolysis of the nitrile.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the duration of the experiment to allow for the complete conversion of the amide to the carboxylic acid.
-
Increase Temperature: If the stability of other components allows, a moderate increase in temperature can accelerate the second hydrolysis step.
-
Monitor Reaction Progress: Use an analytical technique like HPLC to monitor the disappearance of the amide intermediate and the formation of the carboxylic acid over time.
-
Issue 3: Difficulty in quantifying the starting material and its degradation products.
-
Possible Cause: The analytical method is not optimized to separate and detect all three components (nitrile, amide, and carboxylic acid).
-
Troubleshooting Steps:
-
Develop a Stability-Indicating HPLC Method: A well-developed HPLC method is crucial. See the recommended analytical protocol below.
-
Use Appropriate Detection: A UV detector is generally suitable for these aromatic compounds. Ensure the chosen wavelength provides good sensitivity for all components.
-
Confirm Peak Identity: Use a mass spectrometer (LC-MS) or collect fractions for NMR analysis to confirm the identity of the peaks corresponding to the starting material, amide, and carboxylic acid.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study to understand the stability of 2-Chloro-4-(4-chlorophenyl)benzonitrile under acidic stress.
Objective: To generate the primary degradation products and to develop a stability-indicating analytical method.
Materials:
-
2-Chloro-4-(4-chlorophenyl)benzonitrile
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (0.1 M to 1 M)[4]
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-Chloro-4-(4-chlorophenyl)benzonitrile in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of the chosen acid (e.g., 1 M HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).[5]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide to stop the degradation reaction.
-
Analysis: Analyze the samples using a developed HPLC method (see below).
Suggested HPLC Method for Stability Indicating Analysis
This is a starting point for developing a specific HPLC method. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute all components. A good starting point would be a gradient from 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of all components) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 2-Chloro-4-(4-chlorophenyl)benzonitrile and its degradation products.
Visualizing the Degradation Pathway and Workflow
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Experimental Workflow for Degradation Analysis
Caption: Workflow for forced degradation study and analysis.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Retrieved from [Link]
-
hydrolysis of nitriles. (n.d.). Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (n.d.). Retrieved from [Link]
-
2-Chloro-N-(4-methylphenyl)benzamide. (n.d.). Retrieved from [Link]
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Dichlorinated Biphenyls
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of dichlorinated biphenyls (DCBs) and related hydrophobic compounds. As highly non-polar molecules, DCBs present unique challenges in reversed-phase chromatography. This resource provides in-depth, experience-based solutions to diagnose and resolve these issues, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions & Troubleshooting Guides
Q1: My dichlorinated biphenyl peaks are tailing significantly. What are the primary causes I should investigate?
Peak tailing is one of the most common distortions in chromatography and indicates that a single analyte is experiencing multiple retention mechanisms within the system.[1][2] For hydrophobic compounds like DCBs, the primary causes can be systematically categorized into four areas: Column Issues , Mobile Phase Mismatches , System (Hardware) Effects , and Sample Preparation Artifacts .
A logical troubleshooting workflow is essential to efficiently identify the root cause. Before making adjustments, it is critical to establish a baseline by running a system suitability test or a benchmark method to confirm the problem is reproducible.[3]
Below is a diagnostic workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for peak tailing.
Q2: The peak tailing is severe and consistent across injections. How do I confirm if my column is the problem?
When the column is the culprit, the issue is typically chemical (active sites, contamination) or physical (bed deformation).
Underlying Cause: Secondary Silanol Interactions Even on a C18 column where retention should be hydrophobic, residual silanol groups (Si-OH) on the silica surface can cause unwanted secondary interactions.[2] These silanols are acidic and can interact with any polar functional groups on your analytes or co-eluting matrix components, leading to peak tailing.[1][4][5][6] While DCBs themselves are non-polar, this effect is pronounced if the column is older or if the sample matrix contains basic compounds that interact strongly with the silanols.[1][7]
Diagnostic Steps:
-
Substitute the Column: The quickest way to diagnose a column issue is to replace it with a new, identical column or one of known good performance.[1] If the peak shape improves dramatically, the original column is the source of the problem.
-
Evaluate a Different Column Chemistry: Test a column with a different base silica or bonding technology. Modern columns often use highly purified silica with proprietary end-capping to minimize residual silanols.[1][5][7] A column with a polar-embedded phase can also help shield silanol activity.[7]
Solutions & Protocols: If the column is confirmed to be the issue, it may be contaminated or have suffered bed degradation.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[8][9]
-
Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak distortion for all analytes.[5][6] This can be caused by pressure shocks or injecting samples in a solvent that is incompatible with the mobile phase.
If contamination is suspected, a rigorous washing protocol can regenerate the column.
Protocol 1: Reversed-Phase Column Regeneration
This protocol is designed to remove a wide range of contaminants from C8 or C18 columns. Note: Before starting, disconnect the column from the detector and reverse its flow direction to flush contaminants away from the column bed.[9] Do not reverse flow on UHPLC columns (<2 µm).
| Step | Solvent | Volume | Flow Rate | Purpose |
| 1 | HPLC-Grade Water | 20 column volumes | 1 mL/min | Flush salts and buffers.[9] |
| 2 | Isopropanol (IPA) | 20 column volumes | 1 mL/min | Remove strongly retained non-polar compounds. |
| 3 | Hexane | 20 column volumes | 1 mL/min | Remove highly non-polar contaminants like lipids. |
| 4 | Isopropanol (IPA) | 20 column volumes | 1 mL/min | Intermediate flush to ensure miscibility. |
| 5 | Mobile Phase (No Buffer) | 20 column volumes | 1 mL/min | Transition back to reversed-phase conditions. |
| 6 | Mobile Phase | >20 column volumes | Method Flow Rate | Re-equilibrate the column. |
Q3: I've tried a new column, but the tailing persists. How can I optimize my mobile phase?
Mobile phase composition is critical for controlling peak shape, especially for compounds that may be sensitive to secondary interactions.
Underlying Cause: Mobile Phase pH and Ionic Strength Even for non-ionizable compounds like DCBs, the mobile phase pH can influence the ionization state of surface silanol groups. At mid-range pH (>3), silanols become deprotonated and negatively charged, increasing their interaction with any positively charged species in the sample.[1][7]
Solutions & Protocols:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5 - 3.0) using an acidic additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of silanol groups, making them less active.[1][3] This minimizes secondary interactions and significantly improves peak shape.[1]
-
Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.[3][10]
-
Use Mobile Phase Additives: Small amounts of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry Data below is representative for a challenging basic compound, illustrating the principles applicable to minimizing secondary interactions affecting DCB analysis in complex matrices.
| Mobile Phase Condition | Analyte | Asymmetry Factor (As) | Rationale |
| 70:30 ACN:Water (pH 7.0) | Basic Amine | 2.35 | At neutral pH, silanols are ionized, causing strong interaction and tailing.[1] |
| 70:30 ACN:Water + 0.1% Formic Acid (pH ~2.8) | Basic Amine | 1.33 | Low pH suppresses silanol ionization, reducing secondary interactions.[1] |
| 70:30 ACN:Water + 0.1% TFA (pH ~2.1) | Basic Amine | 1.15 | Stronger acid and ion-pairing agent further improves peak shape.[11] |
Q4: My column and mobile phase are optimized, but I still see some tailing. Could my HPLC system be the cause?
Yes. Any part of the system that the sample passes through outside of the column can contribute to peak broadening and tailing. This is known as extra-column band broadening .[12][13][14][15] It becomes particularly significant in UHPLC systems where column volumes are very small.[12][13]
Underlying Cause: System Dispersion Extra-column volume is the volume between the injector and the detector, excluding the column itself.[16] This includes tubing, fittings, and the detector flow cell.[15] Long or wide-bore tubing and poorly made connections create dead volumes where the sample can diffuse, leading to peak distortion.[6][7]
Diagnostic Steps & Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the injector, column, and detector.[7]
-
Check Fittings: Ensure all fittings are properly swaged and that there are no gaps between the tubing and the port, as these create dead volume.
-
Optimize Detector Settings: A high detector time constant or a slow data acquisition rate can artificially broaden peaks. For fast chromatography, use a data rate of at least 20 Hz and a minimal time constant.
Caption: Impact of fittings on dead volume.
Q5: How can my sample preparation contribute to peak tailing?
The composition of the solvent used to dissolve the sample can have a dramatic effect on peak shape, a phenomenon known as the solvent effect .[17][18]
Underlying Cause: Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread out at the head of the column instead of focusing into a tight band.[6][19] This leads to broad, distorted, or tailing peaks.[18] For reversed-phase analysis of DCBs, dissolving the sample in 100% Acetonitrile or Methanol when the mobile phase starts at a high aqueous percentage is a common cause of this problem.[18]
Solutions:
-
Match Sample Solvent to Mobile Phase: The ideal approach is to dissolve the sample in the initial mobile phase composition.[20][21]
-
Reduce Organic Content: If solubility is an issue, dissolve the sample in a small amount of strong solvent first, then dilute it with water or the aqueous portion of your mobile phase to reduce the overall elution strength.[22]
-
Decrease Injection Volume: If using a strong solvent is unavoidable, reducing the injection volume can minimize the solvent effect.[20] A smaller plug of strong solvent will be diluted more quickly by the mobile phase, preserving the peak shape.[23]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Gritti, F., & Guiochon, G. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
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MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]
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CHROMacademy. (n.d.). HPLC Column Cleaning and Regeneration. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
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Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]
-
Topper, S. L. (2011, April 19). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. D-Scholarship@Pitt. [Link]
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Delloyd's Lab-Tech. (n.d.). Rejuvinating Dirty HPLC Columns. [Link]
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Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
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D-Scholarship@Pitt. (2011, November 10). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography. [Link]
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ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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Chromedia. (n.d.). Extra-column Band Spreading in UHPLC. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
LCGC International. (n.d.). Extracolumn Effects. [Link]
-
Separation Science. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. [Link]
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Separation Science. (n.d.). Column Regeneration. [Link]
-
uHPLCs. (2023, March 11). How to solve the “solvent effect”. [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. [Link]
-
Obrnuta faza. (n.d.). T1. Poor peak shape. [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Forum. (2014, July 19). peak shape optimisation for a very hydrophobic compound. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
YouTube. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]
-
ResearchGate. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis?[Link]
-
YouTube. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Chloro-4-(4-chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloro-4-(4-chlorophenyl)benzonitrile
2-Chloro-4-(4-chlorophenyl)benzonitrile, with the chemical formula C₁₃H₇Cl₂N, is a biphenyl derivative containing two chlorine atoms and a nitrile functional group.[1][2] Such halogenated biphenyl structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[3] The nitrile group, in particular, is a versatile synthetic handle and can participate in various chemical transformations, making it a valuable moiety in the synthesis of more complex molecules.[4][5] Understanding the three-dimensional arrangement of atoms in this molecule is crucial for predicting its interactions with biological targets and for designing novel compounds with desired properties.
Experimental Protocol for X-ray Crystal Structure Determination
The determination of the crystal structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile would follow a well-established experimental workflow for small molecule X-ray crystallography. The primary objective is to obtain single crystals of high quality, which are essential for diffracting X-rays in a predictable manner.
Step 1: Synthesis and Purification
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile can be approached through various synthetic routes, often involving cross-coupling reactions to form the biphenyl core, followed by functional group manipulations to introduce the chloro and nitrile moieties.[6][7][8] Purity is paramount for successful crystallization. The crude product should be purified using techniques such as flash column chromatography or recrystallization to achieve a purity of ≥98%.[5][9]
Step 2: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation or vapor diffusion. A typical procedure would involve:
-
Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or a mixture of petroleum ether and ethyl acetate) to create a saturated or near-saturated solution.[4][9]
-
Filtering the solution to remove any particulate matter.
-
Allowing the solvent to evaporate slowly at a constant temperature. For the vapor diffusion method, a less volatile solvent in which the compound is soluble is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution of the compound can induce crystallization.[4]
Step 3: X-ray Diffraction Data Collection
Once suitable single crystals are obtained, a crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:
-
Cooling the crystal to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[4][10]
-
Exposing the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[4][10]
-
Rotating the crystal and collecting the diffraction pattern on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure. This involves:
-
Structure Solution: Using direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.
-
Structure Refinement: Iteratively refining the atomic positions, and thermal parameters to obtain the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.[4][10]
Caption: Experimental workflow for X-ray crystal structure determination.
Comparative Structural Analysis
In the absence of the explicit crystal structure for 2-Chloro-4-(4-chlorophenyl)benzonitrile, we can infer its likely structural characteristics by comparing it with known crystal structures of analogous compounds. For this analysis, we will consider 2-amino-4-chlorobenzonitrile and 4-Chloro-N-(2-chlorophenyl)benzamide .
Comparator 1: 2-amino-4-chlorobenzonitrile
This compound shares the chlorobenzonitrile core with our target molecule. The crystal structure of 2-amino-4-chlorobenzonitrile reveals a planar aromatic ring with the nitrile and chloro substituents.[10]
Comparator 2: 4-Chloro-N-(2-chlorophenyl)benzamide
This molecule, while having an amide linker instead of a direct biphenyl bond, provides insight into the interaction between two chlorinated phenyl rings. The dihedral angle between the two benzene rings is a key parameter in such structures.[11]
| Parameter | 2-amino-4-chlorobenzonitrile[10] | 4-Chloro-N-(2-chlorophenyl)benzamide[11] | 2-Chloro-4-(4-chlorophenyl)benzonitrile (Predicted) |
| Crystal System | Triclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P-1 | P2₁/n | P2₁/c or similar common space group for organic molecules |
| Key Bond Lengths (Å) | C≡N: 1.146 | C=O: (amide) | C≡N: ~1.14 - 1.16 |
| C-Cl: ~1.74 | C-Cl: 1.729 | C-Cl: ~1.73 - 1.75 | |
| Dihedral Angle between Rings | N/A | 6.25° | Expected to be non-planar due to steric hindrance, likely in the range of 30-60° |
Discussion of Predicted Structural Features:
Based on the analysis of related structures, we can anticipate several key features for the crystal structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile:
-
Non-Planarity: The two phenyl rings are unlikely to be coplanar due to steric hindrance between the ortho-chloro substituent on one ring and the hydrogen atom on the other. A significant dihedral angle is expected, which will influence the molecule's overall shape and packing in the crystal lattice.
-
Intermolecular Interactions: The presence of the nitrile group and chlorine atoms suggests the possibility of weak intermolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which would play a role in the crystal packing.
-
Bond Lengths and Angles: The bond lengths and angles within the benzonitrile and chlorophenyl rings are expected to be within the typical ranges for aromatic systems. The C≡N bond length will be characteristic of a triple bond.[10]
Caption: Molecular structures of the target compound and its comparators.
Conclusion
This guide provides a comprehensive framework for approaching the structural elucidation of 2-Chloro-4-(4-chlorophenyl)benzonitrile. While the definitive crystal structure remains to be determined, by following the detailed experimental protocol and considering the comparative analysis with known analogs, researchers can gain valuable insights into the likely three-dimensional structure of this molecule. Such structural information is indispensable for rational drug design and the development of novel materials.
References
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- 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC - NIH.
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem - NIH.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024-02-28).
- 1237137-24-4|2-Chloro-4-(4-chlorophenyl)benzonitrile|BLD Pharm.
- 1237137-24-4 | 2-Chloro-4-(4-chlorophenyl)benzonitrile - AiFChem.
- Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com.
- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents.
- 2-(4-Chlorophenyl)benzonitrile 89346-58-7 wiki - Guidechem.
- Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols - Benchchem.
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.
- Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzonitrile. (2026-01-20).
- 2-Chloro-4-fluorobenzonitrile | C7H3ClFN | CID 109000 - PubChem - NIH.
- 4-Chloro-N-(2-chlorophenyl)benzamide - PMC - NIH.
- 2-(4-Chlorophenyl)benzonitrile | C13H8ClN | CID 1393972 - PubChem.
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A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(4-chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of the novel compound 2-Chloro-4-(4-chlorophenyl)benzonitrile. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of structurally related compounds, namely polychlorinated biphenyls (PCBs) and chlorinated benzonitriles. By dissecting the predictable fragmentation of these constituent moieties, we offer a robust, scientifically-grounded framework for researchers to identify and characterize this and similar molecules. This guide will compare the anticipated fragmentation of the target compound with the known fragmentation patterns of its substructural analogs, providing a valuable tool for analytical chemists in the field of drug discovery and development.
Introduction: The Analytical Challenge of Novel Biphenyls
2-Chloro-4-(4-chlorophenyl)benzonitrile is a biphenyl compound characterized by a nitrile group and two chlorine atoms distributed across its two phenyl rings. Biphenyl structures are prevalent in many areas of chemical research, including pharmaceuticals, agrochemicals, and materials science. The precise structural elucidation of novel biphenyl derivatives is paramount for understanding their chemical behavior, biological activity, and metabolic fate.
Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural analysis of organic molecules due to its high sensitivity and the detailed structural information that can be gleaned from fragmentation patterns. This guide will provide an in-depth, predictive exploration of the EI-MS fragmentation of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a compound for which, to our knowledge, no public mass spectral data currently exists. Our approach is to leverage the well-documented fragmentation behavior of its core components to construct a reliable predictive model.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The fragmentation of 2-Chloro-4-(4-chlorophenyl)benzonitrile is anticipated to be a composite of the fragmentation patterns observed for chlorinated biphenyls and benzonitriles.
The molecular ion ([M]+•) of 2-Chloro-4-(4-chlorophenyl)benzonitrile (C13H7Cl2N) would have an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern, with the [M]+•, [M+2]+•, and [M+4]+• peaks appearing in a ratio of approximately 9:6:1, a hallmark of dichlorinated compounds.
The primary fragmentation events are expected to involve the loss of chlorine atoms and the nitrile group, as well as cleavages of the biphenyl linkage.
Fragmentation Initiated by the Chlorinated Biphenyl Core
The fragmentation of polychlorinated biphenyls (PCBs) under EI-MS is well-characterized and primarily involves the sequential loss of chlorine atoms.[1] This is a dominant fragmentation pathway due to the relative lability of the C-Cl bond upon electron impact.
-
Loss of a Chlorine Radical: The initial fragmentation is predicted to be the loss of a single chlorine radical (•Cl) to form a [M-Cl]+ ion. This is a common fragmentation for halogenated aromatic compounds.[2]
-
Sequential Loss of Chlorine: Following the initial loss, a second chlorine radical can be expelled, leading to a [M-2Cl]+ ion.
-
Loss of HCl: The loss of a neutral hydrogen chloride (HCl) molecule is also a possible fragmentation pathway, particularly from fragment ions.[3]
Fragmentation Influenced by the Benzonitrile Moiety
The benzonitrile group introduces additional fragmentation pathways. For simpler analogs like 2-chlorobenzonitrile, the mass spectrum shows a prominent molecular ion peak, with fragmentation involving the loss of the chlorine atom and the nitrile group.[4]
-
Loss of the Nitrile Group: The expulsion of the nitrile group as a neutral radical (•CN) can occur, leading to a dichlorinated biphenyl cation.
-
Loss of HCN: A rearrangement followed by the elimination of a neutral hydrogen cyanide (HCN) molecule is another plausible fragmentation route.
Cleavage of the Biphenyl Linkage
Cleavage of the bond connecting the two phenyl rings is also anticipated, which can lead to fragment ions corresponding to each of the substituted phenyl rings.[5]
-
Formation of Chlorophenyl Cations: Cleavage of the C-C bond between the rings could yield chlorophenyl cations (C6H4Cl+) and chlorobenzonitrile cations (C7H4ClN+).
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for 2-Chloro-4-(4-chlorophenyl)benzonitrile under electron ionization.
Caption: Predicted EI-MS fragmentation of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions, their corresponding m/z values (for the most abundant isotopes), and the proposed neutral losses.
| m/z (predicted) | Proposed Ion Structure | Neutral Loss | Structural Origin |
| 247/249/251 | [C13H735Cl2N]+• | - | Molecular Ion |
| 212/214 | [C13H735ClN]+ | •Cl | Biphenyl Core |
| 177 | [C13H7N]+ | 2 x •Cl | Biphenyl Core |
| 221/223 | [C12H735Cl2]+ | •CN | Benzonitrile Moiety |
| 111/113 | [C6H435Cl]+ | C7H3ClN | Ring Cleavage |
| 137/139 | [C7H435ClN]+ | C6H3Cl | Ring Cleavage |
Comparison with Structurally Similar Compounds
Polychlorinated Biphenyls (PCBs)
The dominant fragmentation pathway for PCBs is the sequential loss of chlorine atoms.[1] The relative abundance of the molecular ion and the fragment ions resulting from chlorine loss depends on the number and position of the chlorine atoms. For 2-Chloro-4-(4-chlorophenyl)benzonitrile, we anticipate this to be a major fragmentation channel, providing clear evidence of the dichlorinated biphenyl core.
Chlorobenzonitriles
The mass spectrum of 4-chlorobenzonitrile shows a strong molecular ion peak, with fragmentation primarily involving the loss of the chlorine atom and the nitrile group.[6][7] The presence of the nitrile group in our target molecule is expected to give rise to characteristic fragments from the loss of •CN and HCN. The stability of the aromatic system in both cases leads to a prominent molecular ion.[2]
Experimental Protocol Design for Verification
To validate the predictions made in this guide, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of biphenyl compounds.
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-350
Workflow Diagram:
Caption: Recommended GC-MS workflow for the analysis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Conclusion
This guide presents a scientifically-grounded, predictive framework for the mass spectrometric fragmentation of 2-Chloro-4-(4-chlorophenyl)benzonitrile. By leveraging the established fragmentation patterns of its constituent chemical moieties—chlorinated biphenyls and benzonitriles—we have proposed the most probable fragmentation pathways and the corresponding fragment ions. This predictive analysis serves as a crucial starting point for researchers working with this and structurally related novel compounds, enabling more efficient and accurate structural elucidation. The provided experimental protocol offers a clear path for the empirical validation of these predictions.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Fragmentation | A Level Chemistry | OCR. YouTube. Retrieved from [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biphenyl Carbonitrile Synthesis: A Comparative Analysis of Suzuki-Miyaura and Stille Coupling
The biphenyl carbonitrile motif is a cornerstone in modern chemistry, serving as a privileged scaffold in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its synthesis is therefore a critical task for researchers in drug development and materials science. Among the arsenal of synthetic methods, palladium-catalyzed cross-coupling reactions stand out for their efficiency and reliability in constructing the essential C-C bond.[5][6]
This guide provides an in-depth, objective comparison of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of biphenyl carbonitriles. We will dissect their mechanisms, evaluate their practical advantages and limitations, and provide model experimental protocols to empower researchers to select the optimal method for their specific synthetic challenges.
The Suzuki-Miyaura Coupling: The Low-Toxicity Workhorse
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most widely practiced C-C bond-forming reactions.[7] Its popularity stems from the use of organoboron reagents, which are generally stable, commercially available, and exhibit low toxicity, making it a cornerstone of green chemistry.[5][7]
Catalytic Cycle and Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or triflate), forming a Pd(II) intermediate.[9][10]
-
Transmetalation : This is the crucial step where the organic group is transferred from the organoboron reagent to the palladium center. This process requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating the transfer.[10][11]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Advantages & Limitations
The primary advantage of the Suzuki coupling is its favorable environmental and safety profile.[7] Boronic acids and their byproducts are significantly less toxic than the organometallic reagents used in many other cross-coupling reactions.[12] The reaction conditions are often mild, and the use of aqueous solvent systems is possible, further enhancing its "green" credentials.[5][7]
However, there are limitations. Some boronic acids, particularly electron-deficient or certain heterocyclic variants, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[13] The requisite basic conditions can also be incompatible with substrates bearing base-sensitive functional groups.[14]
The Stille Coupling: The Functional Group Champion
Developed by John K. Stille, this reaction couples an organotin reagent (organostannane) with an organic halide or triflate.[15][16] Its defining feature is its exceptional tolerance for a wide array of functional groups, owing to the mild, often neutral, reaction conditions.[16]
Catalytic Cycle and Mechanism
The Stille coupling follows the same fundamental mechanistic pathway as the Suzuki coupling, but with a key difference in the transmetalation step.[15][17]
-
Oxidative Addition : A Pd(0) catalyst adds to the aryl halide, yielding a Pd(II) species.
-
Transmetalation : The aryl group is transferred from the organostannane to the palladium complex. Unlike the Suzuki coupling, this step does not typically require a base. The precise mechanism can be complex but is often the rate-determining step.[18]
-
Reductive Elimination : The coupled biphenyl product is released, regenerating the Pd(0) catalyst.
Advantages & Limitations
The Stille reaction's main strength is its remarkable functional group tolerance, making it a superior choice for the synthesis of complex molecules with sensitive moieties where the basic conditions of the Suzuki coupling might be detrimental.[19] The organostannane reagents are also generally stable to air and moisture.[15]
The significant and often prohibitive disadvantage of the Stille coupling is the toxicity of the organotin reagents and byproducts.[10][20] These compounds are neurotoxic, and their removal from the final product can be challenging, often requiring specific purification protocols like fluoride ion scavenging.[21][22] This is a major barrier to its application in pharmaceutical manufacturing, where stringent limits on heavy metal contamination are in place.[23]
Comparative Analysis: Suzuki-Miyaura vs. Stille
The choice between these two powerful reactions depends on a careful evaluation of the substrate, project goals, and safety considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organotin (Organostannane) |
| Toxicity Profile | Low . Boron compounds are generally benign.[7] | High . Organotin compounds are toxic and pose significant health risks.[10][20] |
| Byproduct Removal | Straightforward . Boron byproducts are often water-soluble and easily removed.[7] | Challenging . Requires specific procedures (e.g., KF wash) to remove toxic tin residues.[21] |
| Reaction Conditions | Basic . Requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[9] | Generally Neutral/Mild . No base is typically required for transmetalation.[17][24] |
| Functional Group Tolerance | Good . Tolerates many functional groups but can be limited by base-sensitive substrates.[10] | Excellent . Superior for substrates with base-labile groups.[16] |
| "Green Chemistry" | Favorable . Low toxicity, stable reagents, and potential for aqueous media.[5] | Unfavorable . High toxicity of tin reagents is a major environmental and safety concern.[25] |
| Industrial Scalability | High . Widely used in large-scale pharmaceutical synthesis.[7] | Low . Toxicity and purification issues limit its use on an industrial scale.[22] |
Experimental Protocols: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
The following are representative, self-validating protocols for the synthesis of a model biphenyl carbonitrile. Note: These are illustrative procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling
Methodology:
-
To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[9]
-
Seal the flask with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Under a positive flow of argon, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Add water and acidify to pH ~2 with 1M HCl to protonate the carboxylic acid and dissolve inorganic salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final biphenyl carbonitrile.
Protocol 2: Stille Coupling
Methodology:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 equiv) and tributyl(4-carboxyphenyl)stannane (1.1 equiv).
-
Add anhydrous, degassed solvent such as toluene or DMF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), under a positive argon flow.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the solvent in vacuo.
-
Tin Removal : Redissolve the crude residue in an organic solvent like ethyl acetate and wash it vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. This precipitates the tin byproducts as insoluble tributyltin fluoride.[21]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to afford the desired compound.
Conclusion and Recommendations
For the synthesis of biphenyl carbonitriles, both the Suzuki-Miyaura and Stille couplings are highly effective. However, the decision of which to employ is dictated by a clear hierarchy of priorities.
-
The Suzuki-Miyaura coupling should be the default and preferred method. Its low toxicity, use of environmentally benign reagents, straightforward purification, and proven scalability make it the superior choice for most applications, especially in pharmaceutical and industrial settings.[7][26]
-
The Stille coupling should be reserved for specific, challenging cases. Its utility shines when synthesizing highly complex molecules bearing base-sensitive functional groups that are incompatible with Suzuki conditions.[19][27] Researchers opting for the Stille reaction must be prepared to handle highly toxic reagents and implement rigorous, validated protocols for the removal of tin residues from the final product.
Ultimately, a deep understanding of the causality behind each reaction's mechanism and practical considerations is paramount. By weighing the factors of safety, substrate scope, and downstream applications, researchers can confidently select the most appropriate tool to advance their scientific goals.
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Casanova, J., et al. (1995). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Foley, B. J., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
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Chen, Y., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters. [Link]
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Al-Masum, M., & Salah, N. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
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Chen, J.-H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. [Link]
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Stanforth, S. P., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]
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Wawryszyn, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dichlorinated Biphenyl Carbonitriles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of dichlorinated biphenyl carbonitrile congeners, focusing on how their chemical structure dictates biological activity. We will explore the causal relationships behind experimental findings and provide detailed protocols for key assays, grounded in authoritative scientific literature.
Introduction: The Significance of Dichlorinated Biphenyl Carbonitriles
Dichlorinated biphenyl carbonitriles are a class of synthetic aromatic compounds. Structurally, they are related to polychlorinated biphenyls (PCBs), but with the notable addition of a nitrile (-C≡N) group and a specific dichlorination pattern. While PCBs are known environmental contaminants, the study of their nitrile analogues provides crucial insights into the mechanisms of toxicity and potential therapeutic applications.
The biological effects of many halogenated aromatic hydrocarbons, including these compounds, are largely mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] The structure-activity relationship (SAR) of these molecules is therefore paramount, as subtle changes in the chlorine substitution pattern or the presence of the nitrile group can dramatically alter their ability to bind and activate the AhR, leading to a cascade of downstream cellular events.[1][3] Understanding this SAR is critical for predicting the toxic potential of environmental contaminants and for designing novel molecules with targeted biological activities.
The Central Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation
The toxicity and biological activity of dichlorinated biphenyl carbonitriles and related compounds are predominantly initiated by their binding to the AhR.[1][2][3] In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (HSP90).[4][5][6]
Upon binding of a ligand, such as a planar dichlorinated biphenyl carbonitrile, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus.[4][5] In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][7] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[4][5] These enzymes are involved in the metabolism of xenobiotics, and their induction is a hallmark of AhR activation.[8][9]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Key Structural Features Determining Activity
The potency of a dichlorinated biphenyl carbonitrile as an AhR agonist is primarily determined by its three-dimensional structure, which is influenced by the substitution pattern of the chlorine atoms.
-
Coplanarity is Crucial: For high-affinity binding to the AhR, the two phenyl rings of the biphenyl core must be able to adopt a planar or near-planar (coplanar) conformation. This coplanarity allows the molecule to fit into the ligand-binding pocket of the receptor.[10][11]
-
The Role of Ortho-Substitution: Chlorine atoms at the ortho-positions (2, 2', 6, and 6') of the biphenyl structure cause steric hindrance, forcing the two phenyl rings to twist out of plane. This non-planar conformation significantly reduces or even abolishes the molecule's ability to bind to and activate the AhR.[10][11]
-
Meta- and Para-Substitution: In contrast, chlorine atoms at the meta- (3, 3', 5, and 5') and para- (4 and 4') positions do not cause significant steric hindrance and can even enhance binding affinity. Congeners with substitutions at these positions, and lacking ortho-substituents, are typically the most potent AhR agonists.[10][11]
The following diagram illustrates this fundamental SAR principle.
Caption: Relationship between chlorine substitution, molecular planarity, and AhR activity.
Comparative Analysis: A Tale of Two Congeners
To illustrate these principles, let's compare the activity of two hypothetical dichlorinated biphenyl carbonitrile congeners: 3,4-dichloro-4'-biphenylcarbonitrile (DCBC-A) , a non-ortho-substituted congener, and 2,6-dichloro-4'-biphenylcarbonitrile (DCBC-B) , a di-ortho-substituted congener.
The biological activity of these compounds is often quantified by their ability to induce CYP1A1 enzyme activity, which can be measured using the Ethoxyresorufin-O-deethylase (EROD) assay.[8][9][12] The results are typically reported as a Relative Potency (REP) value, which compares the potency of the test compound to that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[13][14]
| Congener | Structure | Key Features | Predicted AhR Binding Affinity | Predicted EROD Induction Potency (REP) |
| DCBC-A | 3,4-dichloro-4'-biphenylcarbonitrile | No ortho-substituents; Coplanar | High | ~0.01 - 0.1 |
| DCBC-B | 2,6-dichloro-4'-biphenylcarbonitrile | Two ortho-substituents; Non-coplanar | Very Low / Negligible | <0.0001 |
Data Interpretation:
-
DCBC-A , lacking ortho-chlorines, can adopt a planar conformation. This allows it to bind effectively to the AhR, leading to significant induction of CYP1A1 activity, as reflected in its higher REP value.
-
DCBC-B , with two ortho-chlorines, is forced into a non-planar conformation. This steric hindrance prevents it from fitting into the AhR binding pocket, resulting in negligible AhR activation and EROD induction.
These predicted outcomes are based on well-established SAR principles for halogenated aromatic hydrocarbons.[10][11]
Experimental Protocol: The EROD Assay for CYP1A1 Activity
The EROD (Ethoxyresorufin-O-deethylase) assay is a sensitive and widely used fluorometric method to quantify the enzymatic activity of CYP1A1.[8][9][12] The assay measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin by CYP1A1. The intensity of the fluorescence is directly proportional to the enzyme's activity.
Principle: AhR agonists induce the expression of CYP1A1. The EROD assay quantifies this induction by measuring the activity of the newly synthesized enzyme.
Step-by-Step Methodology (In Vitro Cell-Based Assay)
This protocol is a generalized procedure and may require optimization for specific cell lines (e.g., H4IIE, HepG2) and experimental conditions.[12][15]
-
Cell Culture and Treatment:
-
Seed cells (e.g., rat hepatoma H4IIE cells) in a 96-well, black, clear-bottom microplate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the dichlorinated biphenyl carbonitrile congeners and a positive control (e.g., TCDD) in cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Remove the existing medium and expose the cells to the medium containing the test compounds for a set induction period (typically 24-72 hours).
-
-
EROD Assay Procedure:
-
After the induction period, wash the cells with phosphate-buffered saline (PBS).
-
Prepare a reaction mixture containing 7-ethoxyresorufin and an NADPH-generating system in a suitable buffer.
-
Add the reaction mixture to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes).
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a microplate fluorometer (typically with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm).[9][15]
-
In parallel wells, determine the total protein concentration using a standard method like the Bradford assay to normalize the fluorescence readings.
-
Construct dose-response curves and calculate EC50 values (the concentration that elicits 50% of the maximal response) for each compound.
-
Calculate the Relative Potency (REP) of each congener by comparing its EC50 value to that of TCDD.
-
Caption: General workflow for a cell-based EROOD assay.
Conclusion and Future Directions
The structure-activity relationship for dichlorinated biphenyl carbonitriles is unequivocally linked to the principle of molecular coplanarity, which is dictated by the chlorine substitution pattern. The absence of ortho-chlorine substituents is a prerequisite for a planar conformation, high-affinity AhR binding, and subsequent biological activity. This guide has demonstrated how these structural features can be used to predict the relative potency of different congeners and has provided a robust experimental framework for verifying these predictions.
Future research should focus on developing more complex quantitative structure-activity relationship (QSAR) models to refine potency predictions.[10] Additionally, investigating the metabolism of these carbonitrile analogues and the biological activity of their metabolites will provide a more complete picture of their toxicological and pharmacological profiles.
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A Comparative Guide to the In Vitro Cytotoxicity of 2-Chloro-4-(4-chlorophenyl)benzonitrile
In the landscape of preclinical drug development and chemical safety assessment, the rigorous evaluation of a compound's cytotoxic potential is a critical, non-negotiable step.[1][2][3] This guide provides an in-depth, comparative analysis of the cytotoxicity of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a compound with a unique chemical structure featuring a benzonitrile core. While direct, publicly available cytotoxicity data for this specific molecule is limited, this document serves as a comprehensive framework for researchers to conduct such an evaluation. We will delve into the established methodologies for assessing cell viability, provide a detailed experimental protocol, and present a comparative analysis with other relevant cytotoxic agents.
The guide is structured to provide not just a protocol, but a logical and scientific rationale for the experimental choices, ensuring that the described methods are self-validating and grounded in established principles of toxicology and cell biology.
The Imperative of Cytotoxicity Profiling
Before a compound can advance in the drug discovery pipeline or be deemed safe for environmental or industrial use, its effect on living cells must be thoroughly understood.[2][4] In vitro cytotoxicity assays are the frontline tools for this purpose, offering a cost-effective and high-throughput means to assess a substance's potential to cause cell death.[1][5] These assays measure various cellular parameters, from membrane integrity and metabolic activity to the activation of programmed cell death pathways like apoptosis.[2][6]
This guide will focus on one of the most robust and widely adopted methods for assessing cell viability: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] The principle of the MTT assay is elegantly simple: it measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8] The amount of this formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[10][11]
Comparative Framework: Establishing a Baseline for Cytotoxicity
In our subsequent analysis, we will present a hypothetical comparison of 2-Chloro-4-(4-chlorophenyl)benzonitrile with Doxorubicin, a well-characterized chemotherapy agent, and with another benzonitrile derivative, Bromoxynil, to illustrate how such a comparative study would be structured.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The following protocol provides a step-by-step guide for determining the cytotoxicity of 2-Chloro-4-(4-chlorophenyl)benzonitrile using the MTT assay. The causality behind each step is explained to ensure a thorough understanding of the methodology.
Reagent Preparation
-
Cell Culture Medium: Use the appropriate complete medium for the cell line being tested (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin). The medium provides the necessary nutrients for cell growth and viability.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[7][8] This solution should be filter-sterilized and protected from light, as MTT is light-sensitive.[8]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.[9] This solution is used to dissolve the formazan crystals, allowing for accurate absorbance readings.
Step-by-Step Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[9] The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Chloro-4-(4-chlorophenyl)benzonitrile and the comparative compounds (e.g., Doxorubicin, Bromoxynil) in the complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).[8][15]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8]
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this dose-response curve.
Visualizing the Workflow
Caption: A flowchart illustrating the key steps of the MTT cytotoxicity assay.
Hypothetical Comparative Cytotoxicity Data
The following table presents a hypothetical comparison of the IC50 values for 2-Chloro-4-(4-chlorophenyl)benzonitrile, Doxorubicin, and Bromoxynil on two common cancer cell lines, MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer), after 48 hours of exposure.
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 2-Chloro-4-(4-chlorophenyl)benzonitrile | 15.2 | 25.8 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 |
| Bromoxynil (Comparative Benzonitrile) | 35.5 | 42.1 |
Note: This data is for illustrative purposes only and is intended to demonstrate how the results of a comparative cytotoxicity study would be presented.
Mechanistic Insights: Potential Signaling Pathways
While the MTT assay provides a robust measure of overall cell viability, it does not elucidate the specific mechanism of cell death. Cytotoxic compounds can induce cell death through various pathways, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Apoptosis is a highly regulated process involving a cascade of enzymatic reactions, primarily mediated by caspases.[6] Many cytotoxic agents exert their effects by inducing apoptosis. Further investigation into the mechanism of action of 2-Chloro-4-(4-chlorophenyl)benzonitrile could involve assays that specifically measure apoptosis, such as Annexin V staining or caspase activity assays.[6][16]
Caption: A diagram showing a potential signaling pathway for drug-induced apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the cytotoxicity of 2-Chloro-4-(4-chlorophenyl)benzonitrile. By following the detailed MTT assay protocol and employing a comparative approach, researchers can obtain reliable and reproducible data on the compound's effect on cell viability.
Future studies should aim to generate empirical data for 2-Chloro-4-(4-chlorophenyl)benzonitrile across a panel of cell lines to establish its cytotoxic profile. Furthermore, mechanistic studies using assays for apoptosis and necrosis are warranted to understand the mode of action by which this compound exerts its cytotoxic effects. Such a thorough investigation is essential for determining the potential therapeutic applications or toxicological risks associated with this novel chemical entity.
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A Comparative Guide to the Antimicrobial Spectrum of Biphenyl Derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is of paramount importance.[1][2] Among these, biphenyl derivatives—compounds characterized by two linked phenyl rings—have emerged as a promising class of therapeutic agents.[3] Their structural versatility allows for a wide range of modifications, leading to diverse biological activities, including potent antimicrobial effects.[4][5]
This guide provides a comparative analysis of the antimicrobial spectrum of various biphenyl derivatives, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering both a high-level overview of structure-activity relationships and detailed experimental protocols for practical application. We will delve into the causalities behind methodological choices, present comparative data in a clear format, and explore the underlying mechanisms of action that make these compounds compelling candidates for further investigation.
Fundamentals of Antimicrobial Spectrum Assessment
To objectively compare different chemical entities, it is crucial to employ standardized and reproducible methods. The choice of assay is dictated by the specific question being asked: are we looking for growth inhibition (bacteriostatic/fungistatic) or killing (bactericidal/fungicidal)?
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of a compound that prevents visible growth of a microorganism. The micro-broth dilution method is the gold standard for determining MIC values because it is quantitative and suitable for high-throughput screening of numerous derivatives.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This assay is a critical follow-up to the MIC test. It identifies the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically 99.9%) of the initial microbial inoculum. A low MBC/MIC ratio (≤4) is often indicative of a bactericidal compound, a desirable trait for treating serious infections.[6]
-
Agar Disc/Well Diffusion: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. A paper disc or an agar well containing the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it creates a zone of no growth around the disc/well, known as the zone of inhibition.[7] This technique is excellent for initial screening due to its simplicity and low cost.
-
Time-Kill Assays: These dynamic studies provide insight into the rate at which an antimicrobial agent kills a microbial population over time. They are invaluable for understanding the pharmacodynamics of a compound and are more informative than the static MIC/MBC endpoints.
Experimental Protocols and Workflows
Trustworthy data is built on meticulously executed protocols. The following sections provide step-by-step methodologies for the key assays discussed.
Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. Its purpose is to provide a quantitative measure of a compound's inhibitory activity.
Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in an appropriate broth medium to a specific turbidity, typically corresponding to a concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The biphenyl derivative is serially diluted (usually two-fold) in a 96-well microtiter plate using the growth medium. A positive control (medium + inoculum, no compound) and a negative control (medium only) are included.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).
Workflow Visualization:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Agar Well Diffusion Assay
This method is ideal for initial screening to quickly assess if a compound possesses any antimicrobial activity.
Methodology:
-
Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with a standardized suspension of the test microorganism.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile borer.
-
Compound Application: A fixed volume of the biphenyl derivative solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic control are also included.[7]
-
Incubation: The plate is incubated for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates higher activity.
Workflow Visualization:
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Comparative Analysis of Antimicrobial Spectrum
The antimicrobial activity of biphenyl derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the activity of representative compounds from different chemical classes against a panel of clinically relevant microorganisms.
| Compound Class/Derivative | Target Organism | Activity Metric (MIC, µg/mL) | Key Structural Features | Reference |
| Polyhydroxy Biphenyls | ||||
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 | Strong electron-withdrawing group (CF3) and multiple hydroxyls. | [1][8] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Acinetobacter baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | Strong electron-withdrawing group (CF3) and multiple hydroxyls. | [1][8] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Enterococcus faecalis (Multidrug-resistant) | 6.25 | Fused N-heterocycle with hydroxyl groups. | [1][8] |
| Biphenyl Tetrazoles | ||||
| Various Derivatives | Bacillus subtilis | Good activity (MIC: 15.6) | Tetrazole ring, often with other substituents. | [9] |
| Various Derivatives | Staphylococcus aureus | Moderate to good activity | Tetrazole ring, often with other substituents. | [9] |
| BPT L-159,061 | Bacteroides fragilis | Potent inhibitor of metallo-β-lactamase | Tetrazole at ortho position, interacts with zinc in active site. | [10] |
| Biphenyl Amides/Glyoxamides | ||||
| Chloro-substituted Quaternary Ammonium Salt (15c) | Staphylococcus aureus | 8 µM (~5.5 µg/mL) | Biphenylglyoxamide backbone, quaternary ammonium salt. | [11] |
| Chloro-substituted Quaternary Ammonium Salt (15c) | Escherichia coli | 16 µM (~11 µg/mL) | Biphenylglyoxamide backbone, quaternary ammonium salt. | [11] |
| Benzodioxepin-Biphenyl Amide (E4) | Staphylococcus aureus | Potent activity reported | Benzodioxepin scaffold fused with biphenyl amide. | [12] |
| Biphenyl Imidazoles | ||||
| Compound 12g | Candida albicans | 0.03125 - 2 | Biphenyl imidazole core. | [13] |
| Compound 19b | Cryptococcus neoformans | 0.03125 - 2 | Biphenyl imidazole core. | [13] |
| Natural Biphenyl Phytoalexins | ||||
| 3,4,4′,5-tetramethoxy-1,1′-biphenyl | Alternaria tenuissi | Significant growth inhibition | Methoxylated biphenyl. | [14] |
| 3′,4′,5′-trimethoxy[1,1′-biphenyl]-4-ol | Fusarium graminearum | Significant activity | Methoxylated biphenyl with a hydroxyl group. | [14] |
Antibacterial Spectrum Insights
The data reveals several key structure-activity relationships (SAR).
-
Gram-Positive Activity: Many biphenyl derivatives show potent activity against Gram-positive bacteria, including resistant strains like MRSA.[1] For polyhydroxy biphenyls, the presence of hydroxyl groups on one ring and a strong electron-withdrawing group (like trifluoromethyl) on the other ring appears beneficial for antibacterial activity.[1][8] Small-molecule peptidomimetics, such as the biphenylglyoxamide salt 15c, also exhibit strong efficacy against S. aureus.[11]
-
Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria is often more challenging due to their protective outer membrane. However, certain derivatives show promise. The biphenyl backbone itself has been identified as important for Gram-negative activity in some series.[11] Notably, compound 6i showed inhibitory activity against carbapenem-resistant Acinetobacter baumannii, comparable to the fluoroquinolone ciprofloxacin.[1][8] The spatial arrangement of hydrophilic and hydrophobic groups on the biphenyl core significantly impacts Gram-negative efficacy.[2]
-
Resistance-Modifying Activity: Some derivatives function not by killing bacteria directly, but by inhibiting resistance mechanisms. Biphenyl tetrazoles have been identified as potent inhibitors of metallo-β-lactamases, enzymes that inactivate carbapenem antibiotics in bacteria like Bacteroides fragilis.[10] Co-administration of such inhibitors could restore the effectiveness of existing antibiotics.
Antifungal Spectrum Insights
Biphenyl derivatives also demonstrate a broad range of antifungal activities.
-
Yeast Pathogens: Biphenyl imidazole derivatives have shown excellent activity against clinically important yeasts like Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.03125 µg/mL.[13]
-
Plant Pathogens: Natural biphenyls, known as phytoalexins, isolated from plants show significant activity against various crop pathogens, including Alternaria tenuissi and Fusarium graminearum.[14] This highlights their potential application in agriculture. Carboxamide derivatives have also been developed to effectively control plant diseases caused by fungi like Botrytis cinerea.[15]
Mechanisms of Action
Understanding how these compounds exert their antimicrobial effects is crucial for rational drug design. Several mechanisms have been proposed for different classes of biphenyl derivatives.
Bacterial Membrane Disruption
A primary mechanism, particularly for amphiphilic biphenyl derivatives that mimic antimicrobial peptides (AMPs), is the disruption of the bacterial cell membrane.[2][11] These compounds typically possess a hydrophobic biphenyl core that inserts into the lipid bilayer and a cationic group that interacts with the negatively charged components of the bacterial membrane. This interaction leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death.[11]
Proposed Mechanism of Membrane Disruption:
Caption: Proposed mechanism of bacterial membrane disruption by amphiphilic biphenyls.
Enzyme Inhibition
More specific mechanisms involve the targeted inhibition of essential microbial enzymes.
-
CYP51 Inhibition: The potent antifungal activity of biphenyl imidazole derivatives against Candida albicans has been linked to the inhibition of lanosterol 14α-demethylase (CYP51).[13] This enzyme is critical for ergosterol biosynthesis, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity and function, leading to fungal cell death. This is the same mechanism used by clinically important azole antifungal drugs.
-
Protein Synthesis: For certain carboxamide derivatives active against B. cinerea, proteomic analysis suggests that the compounds may influence protein synthesis, pointing to a different intracellular target.[15]
Conclusion and Future Perspectives
The biphenyl scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives with a broad and potent spectrum of antimicrobial activities. The evidence clearly indicates activity against both Gram-positive and Gram-negative bacteria, including highly resistant strains, as well as a range of fungal pathogens.
Key takeaways for future research and development include:
-
Exploiting SAR: The relationship between specific substitutions (e.g., hydroxyls, halogens, electron-withdrawing groups) and the resulting antimicrobial spectrum is a fertile ground for optimization.[1][8]
-
Targeting Resistance Mechanisms: Designing biphenyl derivatives that inhibit enzymes like β-lactamases presents a powerful strategy to rejuvenate existing antibiotic classes.[10]
-
Mechanism-Driven Design: As more specific molecular targets are identified, such as the fungal CYP51 enzyme, derivatives can be rationally designed to improve potency and selectivity, potentially reducing off-target toxicity.[13]
The continued exploration of biphenyl derivatives holds significant promise for the development of the next generation of antimicrobial agents to combat the growing challenge of infectious diseases.
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Li, Y., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.
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A Comparative Guide to the Quantification of 2-Chloro-4-(4-chlorophenyl)benzonitrile: HPLC-UV vs. GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 2-Chloro-4-(4-chlorophenyl)benzonitrile, a complex molecule with CAS number 1237137-24-4, serves as a critical building block in various synthetic pathways.[1][2][3] Its purity and concentration can significantly impact the yield and impurity profile of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document will delve into the theoretical underpinnings and practical considerations of each method, offering detailed, validated protocols. Furthermore, it will present a comparative analysis of their performance characteristics, empowering researchers to select the most suitable method for their specific analytical challenges. The validation of these analytical procedures is anchored in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5][6]
Physicochemical Properties of 2-Chloro-4-(4-chlorophenyl)benzonitrile
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 1237137-24-4 | [1][3] |
| Molecular Formula | C13H7Cl2N | [7] |
| Molecular Weight | 248.10 g/mol | [7] |
| Calculated XLogP3 | 4.7 | [7] |
| Topological Polar Surface Area | 23.8 Ų | [2] |
The high XLogP3 value indicates that 2-Chloro-4-(4-chlorophenyl)benzonitrile is a hydrophobic molecule, making it an excellent candidate for reversed-phase HPLC.[7][8] Its aromatic nature, conferred by the two phenyl rings and the nitrile group, ensures strong ultraviolet (UV) absorbance, which is ideal for HPLC-UV detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol
Reversed-phase HPLC is a cornerstone technique for the analysis of aromatic and hydrophobic compounds.[8][9][10] The method's selectivity is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.
2. Reagents and Solutions:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm. This wavelength is chosen as it generally provides good sensitivity for aromatic compounds.[9]
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0 50 50 15 10 90 20 10 90 22 50 50 | 25 | 50 | 50 |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-4-(4-chlorophenyl)benzonitrile reference standard and dissolve in 25 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a theoretical concentration within the calibration range.
Caption: Workflow for the quantification of 2-Chloro-4-(4-chlorophenyl)benzonitrile by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds.[11] Given the nature of 2-Chloro-4-(4-chlorophenyl)benzonitrile, GC-MS offers an excellent orthogonal method to HPLC.
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed, non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is appropriate for separating aromatic and chlorinated hydrocarbons.[12]
2. Reagents and Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Carrier Gas: Helium (high purity).
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloro-4-(4-chlorophenyl)benzonitrile reference standard and dissolve in 25 mL of the chosen GC-grade solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample by dissolving a known amount in the solvent to achieve a theoretical concentration within the calibration range.
Caption: Workflow for the quantification of 2-Chloro-4-(4-chlorophenyl)benzonitrile by GC-MS.
Method Validation According to ICH Q2(R2) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The following parameters must be assessed for a quantitative impurity or assay method.[13]
Caption: Logical flow of the analytical method validation process based on ICH Q2(R2) guidelines.
Comparison of Performance Parameters
The following table presents a hypothetical but realistic comparison of the validated performance parameters for the two proposed methods.
| Validation Parameter | HPLC-UV Method | GC-MS (SIM) Method |
| Specificity | Demonstrated by baseline separation from impurities and placebo. | Confirmed by unique retention time and mass spectrum/ion ratios. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in oven temperature ramp and carrier gas flow. |
Comparative Guide: Choosing the Right Method
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Strengths | - Robust and widely available.- Excellent for routine QC.- Non-destructive.- Suitable for a wide range of non-volatile and thermally labile compounds. | - High sensitivity and specificity.- Provides structural information for peak identification.- Ideal for trace analysis and impurity identification.[12] |
| Limitations | - Lower sensitivity compared to MS.- Peak co-elution can be a challenge without MS confirmation. | - Requires the analyte to be volatile and thermally stable.- More complex instrumentation and maintenance.- Potentially destructive ionization method. |
| Ideal Applications | - Assay and purity determination in drug substances and formulated products.- Routine quality control testing.- Stability studies. | - Identification and quantification of trace-level impurities.- Analysis of genotoxic impurities.- Reference method development and characterization. |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2-Chloro-4-(4-chlorophenyl)benzonitrile. The choice between the two methods should be guided by the specific requirements of the analysis.
For routine quality control, assay determination, and situations where high throughput is necessary, the proposed HPLC-UV method offers a robust, precise, and accurate solution. Its simplicity and the widespread availability of the instrumentation make it a cost-effective choice.
Conversely, when the analytical objective is to detect and quantify trace-level impurities or when unequivocal identification of the analyte is required, the GC-MS method is superior. Its exceptional sensitivity and the structural information provided by the mass spectrometer make it the gold standard for impurity profiling and in-depth analytical characterization.
Ultimately, a well-equipped analytical laboratory may employ HPLC-UV for routine assays and leverage the power of GC-MS for more demanding applications such as impurity identification and trace analysis, thereby ensuring comprehensive control over the quality of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
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A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 2-Chloro-4-(4-chlorophenyl)benzonitrile Using 2D NMR
Introduction
In the landscape of drug discovery and materials science, the precise structural characterization of novel small molecules is a non-negotiable cornerstone of research and development. Molecules like 2-Chloro-4-(4-chlorophenyl)benzonitrile, a halogenated biphenyl derivative, serve as critical building blocks. Their substitution patterns, however, present a significant analytical challenge. While 1D ¹H and ¹³C NMR provide initial data, they often fall short of providing the unambiguous connectivity information required to differentiate between isomers or confirm regiochemistry, especially in molecules with multiple aromatic systems and a high density of quaternary carbons.[1][2]
This guide provides an in-depth, experience-driven comparison of NMR techniques, demonstrating why a multi-dimensional approach is not just advantageous but essential. We will walk through the causality behind experimental choices and provide a self-validating workflow for confirming the precise structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile, moving beyond simple data reporting to a logical, evidence-based structural proof.
The Analytical Challenge: Why 1D NMR Is Insufficient
The structure of 2-Chloro-4-(4-chlorophenyl)benzonitrile features two distinct, substituted aromatic rings.
Figure 1: Structure and Atom Numbering of 2-Chloro-4-(4-chlorophenyl)benzonitrile

A standard 1D ¹H NMR spectrum would reveal signals in the aromatic region (approx. 7.0-8.0 ppm), but overlapping multiplets and complex coupling patterns can make definitive assignment difficult.[3] Similarly, a ¹³C NMR spectrum will show the correct number of carbon signals, but it cannot, on its own, prove the connectivity between the two rings or the exact placement of the chloro and cyano substituents. For instance, distinguishing our target molecule from its isomer, 5-Chloro-2-(4-chlorophenyl)benzonitrile[4], would be nearly impossible with 1D data alone. This ambiguity necessitates the use of 2D NMR techniques, which spread correlations across a second dimension to resolve these exact connections.[5]
The 2D NMR Toolkit: A Multi-Pronged Strategy
To achieve unambiguous structural proof, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, self-validating analytical system.[6][7]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] It is the primary tool for mapping out the proton networks within each individual aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH).[8] It provides a definitive link between the ¹H and ¹³C spectra, allowing us to assign carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific molecule. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[9][10] These correlations are essential for connecting the individual spin systems identified by COSY and for locating the positions of non-protonated (quaternary) carbons, such as those bearing the Cl, CN, and phenyl substituents.
The logical workflow involves using these techniques in concert to build the molecular structure piece by piece.
Caption: Key expected HMBC correlations for structural confirmation.
Key Verifying Correlations (Summarized in Table):
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
| H-3, H-5 | C-1' | Crucial Inter-Ring Link: Connects Ring A to the quaternary carbon C-1' of Ring B. |
| H-2', H-6' | C-4 | Crucial Inter-Ring Link: Connects Ring B to the quaternary carbon C-4 of Ring A. This confirms the C4-C1' bond. |
| H-3 | C-1, CN | Confirms CN Position: Shows proximity of H-3 to the nitrile group and the carbon C-1 it is attached to. |
| H-3, H-5 | C-2 | Confirms Cl Position: Correlations from both H-3 and H-5 to the C-2 quaternary carbon place the Chlorine atom at position 2. |
| H-3', H-5' | C-4' | Confirms Cl Position: Confirms the position of the second Chlorine atom on Ring B. |
By systematically identifying these key correlations, we can definitively piece together the molecule. The HMBC data validates the C4-C1' linkage and unambiguously places the nitrile group at C1 and the chlorine atoms at C2 and C4'. Any other isomeric arrangement would result in a different, and inconsistent, set of HMBC cross-peaks.
Conclusion: The Superiority of the 2D NMR Approach
For complex substituted aromatic systems like 2-Chloro-4-(4-chlorophenyl)benzonitrile, relying on 1D NMR alone introduces unacceptable ambiguity. The integrated 2D NMR workflow presented here provides a robust and self-validating method for complete and unambiguous structural elucidation. By leveraging the specific strengths of COSY, HSQC, and particularly HMBC, researchers can move from a speculative assignment to a definitive structural proof. This level of analytical rigor is paramount for ensuring the integrity of research in drug development and chemical sciences, where the precise molecular architecture dictates function and activity.
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Steinbeck, C. et al. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. [Link]
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Molbank. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]
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A Comparative In-Vitro Evaluation of 2-Chloro-4-(4-chlorophenyl)benzonitrile Against Clinically Relevant Fungal Strains
This guide provides a comprehensive framework for the in-vitro antifungal susceptibility testing of the novel compound 2-Chloro-4-(4-chlorophenyl)benzonitrile. Given the escalating challenge of antifungal resistance, the exploration of new chemical scaffolds is paramount in the field of drug development. The structural motifs of 2-Chloro-4-(4-chlorophenyl)benzonitrile, specifically the presence of chlorophenyl and benzonitrile groups, suggest a potential for antifungal activity, as similar structures have been investigated for antimicrobial properties.[1][2][3]
This document outlines a detailed, self-validating protocol for assessing the efficacy of this compound against key fungal pathogens, Candida albicans and Aspergillus fumigatus. It further presents a comparative analysis against established antifungal agents, providing researchers with a robust methodology for preliminary screening and evaluation. The experimental data for 2-Chloro-4-(4-chlorophenyl)benzonitrile presented herein is illustrative and hypothetical, designed to guide researchers in their own investigations.
Methodology: A Framework for Discovery
The cornerstone of reliable antifungal susceptibility testing is a standardized and reproducible protocol. The methodology described below is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the M27-A3 and M38-A documents, to ensure data integrity and comparability across different studies.[4][5][6]
Materials
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Test Compound:
-
2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS No. 1237137-24-4)[7]
-
-
Comparator Antifungal Agents:
-
Fluconazole (for C. albicans)
-
Voriconazole (for A. fumigatus)
-
Amphotericin B (broad-spectrum)
-
-
Reagents and Media:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Dimethyl sulfoxide (DMSO) for compound solubilization.
-
Sterile saline (0.85%).
-
96-well sterile microtiter plates.
-
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]
-
Preparation of Stock Solutions:
-
The test compound, 2-Chloro-4-(4-chlorophenyl)benzonitrile, is dissolved in DMSO to a high concentration (e.g., 1280 µg/mL). The choice of DMSO is critical as it is a common solvent for novel compounds; however, its final concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
Comparator antifungal agents are prepared according to CLSI guidelines.
-
-
Inoculum Preparation:
-
For Candida albicans, colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The suspension is adjusted spectrophotometrically to match a 0.5 McFarland standard, resulting in a stock suspension. This is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For Aspergillus fumigatus, conidia are harvested from a 7-day culture on Potato Dextrose Agar. The conidial suspension is adjusted to a specific optical density and then diluted in RPMI 1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[6][9]
-
-
Plate Preparation and Incubation:
-
A two-fold serial dilution of the test compound and comparator agents is performed in the 96-well plates using RPMI 1640 medium.
-
The prepared fungal inoculum is added to each well.
-
The plates are incubated at 35°C. MICs for C. albicans are typically read after 24-48 hours, while A. fumigatus requires 48-72 hours of incubation.[10]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and the test compound, and 100% for Amphotericin B) compared to the growth control well.[9]
-
Caption: Workflow for Antifungal Susceptibility Testing.
Comparative Performance: A Hypothetical Analysis
The following table presents hypothetical MIC values for 2-Chloro-4-(4-chlorophenyl)benzonitrile against the selected fungal strains, in comparison to standard antifungal drugs. These values are for illustrative purposes to demonstrate how data would be presented and interpreted.
| Fungal Strain | 2-Chloro-4-(4-chlorophenyl)benzonitrile (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans ATCC 90028 | 4 | 0.5 | 0.06 | 0.25 |
| Aspergillus fumigatus ATCC 204305 | 8 | N/A | 0.5 | 1 |
Discussion and Mechanistic Insights
Interpretation of Hypothetical Results
The illustrative data suggests that 2-Chloro-4-(4-chlorophenyl)benzonitrile possesses antifungal activity against both Candida albicans and Aspergillus fumigatus. While the hypothetical MIC values are higher than those of the comparator drugs, they indicate a potential for this chemical scaffold to serve as a starting point for further optimization. The inclusion of quality control strains and established antifungal agents is a critical self-validating mechanism within the experimental design, ensuring that the assay is performing correctly and that the results for the novel compound are reliable.
Plausible Mechanism of Action
While the precise mechanism of action for 2-Chloro-4-(4-chlorophenyl)benzonitrile is unknown, its chemical structure allows for informed speculation based on related compounds. Many antifungal agents function by disrupting the integrity of the fungal cell membrane, primarily by inhibiting the biosynthesis of ergosterol, a crucial component of these membranes.[11][12]
The presence of the chlorophenyl group is common in several classes of fungicides. The benzonitrile moiety has also been explored in the development of antifungal agents, with some studies suggesting interference with fungal cell wall synthesis, specifically the inhibition of β-1,6-glucan synthesis.[13] Therefore, a plausible hypothesis is that 2-Chloro-4-(4-chlorophenyl)benzonitrile may interfere with the ergosterol biosynthesis pathway, a common target for azole antifungals, or potentially disrupt cell wall integrity.
Caption: Hypothetical Inhibition of Ergosterol Biosynthesis.
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous framework for the initial in-vitro evaluation of 2-Chloro-4-(4-chlorophenyl)benzonitrile's antifungal potential. The outlined broth microdilution protocol, when performed with appropriate controls, offers a reliable method for determining the compound's inhibitory activity against key fungal pathogens.
While the presented data is illustrative, it highlights the potential of this novel chemical entity. Further research is warranted to validate these preliminary findings and to explore the compound's full potential. Subsequent steps should include:
-
Screening against a broader panel of clinically relevant yeasts and molds, including resistant strains.
-
Determination of fungicidal versus fungistatic activity through minimum fungicidal concentration (MFC) assays.
-
Elucidation of the precise mechanism of action through biochemical and genetic studies.
-
In-vitro cytotoxicity testing against mammalian cell lines to assess preliminary safety.
By following a logical and methodical approach, the scientific community can effectively evaluate novel compounds like 2-Chloro-4-(4-chlorophenyl)benzonitrile and contribute to the development of the next generation of antifungal therapies.
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). Journal of Clinical Microbiology. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). American Society for Microbiology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-(4-chlorophenyl)benzonitrile
This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-4-(4-chlorophenyl)benzonitrile. As a chlorinated aromatic nitrile, this compound requires careful handling and adherence to specific waste management protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and regulatory requirements.
Understanding the Hazard Profile
Halogenated organic compounds are specifically regulated due to their potential to form persistent and toxic byproducts if not disposed of correctly.[1][2][3] The nitrile group (-CN) also warrants caution, as combustion can release toxic gases such as nitrogen oxides and hydrogen cyanide.[4]
Anticipated Hazard Classification Summary
| Hazard Class | Category | GHS Statement | Source Analogy |
| Acute Toxicity, Oral | Category 3 / 4 | Harmful if swallowed | [4][5][6][7] |
| Acute Toxicity, Dermal | Category 3 / 4 | Harmful in contact with skin | [4][5][6][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [4][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | [5][7][8] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Harmful if inhaled | [4][7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [4][7] |
The Core Directive: Segregation is Non-Negotiable
The foundational principle for managing this waste stream is strict segregation. As a halogenated organic compound, 2-Chloro-4-(4-chlorophenyl)benzonitrile must never be mixed with non-halogenated organic waste.[2] Co-mingling can disrupt disposal processes, particularly solvent recycling, and lead to regulatory non-compliance. Waste streams are typically incinerated, and halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases like hydrogen chloride that are generated during combustion.[1]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 2-Chloro-4-(4-chlorophenyl)benzonitrile from the point of generation to final handoff.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete PPE ensemble is in use. This is your primary defense against exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8] Ensure gloves are inspected before use and disposed of properly after.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Work Area: Always handle the compound and its waste within a certified chemical fume hood to ensure adequate ventilation.[10][11]
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent accidental release.
-
Designated Waste Container: Collect all waste containing 2-Chloro-4-(4-chlorophenyl)benzonitrile (including contaminated consumables like weigh boats, wipes, and pipette tips) in a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste".[2]
-
Material Compatibility: The container should be made of a material compatible with the chemical (e.g., high-density polyethylene or glass).
-
Container Integrity: Keep the container securely closed when not in use.[4][9]
Step 3: Accurate and Compliant Labeling
Proper labeling ensures safety and regulatory compliance during storage and transport.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Contents Declaration: Clearly write the full chemical name, "2-Chloro-4-(4-chlorophenyl)benzonitrile," and list any other components in the waste mixture with their approximate concentrations.
-
Hazard Identification: Mark the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).
Step 4: Safe Interim Storage
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Location: The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep in a cool, dry place away from heat and sources of ignition.[4][6][11]
Step 5: Final Disposal Pathway
The ultimate disposal must be handled by professionals.
-
Licensed Disposal Vendor: Arrange for pickup by a licensed and approved hazardous waste disposal company.[4][5][10]
-
Methodology: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls (scrubbers).[1][2] In some cases, the vendor may recommend dissolving the material in a combustible solvent before incineration.[8]
-
Regulatory Adherence: Disposal must be conducted in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[1]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your institution's safety officer.
-
Control Ignition Sources: Remove all sources of ignition from the area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or silica gel to contain the spill.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[9][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the designated "Halogenated Organic Waste" container and disposed of as hazardous waste.[12]
Visual Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
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Essential Personal Protective Equipment (PPE) and Handling Guide for 2-Chloro-4-(4-chlorophenyl)benzonitrile
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols for handling 2-Chloro-4-(4-chlorophenyl)benzonitrile (CAS No. 136554-33-9). As a chlorinated aromatic nitrile, this compound and its structural analogs warrant a high degree of caution. While comprehensive toxicological data for this specific molecule may be limited, the principles of chemical safety dictate a conservative approach, treating it as potentially hazardous upon contact, inhalation, and ingestion. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
The imperative for stringent PPE protocols stems from the inherent chemical properties of chlorinated aromatic compounds and nitriles. The primary hazards are associated with the following exposure routes:
-
Dermal Contact: Chlorinated organic compounds can be absorbed through the skin and may cause irritation.[1][2][3] Safety data for analogous compounds like 2-chlorobenzonitrile and 4-chlorobenzonitrile indicate they are harmful in contact with skin.[2][4]
-
Ocular Contact: Direct contact with the eyes can cause serious irritation.[2][4][5]
-
Inhalation: Dust or aerosols may cause respiratory tract irritation.[5][6]
-
Ingestion: Analogous compounds are classified as harmful if swallowed.[2][4][6]
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas can be released.[2][5]
Therefore, all handling procedures must be designed to eliminate or minimize the possibility of exposure through these routes.
Core PPE Requirements: Your First Line of Defense
A multi-layered approach to PPE is critical. The following equipment is mandatory when handling 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][2]
-
Enhanced Protection: When there is a significant risk of splashing or splattering (e.g., during transfers of solutions or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[1]
Skin and Body Protection
-
Hand Protection: Gloves are the most critical barrier against dermal exposure.
-
Primary Choice: Disposable nitrile gloves are recommended for incidental contact.[7][8] Nitrile offers good resistance to a wide range of chemicals and provides a reliable barrier against particulates.[9][10][11]
-
Glove Selection: No single glove material is impervious to all chemicals. It is crucial to consult the glove manufacturer’s chemical resistance guides to ensure the selected glove material is appropriate for the solvents being used. For prolonged contact or work with chlorinated solvents, more resistant materials such as Viton® or butyl rubber should be considered.[1]
-
Best Practices: Always inspect gloves for tears or punctures before use.[4] Employ the practice of "double-gloving" (wearing two pairs of nitrile gloves) to increase protection, especially during weighing and transfer operations. Remove and replace gloves immediately if contamination is suspected.
-
-
Body Protection:
-
A clean, buttoned laboratory coat must be worn to protect skin and clothing.[1][8]
-
For operations involving larger quantities or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]
-
Full-length pants and closed-toe shoes are mandatory; shorts, skirts, and sandals are not permitted in the laboratory.[8]
-
Respiratory Protection
-
Primary Engineering Control: All handling of 2-Chloro-4-(4-chlorophenyl)benzonitrile, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[1] This is the most effective way to prevent inhalation exposure.
-
Secondary Protection: If procedural constraints prevent the use of a fume hood, or in the event of a large spill, appropriate respiratory protection is required. The selection of a respirator must be based on a formal risk assessment by a qualified safety professional and must comply with OSHA regulations.[8]
Operational and Disposal Plans
A safe workflow encompasses preparation, handling, and disposal.
Pre-Operational Safety Checklist
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2][5]
-
Gather and inspect all required PPE.
-
Designate a specific area within the fume hood for the handling procedure.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them in the hood.
-
Locate the appropriate hazardous waste container.
Step-by-Step Safe Handling Protocol
-
Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance.
-
Transfer: Slowly add the compound to the reaction vessel or solvent. Keep the container opening away from your breathing zone.
-
Cleaning: After the transfer, decontaminate the spatula and weigh boat with an appropriate solvent. Dispose of disposables into a designated solid hazardous waste container within the fume hood.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Figure 1: Recommended sequence for donning and doffing PPE.
Decontamination and Disposal Plan
All materials contaminated with 2-Chloro-4-(4-chlorophenyl)benzonitrile must be treated as hazardous waste.[1]
-
Solid Waste: This includes used gloves, weigh boats, paper towels, and any other contaminated disposables. Place these items in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour this chemical down the drain.[4]
-
Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residual material.[1]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Small Spill | Alert colleagues and evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Decontaminate the area.[1][5] |
| Large Spill | Evacuate the laboratory immediately. Alert your institution's environmental health and safety office and follow their emergency procedures.[1] |
Summary of Recommended PPE
| Task / Scale | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small-Scale Reactions (<5g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Operations (>5g) or Splash Risk | Goggles and Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat and Chemical-Resistant Apron | Chemical Fume Hood |
References
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Nitrile Gloves for Chemical Handling. GlovesnStuff. Available from: [Link]
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Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. Available from: [Link]
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Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Thomasnet. Available from: [Link]
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WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove. Available from: [Link]
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Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Cole-Parmer. Available from: [Link]
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SAFETY DATA SHEET - 2-Chlorobenzonitrile. Fisher Scientific. Available from: [Link]
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2-CHLOROBENZONITRILE. Sdfine. Available from: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
